molecular formula C11H14O2 B1330257 4-Benzyloxy-2-butanone CAS No. 6278-91-7

4-Benzyloxy-2-butanone

Cat. No.: B1330257
CAS No.: 6278-91-7
M. Wt: 178.23 g/mol
InChI Key: BTOZGSIVAZGXCH-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-butanone is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34503. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxybutan-2-one
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InChI

InChI=1S/C11H14O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOZGSIVAZGXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50283962
Record name 4-Benzyloxy-2-butanone
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Molecular Weight

178.23 g/mol
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CAS No.

6278-91-7
Record name 4-(Phenylmethoxy)-2-butanone
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Record name 4-Benzyloxy-2-butanone
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Record name 4-(benzyloxy)butan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-2-butanone, a versatile ketone, serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics. Due to the limited publicly available information on its direct biological activities, this guide also explores the broader context of benzyloxy ketones and their potential relevance in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a sweet, fruity odor. Its fundamental properties are summarized in the table below.[1]

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [2]
CAS Number 6278-91-7[1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 90-92 °C at 0.1 mmHg[3]
Density 1.027 g/mL at 20 °C[1][3]
Flash Point >113 °C
Storage Temperature 2-8 °C[4]

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of 4-hydroxy-2-butanone. The following is a detailed experimental protocol adapted from established literature.

Materials and Equipment
  • 4-hydroxy-2-butanone

  • Benzyl bromide

  • Silver(I) oxide (Ag₂O)

  • Anhydrous toluene

  • Celite

  • Silica gel

  • Tetrahydrofuran (THF)

  • Hexane

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, combine 4-hydroxy-2-butanone and anhydrous toluene.

  • Addition of Reagents: Add freshly prepared silver(I) oxide to the mixture. While stirring vigorously, add benzyl bromide dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filter cake with toluene.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and tetrahydrofuran as the eluent.

  • Characterization: The purified this compound should be characterized by spectroscopic methods such as NMR and IR to confirm its identity and purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Hydroxy-2-butanone Reaction Benzylation in Toluene Reactant1->Reaction Reactant2 Benzyl Bromide Reactant2->Reaction Reagent Silver(I) Oxide Reagent->Reaction Workup Filtration through Celite Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

While specific, detailed spectra for this compound are not widely available in public databases, its structure allows for the prediction of its key spectroscopic features based on the functional groups present.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

  • Benzyl Protons: A singlet around 4.5 ppm attributed to the two protons of the -CH₂- group attached to the oxygen and the phenyl group.

  • Methylene Protons (adjacent to ether oxygen): A triplet around 3.6 ppm for the two protons of the -O-CH₂- group.

  • Methylene Protons (adjacent to carbonyl): A triplet around 2.8 ppm for the two protons of the -CH₂-C=O group.

  • Methyl Protons: A singlet around 2.1 ppm corresponding to the three protons of the acetyl group (-COCH₃).

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal in the downfield region, typically around 208 ppm.

  • Aromatic Carbons: Multiple signals between 127-138 ppm.

  • Benzyl Carbon: A signal around 73 ppm for the -CH₂- carbon of the benzyl group.

  • Methylene Carbon (adjacent to ether oxygen): A signal around 68 ppm.

  • Methylene Carbon (adjacent to carbonyl): A signal around 45 ppm.

  • Methyl Carbon: A signal around 30 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, characteristic of a ketone.

  • C-O-C Stretch: An absorption in the region of 1100-1200 cm⁻¹.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the cleavage of the benzyl group (m/z = 91) and the loss of the acetyl group.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or signaling pathway interactions for this compound. Research on structurally related benzyloxy ketones has explored their potential in various therapeutic areas, including their roles as intermediates in the synthesis of compounds with anticancer and anti-inflammatory properties.[5][6] However, without direct studies on this compound, any discussion of its biological role remains speculative.

The general class of ketones, particularly ketone bodies, is known to influence various cellular signaling pathways, including those related to metabolism and neuroprotection.[7][8] These pathways often involve modulation of histone deacetylases (HDACs) and interactions with G-protein coupled receptors. It is plausible that synthetic ketones like this compound could interact with similar targets, but this would require dedicated experimental investigation.

Logical Relationship of Presented Data

The following diagram illustrates the logical flow and interconnection of the information provided in this technical guide.

LogicalRelationship A Chemical Identity (Formula, MW, CAS) B Physical Properties (Appearance, BP, Density) A->B C Synthesis Protocol A->C D Spectroscopic Analysis (NMR, IR, MS) A->D F Applications in Synthesis A->F B->C Informs Purification C->D Characterization D->F Confirms Structure for Use E Biological Activity (Currently Undefined) E->F Potential for Drug Development

References

An In-depth Technical Guide to 4-Benzyloxy-2-butanone: Synthesis, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-butanone, a versatile ketone with applications as an intermediate in organic synthesis. This document details its molecular structure, physicochemical properties, spectroscopic profile, and a robust experimental protocol for its preparation.

Core Molecular and Physical Data

This compound, also known as 4-(phenylmethoxy)-2-butanone, is a colorless to light yellow oily liquid. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 6278-91-7[2]
Boiling Point 90-92 °C at 0.1 mmHg[3]
Density 1.027 g/mL at 20 °C[3]
Refractive Index (n²⁰/D) 1.505[3]

Molecular Structure and Visualization

The molecular structure of this compound consists of a butanone backbone with a benzyloxy group at the C4 position. The presence of both a ketone carbonyl group and a benzyl ether moiety makes it a useful bifunctional building block in organic synthesis.

G C1 C C2 C C1->C2 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 O2 O C4->O2 C5 C O2->C5 C6 C C5->C6 C7 C C6->C7 C6->C7 C8 C C7->C8 C9 C C8->C9 C8->C9 C10 C C9->C10 C11 C C10->C11 C10->C11 C11->C6

Caption: Molecular structure of this compound.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32s5HC₆H₅
4.50s2H-OCH₂Ph
3.78t, J = 6 Hz2H-CH₂O-
2.70t, J = 6 Hz2H-C(=O)CH₂-
2.17s3HCH₃C(=O)-
Solvent: CDCl₃[4]
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the key functional groups, most notably the ketone carbonyl and the ether linkage.

Wavenumber (cm⁻¹)Description
1725, 1710 (split)C=O stretch (ketone)
1360C-H bend (methyl)
1175C-O stretch (ether)
1110, 1090C-O stretch
740, 700C-H bend (aromatic)
Sample: Liquid film[4]

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.[4] This method involves the benzylation of 4-hydroxy-2-butanone.

Materials and Equipment
  • 4-hydroxy-2-butanone

  • Benzyl bromide

  • Silver (I) oxide

  • Toluene, dry

  • Celite

  • Tetrahydrofuran (THF)

  • Hexane

  • Silica gel for column chromatography

  • 100-mL three-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Condenser with nitrogen inlet

  • Pressure-equalizing dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure
  • Reaction Setup: A 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charging the Flask: The flask is charged with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver (I) oxide.

  • Addition of Benzyl Bromide: The resulting suspension is stirred and cooled in an ice bath. 12.0 g (0.070 mol) of benzyl bromide is added dropwise over approximately 5 minutes.

  • Reaction: The ice bath is removed, and the reaction mixture is stirred at room temperature for 18 hours.

  • Workup: The suspension is filtered through a pad of Celite, and the filter cake is washed with two 50-mL portions of toluene. The combined filtrates are concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product (9.6–10.4 g) is purified by silica gel column chromatography using a 5% tetrahydrofuran in hexane eluent system.

  • Isolation: The fractions containing the product are combined and the solvent is evaporated. The resulting liquid is distilled under reduced pressure to yield this compound (boiling point 77–79°C at 0.2 mm). The typical yield is in the range of 43-49%.

Experimental Workflow

G cluster_0 Reaction cluster_1 Workup & Purification Reaction Setup Reaction Setup Addition of Reagents Addition of Reagents Reaction Setup->Addition of Reagents Stirring at RT (18h) Stirring at RT (18h) Addition of Reagents->Stirring at RT (18h) Filtration Filtration Stirring at RT (18h)->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Distillation Distillation Column Chromatography->Distillation Final Product Final Product Distillation->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of precursors for compounds of biological interest. For instance, it was employed in the synthesis of (r,s)-mevalonolactone-2-¹³C, a labeled form of a key intermediate in the biosynthesis of isoprenoids.[4] While direct applications in drug development or specific signaling pathway modulation are not extensively documented, its utility as a building block suggests potential for the synthesis of novel pharmaceutical candidates. Further research may uncover more direct roles for this compound or its derivatives in medicinal chemistry.

References

Synthesis of 4-Benzyloxy-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of 4-benzyloxy-2-butanone, a valuable intermediate in organic synthesis. The document provides a comparative analysis of the methodologies, quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in the selection and implementation of the most suitable synthesis strategy.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and biologically active molecules. Its structure incorporates a protected hydroxyl group and a ketone functionality, making it a versatile precursor for a range of chemical transformations. The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired scale, and reaction efficiency. This guide explores two robust and well-established methods for its synthesis: the Acetoacetic Ester Synthesis and the Williamson Ether Synthesis.

Comparative Synthesis Pathways

Two principal routes for the synthesis of this compound are presented below. Each pathway offers distinct advantages and considerations for the synthetic chemist.

Pathway 1: Acetoacetic Ester Synthesis

This classical approach utilizes the alkylation of a β-keto ester, ethyl acetoacetate, with benzyl bromide. The reaction proceeds via the formation of an enolate, which acts as a nucleophile. Subsequent hydrolysis and decarboxylation of the alkylated intermediate yield the target ketone.[1][2][3] This method is a cornerstone of ketone synthesis, offering a reliable route from readily available starting materials.[4][5][6]

Pathway 2: Williamson Ether Synthesis

This pathway involves the direct benzylation of 4-hydroxy-2-butanone. The reaction is a nucleophilic substitution (SN2) where the alkoxide, generated from the hydroxyl group of 4-hydroxy-2-butanone, displaces the bromide from benzyl bromide to form the corresponding benzyl ether.[7][8] This method is often efficient for the formation of ethers from alcohols and alkyl halides.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the Williamson Ether Synthesis, as detailed in the experimental protocol. Data for the Acetoacetic Ester Synthesis is more general in the literature, with yields being highly dependent on specific reaction conditions.

ParameterValueReference
Yield 43–49%Organic Syntheses Procedure
Boiling Point 77–79 °C (at 0.2 mmHg)Organic Syntheses Procedure
Refractive Index (n_D^25) 1.5018Organic Syntheses Procedure
Molecular Formula C₁₁H₁₄O₂[9]
Molecular Weight 178.23 g/mol [9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthesis pathways.

acetoacetic_ester_synthesis cluster_alkylation Alkylation cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation ethyl_acetoacetate Ethyl Acetoacetate enolate Enolate Intermediate ethyl_acetoacetate->enolate 1. NaOEt, EtOH alkylated_ester Ethyl 2-acetyl-3-phenylpropanoate enolate->alkylated_ester 2. Benzyl Bromide beta_keto_acid 2-Acetyl-3-phenylpropanoic Acid alkylated_ester->beta_keto_acid 3. H₃O⁺, Δ product This compound beta_keto_acid->product 4. -CO₂

Caption: Acetoacetic Ester Synthesis Pathway.

williamson_ether_synthesis cluster_reaction Williamson Ether Synthesis hydroxybutanone 4-Hydroxy-2-butanone alkoxide Alkoxide Intermediate hydroxybutanone->alkoxide 1. Base (e.g., Ag₂O) product This compound alkoxide->product 2. Benzyl Bromide

Caption: Williamson Ether Synthesis Pathway.

Experimental Protocols

The following are detailed experimental protocols for the two synthesis pathways.

Pathway 1: Acetoacetic Ester Synthesis of this compound

This protocol is a representative procedure based on the principles of the acetoacetic ester synthesis.[1][4][5][6]

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • Benzyl bromide

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium chloride (brine), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add ethyl acetoacetate dropwise at room temperature. Stir the mixture for approximately 1 hour to ensure complete formation of the sodium enolate.

  • Alkylation: To the solution of the enolate, add benzyl bromide dropwise. The reaction mixture is then heated to reflux for several hours. The progress of the alkylation can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Hydrolysis and Decarboxylation: The crude alkylated ester is then subjected to acidic hydrolysis and decarboxylation. This is typically achieved by refluxing with an aqueous solution of hydrochloric acid. The reaction is continued until the evolution of carbon dioxide ceases.

  • Purification: After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.

Pathway 2: Williamson Ether Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • 4-Hydroxy-2-butanone

  • Dry toluene

  • Freshly prepared silver oxide (Ag₂O)

  • Benzyl bromide

  • Celite

  • Tetrahydrofuran (THF)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charging the Flask: The flask is charged with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.

  • Addition of Benzyl Bromide: The suspension is stirred and cooled in an ice bath. 12.0 g (0.070 mol) of benzyl bromide is added over approximately 5 minutes.

  • Reaction: The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.

  • Filtration and Evaporation: The suspension is filtered through Celite, and the filter cake is washed with two 50-mL portions of toluene. The combined filtrates are evaporated under reduced pressure.

  • Purification: The remaining liquid is dissolved in 15 mL of 5% tetrahydrofuran in hexane and applied to a silica gel column (5-cm × 47.5-cm) packed in 5% tetrahydrofuran in hexane. The column is eluted with 5% tetrahydrofuran in hexane to separate by-products. The product is then eluted with tetrahydrofuran.

  • Distillation: The solvent is evaporated, and the remaining liquid is distilled under reduced pressure to yield 3.87–4.33 g (43–49%) of pure this compound.

Conclusion

Both the Acetoacetic Ester Synthesis and the Williamson Ether Synthesis provide viable routes to this compound. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for multi-step procedures. The Williamson Ether Synthesis offers a more direct route with a well-documented, high-yielding protocol. The Acetoacetic Ester Synthesis, while more indirect, is a versatile and fundamental method in organic chemistry. This guide provides the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate.

References

In-Depth Technical Guide to the Spectroscopic Data of 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzyloxy-2-butanone (CAS No. 6278-91-7), a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental protocols for the synthesis and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.32Singlet5HC₆H₅
4.50Singlet2H-OCH₂Ph
3.78Triplet2H-CH₂O-6
2.70Triplet2H-COCH₂-6
2.17Singlet3HCH₃CO-

Solvent: CDCl₃. Reference: Organic Syntheses, CV 6, 101.[1]

Table 2: IR Spectroscopic Data

Wavenumber (cm⁻¹)Description
1725, 1710C=O stretch (split)
1360C-H bend (CH₃)
1175C-O stretch
1110, 1090C-O stretch
740, 700C-H out-of-plane bend (aromatic)

Sample preparation: Liquid film.[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted)Assignment
~207C=O
~138C (quaternary, aromatic)
~128.5CH (aromatic)
~127.8CH (aromatic)
~73-OCH₂Ph
~68-CH₂O-
~45-COCH₂-
~30CH₃CO-

Table 4: Predicted Mass Spectrometry Data

m/z (Predicted)Proposed Fragment
178[M]⁺
163[M - CH₃]⁺
135[M - CH₃CO]⁺
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺
43[CH₃CO]⁺

Experimental Protocols

Synthesis of this compound [1]

This procedure describes the synthesis of this compound from 4-hydroxy-2-butanone and benzyl bromide.

Materials:

  • 4-Hydroxy-2-butanone

  • Dry toluene

  • Freshly prepared silver oxide

  • Benzyl bromide

  • Celite

  • Silica gel

  • Tetrahydrofuran

  • Hexane

Procedure:

  • A 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • The flask is charged with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.

  • The suspension is stirred and cooled in an ice bath.

  • 12.0 g (0.070 mol) of benzyl bromide is added over approximately 5 minutes.

  • The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.

  • The suspension is filtered through Celite, and the filter cake is washed with two 50-mL portions of toluene.

  • The combined filtrates are evaporated under reduced pressure.

  • The resulting liquid is purified by column chromatography on silica gel using 5% tetrahydrofuran in hexane as the eluent.

  • The product-containing fractions are combined, the solvent is evaporated, and the residue is distilled under reduced pressure to yield this compound.

Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data.

  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced, ionized, and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Structure Elucidation and Data Confirmation HNMR->Interpretation CNMR->Interpretation IR->Interpretation MS->Interpretation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Chemical structure and predicted mass spectral fragmentation of this compound.

References

A Technical Guide to the Safe Handling of 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzyloxy-2-butanone (CAS No: 6278-91-7) is a chemical intermediate used in various organic synthesis applications, including the preparation of 4-benzyloxy-2-butanol and 3-amino-2-oxo-1,2-oxaphospholane.[1] As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound, based on available safety data.

Hazard Identification and Classification

The primary hazards associated with this compound are serious eye damage and skin irritation.[2][3] It is classified under the Globally Harmonized System (GHS) as follows.

Hazard Class Hazard Statement GHS Pictogram Signal Word
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.[2][4]GHS05 (Corrosion)Danger [2][4]
Skin Corrosion/IrritationH315: Causes skin irritation.[3]GHS07 (Exclamation Mark)Warning [3][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Property Value
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance Clear, light yellow liquid[2]
Melting Point 8 °C[2]
Boiling Point 90 - 92 °C @ 0.1 hPa[2]
Relative Density 1.027 g/cm³ at 20 °C[2]
Flash Point >113 °C (closed cup)[2]

Toxicological Profile

The available toxicological data indicates low acute toxicity via oral and dermal routes. The primary toxicological concerns are localized effects on the skin and eyes.

Toxicity Endpoint Species Route Value
Acute Toxicity RatOralLD50 > 5,000 mg/kg[2]
Acute Toxicity RabbitDermalLD50 > 5,000 mg/kg[2]
  • Carcinogenicity : No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2][3]

  • Other Toxicological Data : Data regarding respiratory or skin sensitization, germ cell mutagenicity, and reproductive toxicity are not available.[2]

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure risk.

4.1 Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Accessible safety showers and eye wash stations are mandatory.[3]

4.2 Personal Protective Equipment (PPE) The selection of PPE must be based on the concentration and amount of the substance being handled.[2]

Protection Type Specification
Eye/Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU), such as safety goggles with side-shields or a face shield.[2][3]
Skin Protection Wear protective gloves and impervious clothing.[2][3]
Respiratory Protection Respiratory protection is not typically required for normal handling.[2] For nuisance exposures or in situations with inadequate ventilation, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges.[2]

4.3 General Hygiene and Handling Practices Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in laboratory areas.[6] Wash hands thoroughly after handling the material.[3] Contaminated clothing should be removed and washed before reuse.[3]

4.4 Storage Conditions Store in a cool, dry, and well-ventilated place.[2][3] Keep containers tightly sealed.[2][3] The recommended storage temperature is between 2-8°C.[3][4][5] This substance is incompatible with strong oxidizing agents.[2]

Experimental Workflows

The following diagram illustrates a standard workflow for handling laboratory chemicals like this compound, emphasizing safety at each step.

G cluster_prep Preparation & Planning cluster_handling Active Handling (in Fume Hood) cluster_post Post-Handling & Disposal Receive Receive & Inspect Chemical SDS Review Safety Data Sheet (SDS) Receive->SDS PPE Don Appropriate PPE SDS->PPE Transfer Transfer & Weigh PPE->Transfer Reaction Perform Experiment/ Reaction Transfer->Reaction Waste Segregate & Collect Chemical Waste Reaction->Waste Decon Decontaminate Glassware & Work Area Reaction->Decon Disposal Dispose of Waste via Authorized Service Waste->Disposal Store Return to Storage (2-8°C) Decon->Store

Standard Laboratory Chemical Handling Workflow.

Emergency Procedures

5.1 First Aid Measures Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact : Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Get medical help immediately.[2]

  • Skin Contact : Wash off with soap and plenty of water.[2] Remove contaminated clothing. A physician should be called if irritation persists.[3]

  • Inhalation : Move the person into fresh air.[2] If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[3]

  • Ingestion : Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][3] Call a physician.[3]

G cluster_routes cluster_actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact (CRITICAL) start->eye ingestion Ingestion start->ingestion air Move to Fresh Air inhalation->air wash Wash with Soap & Water skin->wash rinse_eye Immediately Flush Eyes with Water for 15+ min eye->rinse_eye rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth cpr Give Artificial Respiration if Not Breathing air->cpr if needed medical Seek Medical Attention cpr->medical remove_clothing Remove Contaminated Clothing wash->remove_clothing remove_clothing->medical if irritation persists remove_lenses Remove Contact Lenses rinse_eye->remove_lenses remove_lenses->medical IMMEDIATELY no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit no_vomit->medical

First Aid Response Flowchart for this compound Exposure.

5.2 Accidental Release Measures For spills, avoid breathing vapors, mist, or gas.[2] Ensure adequate ventilation and wear full personal protective equipment.[3] Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomite, universal binders).[3] Place the material in a suitable, closed container for disposal according to local regulations.[2]

5.3 Firefighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Special Hazards : Under fire conditions, hazardous decomposition products such as carbon oxides can form.[2]

  • Advice for Firefighters : If necessary, wear a self-contained breathing apparatus for firefighting.[2]

Experimental Protocols Cited

The toxicological data presented in this guide, such as LD50 values, are derived from standardized experiments conducted under controlled conditions, typically following guidelines set by organizations like the OECD (Organisation for Economic Co-operation and Development). The safety data sheets from which this information is sourced affirm that the acute oral LD50 in rats and the acute dermal LD50 in rabbits are both greater than 5,000 mg/kg, but they do not provide detailed, step-by-step methodologies for these toxicological assays.[2] These studies involve administering specified doses of the substance to test animals and observing for mortality and toxic effects over a set period.

Conclusion

This compound is a valuable chemical reagent that can be used safely by adhering to standard laboratory safety protocols. The most significant hazards are serious eye damage and skin irritation, necessitating stringent use of appropriate personal protective equipment, particularly eye and face protection. By understanding its properties and following the handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

4-Benzyloxy-2-butanone: A Versatile Chemical Intermediate in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Benzyloxy-2-butanone is a key chemical intermediate valued for its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and fragrance industries. This bifunctional molecule, featuring a ketone and a benzyl-protected primary alcohol, serves as a versatile building block for introducing a C4 chain with differentiated reactivity at each end. This guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on detailed experimental protocols and its role in the development of bioactive compounds.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a sweet, fruity odor.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
CAS Number 6278-91-7[2]
Appearance Colorless to light yellow, clear liquid[1]
Boiling Point 90-92 °C at 0.1 mmHg[1]
Density 1.027 g/mL at 20 °C[1]
Storage Temperature 2-8 °C[1]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the benzylation of 4-hydroxy-2-butanone. A detailed and reliable experimental protocol is provided in Organic Syntheses, a peer-reviewed source of detailed experimental procedures.

Experimental Protocol: Benzylation of 4-Hydroxy-2-butanone

This procedure describes the synthesis of this compound from 4-hydroxy-2-butanone and benzyl bromide using silver oxide as a base.

Reaction Scheme:

G cluster_reactants Reactants 4-Hydroxy-2-butanone HO-(CH2)2-C(O)-CH3 reagents + Ag2O Benzyl bromide C6H5CH2Br product C6H5CH2O-(CH2)2-C(O)-CH3 reagents->product Toluene, rt, 18h

Caption: Synthesis of this compound.

Materials and Equipment:

  • 4-hydroxy-2-butanone

  • Benzyl bromide

  • Silver oxide (freshly prepared)

  • Toluene (dry)

  • Celite

  • Silica gel

  • Tetrahydrofuran (THF)

  • Hexane

  • 100-mL three-necked, round-bottomed flask

  • Magnetic stirring bar

  • Condenser with nitrogen inlet

  • Pressure-equalizing dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Distillation apparatus

Procedure:

  • A 100-mL, three-necked, round-bottomed flask is charged with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.[3]

  • The suspension is stirred and cooled in an ice bath.[3]

  • 12.0 g (0.070 mol) of benzyl bromide is added dropwise over approximately 5 minutes.[3]

  • The ice bath is removed, and the reaction mixture is stirred at room temperature for 18 hours.[3]

  • The suspension is filtered through Celite, and the filter cake is washed with two 50-mL portions of toluene.[3]

  • The combined filtrates are concentrated under reduced pressure.[3]

  • The crude product is purified by column chromatography on silica gel using 5% tetrahydrofuran in hexane as the eluent.[3]

  • The fractions containing the product are combined and the solvent is evaporated.[3]

  • The resulting liquid is distilled under reduced pressure to yield 3.87–4.33 g (43–49%) of pure this compound as a colorless oil (bp 77–79 °C at 0.2 mmHg).[3]

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)
4-Hydroxy-2-butanone88.114.400.050-
Benzyl bromide171.0412.00.070-
Silver oxide231.7413.90.060-
This compound 178.23 3.87-4.33 0.022-0.024 43-49

Applications as a Chemical Intermediate

This compound is a valuable precursor in the synthesis of a variety of more complex molecules, leveraging the reactivity of its ketone functional group and the latent primary alcohol protected by the benzyl group.

Synthesis of Mevalonolactone

A notable application of this compound is in the synthesis of mevalonolactone, a key intermediate in the biosynthesis of cholesterol and other isoprenoids. The synthesis involves a Reformatsky-type reaction.

Experimental Workflow:

G start This compound step1 Reaction with the dianion of acetic acid-2-13C in THF at 0°C to room temperature. start->step1 step2 Hydrolysis and workup. step1->step2 product (r,s)-mevalonolactone-2-13C step2->product

Caption: Workflow for the synthesis of mevalonolactone.

In a specific example from Organic Syntheses, this compound is reacted with the lithium dianion of acetic acid-2-¹³C in tetrahydrofuran.[3] The reaction is initiated at 0 °C and then allowed to proceed at room temperature for 18 hours.[3] Subsequent hydrolysis and workup yield the desired (r,s)-mevalonolactone-2-¹³C.[3]

Precursor to Chiral Alcohols

The ketone functionality of this compound can be stereoselectively reduced to afford chiral 4-(benzyloxy)-2-butanol. This chiral alcohol is a valuable building block for the synthesis of enantiomerically pure compounds.

Role in the Synthesis of Bioactive Scaffolds

While direct, named applications in late-stage drug candidates are not extensively detailed in publicly available literature, the this compound scaffold is of significant interest in medicinal chemistry. The "benzyloxy-ethyl-ketone" moiety can be found in precursors to various heterocyclic systems. For instance, the ketone can be a handle for the construction of thiazole rings, which are present in a wide range of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

Logical Relationship in Drug Discovery:

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_scaffold Bioactive Scaffold cluster_target Target Molecule start {this compound | Ketone and protected alcohol functionalities} intermediate {Functionalized Intermediate | e.g., α-haloketone or chiral alcohol} start->intermediate Functional Group Transformation scaffold {Heterocyclic Core | e.g., Thiazole, Oxazole} intermediate->scaffold Cyclization target {Drug Candidate | e.g., Kinase Inhibitor} scaffold->target Further Modification

References

The Cornerstone of Complex Synthesis: A Technical Guide to 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthetic Applications of 4-Benzyloxy-2-butanone

This in-depth guide explores the pivotal role of this compound as a versatile building block in modern organic synthesis. With its unique combination of a reactive ketone carbonyl group and a protected primary alcohol, this compound serves as a valuable precursor for a wide array of complex molecules, ranging from pharmacologically active agents to nuanced fragrance components. This document provides a detailed overview of its synthesis, key reactions, and applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its use in research and development.

Physicochemical Properties and Synthesis

This compound is a colorless liquid with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Key physical properties are summarized in the table below.

PropertyValue
Boiling Point90-92 °C at 0.1 mmHg
Density1.027 g/mL at 20 °C
PurityTypically ≥95%

Synthesis of this compound:

A common and effective method for the preparation of this compound involves the benzylation of 4-hydroxy-2-butanone. The following protocol, based on a Williamson ether synthesis, provides a reliable route to this key intermediate.

Experimental Protocol: Synthesis of this compound[2][3]

Materials:

  • 4-hydroxy-2-butanone

  • Toluene (dry)

  • Silver oxide (freshly prepared)

  • Benzyl bromide

  • Celite

  • Tetrahydrofuran (THF)

  • Hexane

  • Silica gel

Procedure:

  • A 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • The flask is charged with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.

  • The suspension is stirred and cooled in an ice bath. 12.0 g (0.070 mol) of benzyl bromide is added dropwise over approximately 5 minutes.

  • The ice bath is removed, and the reaction mixture is stirred for 18 hours at room temperature.

  • The suspension is filtered through Celite, and the filter cake is washed with two 50-mL portions of toluene.

  • The combined filtrates are concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of tetrahydrofuran in hexane.

  • The purified fractions are combined and the solvent is evaporated. The resulting liquid is distilled under reduced pressure to yield this compound.

Quantitative Data:

  • Yield: 43-49%[2]

Key Synthetic Transformations of this compound

This compound is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its ketone functionality allows for nucleophilic additions and alpha-functionalization, while the benzyloxy group provides a stable protecting group for the primary alcohol, which can be deprotected in later synthetic steps.

Stereoselective Aldol Reactions

A significant application of derivatives of this compound is in substrate-controlled stereoselective aldol reactions. For instance, (S)-4-benzyloxy-3-methyl-2-butanone undergoes highly diastereoselective titanium-mediated aldol reactions with a range of aldehydes.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product ketone (S)-4-Benzyloxy-3-methyl-2-butanone reagents 1. TiCl4 (1 equiv), i-Pr2NEt 2. TiCl4 (1 equiv) 3. CH2Cl2, -78 °C ketone->reagents aldehyde Aldehyde (R-CHO) aldehyde->reagents aldol_product 2,5-syn Aldol Adduct reagents->aldol_product

Caption: Workflow for the Titanium-Mediated Aldol Reaction.

The diastereoselectivity of this reaction is excellent, providing the syn-aldol product in high yields.

AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde85>95:5
Pivalaldehyde80>95:5
Benzaldehyde7590:10
Synthesis of Chiral γ-Amino Alcohols

The ketone functionality of this compound can be converted to an amino group through asymmetric reductive amination, providing access to valuable chiral γ-amino alcohols, which are important structural motifs in many pharmaceuticals.

G start This compound imine Imine Intermediate start->imine Condensation product Chiral γ-Amino Alcohol imine->product Asymmetric Reduction reagents1 Amine Source (e.g., NH3, Benzylamine) reagents1->imine reagents2 Chiral Catalyst & Reducing Agent (e.g., Chiral Amine Dehydrogenase, H2/Chiral Ligand) reagents2->product

Caption: Pathway to Chiral γ-Amino Alcohols.

Application in Drug Development: 5-Lipoxygenase Inhibition

Derivatives of this compound have shown potential in drug development as inhibitors of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a critical inflammatory pathway involved in the biosynthesis of leukotrienes, which are implicated in a variety of inflammatory diseases.

5-Lipoxygenase Signaling Pathway

G AA Arachidonic Acid FiveLO 5-Lipoxygenase (5-LOX) AA->FiveLO FLAP FLAP FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Inhibitor This compound Derivative Inhibitor->FiveLO

Caption: Inhibition of the 5-Lipoxygenase Pathway.

Application in Fragrance Synthesis

The butanone structural motif is a key feature in many important fragrance compounds. For instance, 4-(4-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone, is a widely used natural fragrance ingredient.[4] this compound can serve as a protected precursor to hydroxylated butanone derivatives, making it a valuable intermediate in the synthesis of novel fragrance molecules.

The synthesis of raspberry ketone often involves the hydrogenation of 4-(4-hydroxyphenyl)-3-buten-2-one. A similar synthetic strategy could be employed starting from derivatives of this compound to access a variety of aromatic and fruity fragrance compounds.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is demonstrated in the stereoselective construction of complex acyclic molecules, the synthesis of chiral building blocks for pharmaceuticals, and as a precursor for fragrance compounds. The experimental protocols and quantitative data provided in this guide are intended to facilitate its application in a wide range of research and development settings, empowering scientists to explore new synthetic frontiers.

References

Discovery and history of 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 4-Benzyloxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a versatile organic compound, has found utility as a solvent and a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and fragrances. This technical guide provides a comprehensive overview of the discovery and history of this keto-ether, with a focus on its synthesis. Detailed experimental protocols for key synthetic routes are presented, along with a summary of its physicochemical properties.

Introduction

This compound, also known by its systematic name 4-(phenylmethoxy)-2-butanone, is a colorless to pale yellow liquid with the chemical formula C₁₁H₁₄O₂.[1] Its structure incorporates both a ketone functional group and a benzyl ether moiety, bestowing upon it a unique reactivity profile that makes it a valuable building block in organic synthesis. This document aims to provide a detailed account of the historical development of synthetic methods for this compound and to serve as a practical guide for its preparation in a laboratory setting.

Discovery and Historical Context

The precise date and the identity of the scientist who first synthesized this compound are not prominently documented in readily available chemical literature. Its history is intrinsically linked to the development of synthetic methodologies for the protection of hydroxyl groups and the synthesis of keto-ethers. The Williamson ether synthesis, a long-established method for forming ethers, provides a foundational approach for the preparation of such compounds. The core strategy for synthesizing this compound has historically involved the benzylation of a suitable precursor, namely 4-hydroxy-2-butanone.

Early research into the synthesis of alkoxy ketones laid the groundwork for the preparation of compounds like this compound. The exploration of reactions involving the benzylation of alcohols and the synthesis of bifunctional molecules has been a continuous area of interest in organic chemistry. While a singular "discovery" paper for this compound is elusive, its preparation follows from well-established chemical principles that were extensively developed throughout the 20th century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 6278-91-7[2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 90-92 °C at 0.1 mmHg[3][4]
Density 1.027 g/mL at 20 °C[3]
Synonyms 4-(Phenylmethoxy)-2-butanone, 4-(Benzyloxy)-2-butanone[1]

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two main routes: the benzylation of 4-hydroxy-2-butanone and the oxidation of 4-(benzyloxy)-2-butanol.

Benzylation of 4-Hydroxy-2-butanone

This is the most common and direct method for the preparation of this compound. The reaction involves the protection of the hydroxyl group of 4-hydroxy-2-butanone as a benzyl ether.

A typical procedure for the benzylation of a hydroxyl group via the Williamson ether synthesis is as follows:

Materials:

  • Starting material with a free hydroxyl group (e.g., 4-hydroxy-2-butanone)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dry N,N-dimethylformamide (DMF) or dry tetrahydrofuran (THF)

  • Triethylamine

  • Ethyl acetate

  • Distilled water

  • Brine

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure: [5]

  • Dissolve the starting material (1.0 equivalent) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.0 equivalents) to the solution, followed by the addition of benzyl bromide (1.5–2.0 equivalents).

  • Stir the reaction mixture at 0 °C and allow it to gradually warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of triethylamine.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.

Synthesis_from_4_hydroxy_2_butanone 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone->Reaction Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Solvent (e.g., DMF) Temperature 0 °C to r.t. This compound This compound Byproduct NaBr + H₂ Reaction->this compound Reaction->Byproduct

Oxidation of 4-(Benzyloxy)-2-butanol

An alternative route to this compound involves the oxidation of the corresponding secondary alcohol, 4-(benzyloxy)-2-butanol. This method is contingent on the availability of the alcohol precursor.

A general procedure for the oxidation of a secondary alcohol to a ketone is provided below. Various oxidizing agents can be employed, such as those based on chromium (e.g., PCC, PDC) or Swern oxidation conditions.

Materials:

  • 4-(Benzyloxy)-2-butanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve 4-(benzyloxy)-2-butanol (1.0 equivalent) in dry dichloromethane in a reaction flask.

  • Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion.

  • Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product as necessary, for example, by column chromatography.

Oxidation_of_4_Benzyloxy_2_butanol cluster_product Product 4-Benzyloxy-2-butanol 4-Benzyloxy-2-butanol 4-Benzyloxy-2-butanol->Reaction Oxidizing_agent Oxidizing Agent (e.g., PCC) Oxidizing_agent->Reaction This compound This compound Reaction->this compound

Applications in Organic Synthesis

This compound serves as a versatile intermediate in a variety of organic transformations. It has been utilized as a solvent in laboratory settings for microextractions and has participated in reactions such as alkylations and the synthesis of tetrahydrofuran derivatives.[2] Furthermore, it has been employed in aminophosphonylation reactions followed by cyclization.[4] Its role as a precursor in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and fragrance industries, underscores its importance in synthetic organic chemistry.[3]

Conclusion

While the specific historical details of the initial discovery of this compound remain somewhat obscure, its synthesis is firmly rooted in the principles of classic organic reactions. The primary synthetic routes, involving the benzylation of 4-hydroxy-2-butanone and the oxidation of 4-(benzyloxy)-2-butanol, are robust and well-established. This technical guide provides researchers and chemists with the necessary information to understand the background and effectively synthesize this valuable chemical intermediate. As a versatile building block, this compound is poised to continue to play a role in the development of new synthetic methodologies and the creation of novel molecules.

References

An In-depth Technical Guide to 4-Benzyloxy-2-butanone: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-butanone, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis, and its role as a building block in the creation of complex, biologically active molecules.

Core Concepts: Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid that serves as a key intermediate in the production of pharmaceuticals, fragrances, and flavors.[1][2] Its utility in organic chemistry stems from its bifunctional nature, possessing both a ketone carbonyl group and a benzyl-protected primary alcohol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 6278-91-7[2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Density 1.027 g/mL at 20 °C[2]
Boiling Point 90-92 °C at 0.1 mmHg[2]
Flash Point 112.4 °C[2]
Refractive Index (n20/D) 1.505[2]
Purity Typically 95-98%[2][3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectroscopic features.

SpectroscopyKey Features and AssignmentsReference(s)
¹H NMR The proton NMR spectrum of 2-butanone, a related compound, shows characteristic signals for the methyl and methylene groups adjacent to the carbonyl. For this compound, one would expect additional signals for the benzylic protons and the aromatic ring.[4]
¹³C NMR The ¹³C NMR spectrum of 2-butanone shows four distinct carbon environments. The carbonyl carbon is typically found at the low-field end of the spectrum (around 208 ppm). For this compound, additional signals for the benzyloxy group and the aromatic ring would be present.[5]
Infrared (IR) The IR spectrum of a ketone like 2-butanone is characterized by a strong C=O bond absorption in the region of 1700-1725 cm⁻¹. The spectrum of this compound would also exhibit C-H stretching from the alkyl and aromatic moieties, and C-O stretching from the ether linkage.[6][7]
Mass Spectrometry The mass spectrum of 2-butanone shows fragmentation patterns resulting from α-cleavage around the carbonyl group. For this compound, fragmentation would also involve the benzylic group, likely leading to a prominent tropylium ion peak (m/z 91).[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of 4-hydroxy-2-butanone. The following is a representative experimental protocol.

Reaction: 4-hydroxy-2-butanone + Benzyl bromide → this compound

Materials:

  • 4-hydroxy-2-butanone

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a solution of 4-hydroxy-2-butanone in anhydrous THF, slowly add sodium hydride (60% dispersion in mineral oil) at 0 °C.

  • After the addition is complete, add benzyl bromide to the reaction mixture.

  • Stir the reaction mixture at 25 °C for 6 hours.

  • Quench the reaction with cold water and extract with dichloromethane (CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a colorless oil.

A similar procedure for the synthesis of 6-benzyloxy-1-hexanol reported a yield of 91%.[9]

Reduction of this compound to 4-Benzyloxy-2-butanol

The ketone functionality of this compound can be reduced to a secondary alcohol, a key step in the synthesis of chiral building blocks. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.[10]

Reaction: this compound + NaBH₄ → 4-Benzyloxy-2-butanol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • 3 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in 95% ethanol and cool the solution in an ice bath.

  • Add sodium borohydride to the solution. The reaction mixture will warm up.

  • After 15 minutes, add water and heat the solution to boiling.

  • Cool the mixture to room temperature and perform a liquid-liquid extraction with dichloromethane.

  • Wash the organic layer with 3 M sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to obtain the crude 4-benzyloxy-2-butanol.

  • The product can be further purified by recrystallization or chromatography.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical compounds. A notable example is its application in the synthesis of renin inhibitors like Aliskiren, which is used to treat hypertension.[11][12]

Role in the Synthesis of Aliskiren

The synthesis of Aliskiren, a potent and orally active renin inhibitor, relies on a chiral building block that can be derived from a precursor similar to this compound, namely (S)-4-(benzyloxy)-3-methylbutanoic acid.[11] This highlights the importance of the benzyloxybutane scaffold in accessing key intermediates for complex drug molecules.

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical pathway for the regulation of blood pressure. Aliskiren acts by inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of this cascade.[11][13]

Below is a diagram illustrating the synthesis of a key γ-lactone intermediate for Aliskiren from (S)-4-(benzyloxy)-3-methylbutanoic acid.

G Synthesis of a γ-Lactone Intermediate for Aliskiren start (S)-4-(benzyloxy)-3-methylbutanoic acid reagents p-toluenesulfonic acid monohydrate, Toluene, reflux start->reagents product γ-lactone intermediate reagents->product RAAS_Pathway Renin-Angiotensin-Aldosterone System (RAAS) Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin AngiotensinI Angiotensin I ACE ACE (from Lungs) AngiotensinI->ACE AngiotensinII Angiotensin II Aldosterone Aldosterone (from Adrenal Cortex) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaH2ORetention Na+ and H₂O Retention Aldosterone->NaH2ORetention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP NaH2ORetention->IncreasedBP Renin->AngiotensinI ACE->AngiotensinII Aliskiren Aliskiren Aliskiren->Renin inhibits

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Benzyloxy-2-butanone via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 4-benzyloxy-2-butanone from 4-hydroxy-2-butanone using the Williamson ether synthesis. This method offers a reliable pathway for the benzylation of primary alcohols. The protocol details the experimental procedure, including reaction setup, workup, and purification. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceutical compounds and other complex molecules. The benzyl ether serves as a robust protecting group for the hydroxyl functionality of 4-hydroxy-2-butanone, a bifunctional molecule with both a ketone and a hydroxyl group.[1][2] The Williamson ether synthesis is a classic and versatile method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] This application note outlines a detailed protocol for the efficient synthesis of this compound using 4-hydroxy-2-butanone and benzyl bromide.

Reaction Scheme

The synthesis proceeds in two main steps: the deprotonation of the hydroxyl group of 4-hydroxy-2-butanone to form an alkoxide, followed by the nucleophilic attack of the alkoxide on benzyl bromide.

  • Step 1: Deprotonation CH3COCH2CH2OH + NaH -> CH3COCH2CH2O-Na+ + H2

  • Step 2: Nucleophilic Substitution (SN2) CH3COCH2CH2O-Na+ + C6H5CH2Br -> CH3COCH2CH2OCH2C6H5 + NaBr

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-Hydroxy-2-butanone≥98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Benzyl Bromide (BnBr)≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Saturated Ammonium Chloride (NH4Cl) solutionACS ReagentFisher Scientific
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific
Brine (Saturated NaCl solution)ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO4)ACS ReagentFisher Scientific

3.2. Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or Nitrogen gas inlet

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Procedure

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is flame-dried and allowed to cool under a stream of argon or nitrogen.

  • Addition of Sodium Hydride: Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is carefully weighed and added to the flask. Anhydrous THF is then added via syringe.

  • Addition of 4-Hydroxy-2-butanone: The flask is cooled to 0 °C in an ice bath. A solution of 4-hydroxy-2-butanone (1.0 eq) in anhydrous THF is added dropwise to the suspension of sodium hydride over 15 minutes. The mixture is stirred at 0 °C for an additional 30 minutes to allow for complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.

  • Addition of Benzyl Bromide: Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for a typical reaction.

CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount UsedTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
4-Hydroxy-2-butanone88.1111.351.01.0 g---
Sodium Hydride (60%)24.0012.491.10.50 g---
Benzyl Bromide171.0412.491.12.14 g---
This compound178.22---2.021.7285

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry 250 mL RBF under Argon B Add NaH (1.1 eq) and anhydrous THF A->B C Cool to 0 °C B->C D Add 4-hydroxy-2-butanone (1.0 eq) in THF dropwise C->D E Stir at 0 °C for 30 min D->E F Add Benzyl Bromide (1.1 eq) dropwise at 0 °C E->F G Warm to RT and stir for 12-16 h F->G H Quench with sat. NH4Cl at 0 °C G->H I Extract with Ethyl Acetate (3x) H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Concentrate in vacuo K->L M Purify by Flash Column Chromatography L->M N Obtain Pure this compound M->N

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Conclusion

The described protocol for the synthesis of this compound via Williamson ether synthesis is a robust and efficient method for obtaining the desired product in high yield. The use of sodium hydride ensures complete deprotonation of the primary alcohol, facilitating a clean SN2 reaction with benzyl bromide. This application note provides a detailed and reproducible procedure that can be readily implemented in a laboratory setting for the synthesis of this and similar benzylated compounds.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Benzyloxy-2-butanone via the Williamson ether synthesis. This compound serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceutical agents and fragrance components.[1][2][3] The described method is a well-established and reliable procedure for obtaining the target molecule.

Introduction and Application

The Williamson ether synthesis is a fundamental and versatile method for preparing symmetrical and unsymmetrical ethers.[4][5] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[4][6][7] This method is widely employed in both laboratory and industrial settings due to its broad scope and reliability.[4]

This compound is a key building block in organic chemistry. Its functional groups, a ketone and a benzyl ether, allow for a variety of subsequent chemical transformations. It has been utilized in the synthesis of more complex molecules, including biologically active compounds and natural products.[2] For instance, it can be used as a precursor for the synthesis of 4-benzyloxy-2-butanol.[2]

Reaction Principle and Mechanism

The synthesis of this compound from 4-hydroxy-2-butanone and benzyl bromide is a classic example of the Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-2-butanone to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide. This results in the formation of a new carbon-oxygen bond, yielding the desired ether, and the displacement of the bromide ion.

The reaction follows an SN2 pathway, which is favored by the use of a primary alkyl halide (benzyl bromide) and a primary alkoxide.[4][6] The mechanism is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[8]

3.1. Materials and Equipment

  • Reagents:

    • 4-Hydroxy-2-butanone (95%)

    • Benzyl bromide

    • Silver oxide (freshly prepared)

    • Toluene (dry)

    • Hexane

    • Tetrahydrofuran (THF)

  • Equipment:

    • 100-mL three-necked, round-bottomed flask

    • Magnetic stirrer and stir bar

    • Condenser

    • Nitrogen inlet

    • Pressure-equalizing dropping funnel

    • Ice bath

    • Rotary evaporator

    • Chromatography column

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Distillation apparatus

3.2. Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel, add 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.[8]

  • Addition of Benzyl Bromide: Stir the suspension and cool it in an ice bath. Add 12.0 g (0.070 mol) of benzyl bromide dropwise over approximately 5 minutes.[8]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.[8]

  • Work-up: Filter the reaction mixture through a Büchner funnel and wash the collected solid with toluene. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.[8]

  • Purification (Column Chromatography): Purify the crude product by column chromatography on silica gel. Elute the column with 5% tetrahydrofuran in hexane to separate benzyl bromide, dibenzyl ether, and other minor by-products. The product is then eluted with a higher concentration of tetrahydrofuran.[8]

  • Purification (Distillation): After evaporating the solvent from the product-containing fractions, distill the resulting liquid under reduced pressure to obtain pure this compound.[8]

3.3. Monitoring the Reaction

The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates. The Rf values for the key components in a given solvent system are provided in the table below.[8]

Data Presentation

Table 1: Physical and Chromatographic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Refractive Index (nD)Rf Value*
This compoundC₁₁H₁₄O₂178.2377–79 / 0.2[8]1.5018[8]0.20[8]
Benzyl bromideC₇H₇Br171.04--0.72[8]
Dibenzyl etherC₁₄H₁₄O198.26--0.61[8]
Benzyl alcoholC₇H₈O108.14--0.09[8]

*Rf values were determined on silica gel TLC plates. The exact solvent system used for this reported data was not specified in the reference.[8]

Table 2: Reaction Parameters and Yield

ParameterValue
Moles of 4-hydroxy-2-butanone0.050 mol
Moles of benzyl bromide0.070 mol
Moles of silver oxide0.060 mol
Reaction time18 hours
Reaction temperatureRoom temperature
Yield43–49%

Safety Precautions

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Silver oxide is a strong oxidizing agent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ketone C=O stretch, ether C-O stretch).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition. An analysis for C₁₁H₁₄O₂ should yield approximately C, 74.13% and H, 7.92%.[8]

Conclusion

The Williamson ether synthesis is an effective method for the preparation of this compound from 4-hydroxy-2-butanone and benzyl bromide. The provided protocol, adapted from a reliable source, offers a detailed procedure for this synthesis. Careful execution of the experimental steps and purification techniques is crucial for obtaining a high-purity product. The synthesized compound can be used in a variety of subsequent chemical transformations for the development of new molecules of interest to the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Synthesis of 2-Methyl-5-hydroxymethyl-tetrahydrofuran via 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed three-step synthetic pathway for the preparation of 2-methyl-5-hydroxymethyl-tetrahydrofuran, a valuable chiral building block in medicinal chemistry, starting from 4-benzyloxy-2-butanone. The synthesis involves the reduction of the ketone to the corresponding secondary alcohol, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydrofuran ring, and concludes with a debenzylation step to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in tabular format for easy reference, and includes visual diagrams of the reaction pathway and experimental workflow to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

Substituted tetrahydrofurans are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their stereochemical complexity and conformational rigidity make them attractive scaffolds in drug design. This compound is a versatile starting material that, through a series of straightforward chemical transformations, can be converted into valuable tetrahydrofuran derivatives. This protocol details a reliable method for the synthesis of 2-methyl-5-hydroxymethyl-tetrahydrofuran, a key intermediate for more complex molecular architectures.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

  • Reduction: The ketone functionality of this compound is selectively reduced to a secondary alcohol, 4-benzyloxy-2-butanol, using a mild reducing agent.

  • Cyclization: The resulting alcohol undergoes an acid-catalyzed intramolecular cyclization to form the 2-methyl-5-(benzyloxymethyl)tetrahydrofuran ring.

  • Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation to afford the final product, 2-methyl-5-hydroxymethyl-tetrahydrofuran.

Experimental Protocols

Step 1: Reduction of this compound to 4-Benzyloxy-2-butanol

This protocol describes the reduction of a ketone to a secondary alcohol using sodium borohydride.[1][2][3]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) to the solution in small portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-benzyloxy-2-butanol.

  • The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Scale 5.0 g of this compound
Solvent Methanol
Reducing Agent Sodium Borohydride (NaBH₄)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Typical Yield 90-95%
Step 2: Acid-Catalyzed Intramolecular Cyclization

This protocol outlines the formation of the tetrahydrofuran ring from 4-benzyloxy-2-butanol via acid-catalyzed dehydration.[4][5][6]

Materials:

  • 4-Benzyloxy-2-butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-benzyloxy-2-butanol (1.0 eq) and toluene (0.1 M solution).

  • Add a catalytic amount of concentrated sulfuric acid (0.05 eq) or p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-methyl-5-(benzyloxymethyl)tetrahydrofuran can be purified by vacuum distillation or flash column chromatography.

Quantitative Data:

ParameterValue
Catalyst Sulfuric Acid or p-Toluenesulfonic Acid
Solvent Toluene
Reaction Temperature Reflux (approx. 110 °C)
Reaction Time 4-6 hours
Typical Yield 80-85%
Step 3: Catalytic Debenzylation

This protocol describes the removal of the benzyl protecting group by catalytic hydrogenation to yield the final product.[7][8]

Materials:

  • 2-Methyl-5-(benzyloxymethyl)tetrahydrofuran

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenator or balloon hydrogenation setup

  • Celite®

Procedure:

  • Dissolve 2-methyl-5-(benzyloxymethyl)tetrahydrofuran (1.0 eq) in methanol or ethanol in a suitable reaction vessel.

  • Carefully add 10% palladium on carbon (5-10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-5-hydroxymethyl-tetrahydrofuran.

  • The product can be purified by distillation or chromatography if necessary.

Quantitative Data:

ParameterValue
Catalyst 10% Palladium on Carbon
Solvent Methanol or Ethanol
Hydrogen Pressure 1-3 atm
Reaction Temperature Room Temperature
Reaction Time 4-8 hours
Typical Yield 95-99%

Visual Diagrams

Synthesis_Pathway Start This compound Intermediate1 4-Benzyloxy-2-butanol Start->Intermediate1 1. NaBH4, MeOH Intermediate2 2-Methyl-5-(benzyloxymethyl)tetrahydrofuran Intermediate1->Intermediate2 2. H+ cat., Toluene, Δ Product 2-Methyl-5-hydroxymethyl-tetrahydrofuran Intermediate2->Product 3. H2, Pd/C, MeOH

Caption: Synthetic pathway from this compound to the final product.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Debenzylation A Dissolve Ketone in MeOH B Cool to 0 °C A->B C Add NaBH4 B->C D Reaction Stirring C->D E Workup & Extraction D->E F Purification E->F G Combine Alcohol & Toluene F->G Intermediate 1 H Add Acid Catalyst G->H I Reflux with Dean-Stark H->I J Workup & Purification I->J K Dissolve in MeOH/EtOH J->K Intermediate 2 L Add Pd/C Catalyst K->L M Hydrogenation L->M N Filtration & Concentration M->N

Caption: Detailed experimental workflow for the three-step synthesis.

References

Application Notes and Protocols: Aminophosphonylation of 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of α-aminophosphonates derived from 4-benzyloxy-2-butanone via the Kabachnik-Fields reaction. This three-component reaction is a cornerstone in organophosphorus chemistry for the preparation of α-aminophosphonates, which are recognized as important bioisosteres of α-amino acids with significant potential in drug discovery.[1][2][3]

Introduction

The Kabachnik-Fields reaction facilitates the formation of α-aminophosphonates through the condensation of a carbonyl compound, an amine, and a dialkyl phosphite.[1][4][5] This one-pot synthesis is a highly efficient method for generating peptidomimetic compounds.[2] The reaction can be catalyzed by both Lewis and Brønsted acids, and various modifications, including solvent-free and microwave-assisted conditions, have been developed to improve efficiency and sustainability.[4][6] This protocol will focus on a catalytic approach for the aminophosphonylation of this compound, a ketone substrate. While reactions involving ketones can be more challenging than those with aldehydes due to steric hindrance, catalytic methods have been shown to provide acceptable to high yields.[7]

Data Presentation

The following table summarizes typical yields obtained for the Kabachnik-Fields reaction with various ketones, providing an expected range for the aminophosphonylation of this compound.

Carbonyl CompoundAminePhosphiteCatalystYield (%)Reference
Various KetonesBenzylamine / Ammonium CarbonateDiethyl PhosphiteTetra-tert-butylphthalocyaninesup to 98%[7]
Aldehydes/KetonesAminesDimethyl PhosphitePhenylphosphonic acidGood yields[4]
Quinazolinone-based hydrazidesAromatic AldehydesDiphenyl PhosphiteZnCl₂/PPh₃75-84%[4]
Aldehydes/KetonesAminesPhosphitesMagnesium PerchlorateHigh yields[2]
KetonesAminesDiethyl PhosphiteIndium(III) Chloride (Sonication)Good yields[2]

Experimental Protocol

This protocol describes a general procedure for the aminophosphonylation of this compound using benzylamine and diethyl phosphite, catalyzed by indium(III) chloride.

Materials:

  • This compound

  • Benzylamine

  • Diethyl phosphite

  • Indium(III) chloride (InCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).

  • Dissolve the ketone in anhydrous dichloromethane (5 mL).

  • Add benzylamine (1.0 mmol, 1.0 eq.) to the solution and stir for 10 minutes at room temperature.

  • Add diethyl phosphite (1.2 mmol, 1.2 eq.) to the mixture.

  • Finally, add indium(III) chloride (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired α-aminophosphonate.

  • Characterization: Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis This compound This compound Mixing Mix in Anhydrous DCM This compound->Mixing Benzylamine Benzylamine Benzylamine->Mixing Diethyl_phosphite Diethyl phosphite Diethyl_phosphite->Mixing InCl3 InCl3 Catalyst InCl3->Mixing Reflux Reflux & Monitor by TLC Mixing->Reflux Quench Quench with NaHCO3 Reflux->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry (Na2SO4) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Characterize Characterization (NMR, MS) Chromatography->Characterize Final_Product α-Aminophosphonate Characterize->Final_Product

Caption: Workflow for the aminophosphonylation of this compound.

Reaction Pathway Diagram

reaction_pathway cluster_reactants Reactants cluster_intermediates Possible Intermediates cluster_product Product Ketone This compound Imine Imine Intermediate Ketone->Imine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Ketone->Hydroxyphosphonate Amine Amine (e.g., Benzylamine) Amine->Imine Phosphite Dialkyl Phosphite (e.g., Diethyl phosphite) Phosphite->Hydroxyphosphonate Aminophosphonate α-Aminophosphonate Phosphite->Aminophosphonate Addition to Imine Imine->Aminophosphonate Hydroxyphosphonate->Aminophosphonate Substitution by Amine

Caption: Plausible reaction pathways for the Kabachnik-Fields reaction.

References

Application Notes and Protocols: The Strategic Use of 4-Benzyloxy-2-butanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-benzyloxy-2-butanone. While not a protecting group itself, this versatile building block contains both a ketone and a benzyl ether, functionalities that are central to many protecting group strategies in multi-step organic synthesis. This document outlines key applications, including its use as a chiral precursor in stereoselective reactions and hypothetical, yet standard, protocols for the protection of its ketone functionality and the deprotection of its benzyl ether.

Introduction to this compound as a Synthetic Building Block

This compound is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and flavors. Its utility stems from the presence of two key functional groups: a ketone, which can undergo a wide range of nucleophilic additions and reductions, and a benzyl ether, a common protecting group for alcohols. This dual functionality allows for complex molecular architectures to be constructed through sequential manipulation of these groups.

Application in Stereoselective Aldol Reactions

A significant application of derivatives of this compound is in substrate-controlled stereoselective aldol reactions. The benzyloxy group can act as a chelating moiety to a Lewis acid, thereby directing the facial selectivity of the enolate addition to an aldehyde. This strategy is particularly useful for the synthesis of polyketide natural products and other complex chiral molecules.

A study by González et al. demonstrated a highly stereoselective titanium-mediated aldol reaction using (S)-4-benzyloxy-3-methyl-2-butanone. The presence of the β-benzyloxy group was found to be crucial for achieving high diastereoselectivity, particularly with the use of titanium tetrachloride (TiCl₄) as a Lewis acid.[1]

Quantitative Data Summary of Aldol Reaction
EntryAldehydeLewis Acid (eq.)Yield (%)Diastereomeric Ratio (syn:anti)
1IsobutyraldehydeTiCl₄ (1.1)8595:5
2BenzaldehydeTiCl₄ (1.1)8296:4
3AcroleinTiCl₄ (1.1)7594:6
Experimental Protocol: Titanium-Mediated Aldol Reaction

Materials:

  • (S)-4-benzyloxy-3-methyl-2-butanone

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄) (1 M solution in CH₂Cl₂)

  • Aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • A solution of (S)-4-benzyloxy-3-methyl-2-butanone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • Titanium tetrachloride (1.1 eq) is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C.

  • The aldehyde (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • The mixture is allowed to warm to room temperature and then filtered through a pad of Celite to remove titanium salts.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired aldol adduct.[1]

Aldol_Reaction_Workflow start Start: (S)-4-benzyloxy-3-methyl-2-butanone step1 Dissolve in anhydrous CH2Cl2 Cool to -78 °C start->step1 step2 Add TiCl4 (1.1 eq) Stir for 30 min step1->step2 step3 Add Aldehyde (1.2 eq) Stir for 2-4 h step2->step3 step4 Quench with NaHCO3 (aq) step3->step4 step5 Workup: - Warm to RT - Filter - Extract - Dry and concentrate step4->step5 step6 Purification: Silica gel chromatography step5->step6 end End: Diastereomerically enriched aldol product step6->end

Caption: Workflow for the titanium-mediated aldol reaction.

Protecting Group Strategies Involving this compound Derivatives

In a multi-step synthesis, it may be necessary to protect either the ketone or the hydroxyl group (after debenzylation) of a this compound derivative to allow for selective transformations elsewhere in the molecule.

Protection of the Ketone as a Ketal

The ketone functionality can be protected as a cyclic ketal, which is stable to a wide range of reagents, particularly nucleophiles and bases. This allows for reactions such as the deprotection of the benzyl ether and subsequent modification of the resulting alcohol.

Materials:

  • This compound

  • Ethylene glycol

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene (0.2 M) are added ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is cooled to room temperature and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product, 2-methyl-2-(2-(benzyloxy)ethyl)-1,3-dioxolane, is purified by vacuum distillation or column chromatography.

Ketal_Protection_Workflow start Start: this compound step1 React with Ethylene Glycol and p-TsOH in Toluene start->step1 step2 Reflux with Dean-Stark to remove water step1->step2 step3 Workup: - Wash with NaHCO3 and brine - Dry and concentrate step2->step3 step4 Purification step3->step4 end End: Ketal-protected derivative step4->end

Caption: Workflow for the protection of the ketone as a ketal.

Deprotection of the Benzyl Ether

The benzyl ether can be cleaved to reveal the corresponding alcohol. A common method for this transformation is catalytic hydrogenolysis, which proceeds under mild conditions, provided other functional groups in the molecule are stable to reduction.

Materials:

  • 2-Methyl-2-(2-(benzyloxy)ethyl)-1,3-dioxolane (the ketal-protected derivative from the previous step)

  • Ethanol or Ethyl Acetate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • The ketal-protected benzyl ether (1.0 eq) is dissolved in ethanol or ethyl acetate (0.1 M).

  • 10% Pd/C (5-10 mol%) is added to the solution.

  • The reaction flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).

  • The reaction is stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the deprotected alcohol, 2-(2-methyl-1,3-dioxolan-2-yl)ethanol.

Benzyl_Deprotection_Workflow start Start: Ketal-protected benzyl ether step1 Dissolve in Ethanol/EtOAc Add 10% Pd/C start->step1 step2 Stir under H2 atmosphere at room temperature step1->step2 step3 Filter through Celite to remove catalyst step2->step3 step4 Concentrate under reduced pressure step3->step4 end End: Deprotected alcohol step4->end

Caption: Workflow for the deprotection of the benzyl ether.

Conclusion

This compound and its derivatives are highly valuable intermediates in organic synthesis. While not a protecting group in the traditional sense, the strategic manipulation of its ketone and benzyl ether functionalities allows for the construction of complex and stereochemically rich molecules. The protocols and data presented herein provide a foundation for the application of this building block in the synthesis of natural products and pharmaceutically active compounds. Researchers are encouraged to adapt these methodologies to their specific synthetic targets.

References

Application Notes and Protocols for the Purification of 4-Benzyloxy-2-butanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Benzyloxy-2-butanone is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[1][2] Its purification is a critical step to ensure the integrity and purity of the final products. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely used technique for the separation of individual compounds from a mixture.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for developing an appropriate purification strategy.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]
Appearance Colorless to light yellow, clear liquid[1][3]
Boiling Point 90-92 °C at 0.1 mmHg (lit.)[1][2]
Density 1.027 g/mL at 20 °C (lit.)[1][2]
Solubility Soluble in organic solvents such as tetrahydrofuran and hexane.[4]

Experimental Protocol: Column Chromatography Purification

This protocol details the materials and step-by-step procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Tetrahydrofuran (THF) (ACS grade)

  • Glass column with stopcock

  • Separatory funnel or dropping funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Iodine chamber or other visualization reagent

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal solvent system.

    • Prepare a developing solvent system. A good starting point is a mixture of hexane and ethyl acetate. Based on a known procedure for a similar compound, a 5% tetrahydrofuran in hexane system is also a good choice.[4]

    • Spot the crude mixture onto a TLC plate and develop it in the chosen solvent system.

    • Visualize the spots under a UV lamp and/or by staining (e.g., in an iodine chamber).

    • The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[5]

  • Column Preparation (Slurry Method):

    • Secure a glass column vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[6]

    • Add a thin layer of sand (approximately 1-2 cm) on top of the cotton plug.[6]

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 5% THF in hexane).[6] The amount of silica gel should be 50-100 times the weight of the crude sample.

    • Gently pour the slurry into the column. Tap the side of the column to dislodge any air bubbles and to ensure even packing.[6]

    • Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top to prevent disturbance of the silica bed when adding the sample or eluent.

    • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully and slowly add the dissolved sample to the top of the column using a pipette.

    • Rinse the sample flask with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred.

    • Allow the sample to absorb completely into the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, filling the space above the sand. A separatory or dropping funnel can be used to add the eluent continuously.

    • Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per fraction) in test tubes or vials.

    • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[7]

    • A known procedure suggests first eluting with several column volumes of 5% tetrahydrofuran in hexane to separate less polar by-products like benzyl bromide and dibenzyl ether, before eluting the desired product.[4]

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the crude mixture and a reference standard if available.

    • Develop and visualize the TLC plate as described in step 1.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Workflow Diagram

ColumnChromatographyWorkflow start Start: Crude this compound tlc 1. TLC Analysis (Determine optimal solvent system) start->tlc column_prep 2. Column Preparation (Slurry pack with silica gel) tlc->column_prep sample_load 3. Sample Loading (Dissolve in minimal eluent) column_prep->sample_load elution 4. Elution & Fraction Collection (Collect fractions sequentially) sample_load->elution monitoring 5. Monitor Fractions by TLC elution->monitoring combine 6. Combine Pure Fractions monitoring->combine Identify pure fractions evaporation 7. Solvent Evaporation (Rotary Evaporator) combine->evaporation end End: Purified this compound evaporation->end

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity based on further TLC experiments. A gradient elution might be necessary.
Compound Stuck on Column Solvent system is not polar enough.Gradually increase the polarity of the mobile phase.
Cracked Column Bed Column ran dry or silica was not packed properly.Ensure the silica bed is always covered with solvent. Repack the column if necessary.
Band Tailing Sample is too concentrated or interacting strongly with the stationary phase.Load a more dilute sample. Consider adding a small amount of a more polar solvent to the mobile phase. For acid-sensitive compounds, silica gel can be neutralized with triethylamine.[8]

References

Application Note: GC-MS Analysis of 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 4-Benzyloxy-2-butanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in various organic syntheses, and its accurate identification and quantification are crucial for process monitoring and quality control. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and chemical analysis. This document provides detailed procedures for sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a ketone that plays a significant role as a building block in the synthesis of more complex molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of such semi-volatile organic compounds.[1] It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1][2] This allows for the effective separation of this compound from a sample matrix and its definitive identification based on its mass spectrum. This protocol has been developed to provide a robust method for the analysis of this compound in a laboratory setting.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix.[3] The goal is to extract and concentrate the analyte while removing interfering substances.[4]

a) For Liquid Samples (e.g., reaction mixtures, liquid formulations):

A liquid-liquid extraction (LLE) is recommended to isolate this compound from aqueous or polar matrices.[1]

  • Reagents and Materials:

    • Sample containing this compound

    • Dichloromethane (DCM), HPLC grade

    • Ethyl acetate, HPLC grade

    • Sodium chloride (NaCl), saturated solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Separatory funnel

    • Glass vials with PTFE-lined caps[1]

    • Nitrogen gas supply for evaporation[4]

  • Procedure:

    • To 5 mL of the aqueous sample in a separatory funnel, add 5 mL of a saturated NaCl solution to increase the ionic strength of the aqueous phase.

    • Add 10 mL of dichloromethane or ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic layer, containing the analyte, will be the bottom layer with dichloromethane or the top layer with ethyl acetate.[1]

    • Drain the organic layer into a clean, dry flask.

    • Repeat the extraction of the aqueous layer with another 10 mL of the organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate for 10 minutes.

    • Decant the dried organic extract into a clean vial.

    • If necessary, concentrate the sample under a gentle stream of nitrogen gas to a final volume of 1 mL.[4]

    • Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.[5]

b) For Solid Samples (e.g., polymer matrices, solid formulations):

Solid-phase extraction (SPE) can be employed for the purification and concentration of the analyte from more complex matrices.[1]

  • Reagents and Materials:

    • Sample containing this compound

    • Methanol, HPLC grade

    • Dichloromethane, HPLC grade

    • SPE cartridge (e.g., C18)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh an appropriate amount of the solid sample and dissolve it in a suitable solvent like methanol.

    • Vortex and sonicate to ensure complete dissolution of the analyte.

    • Centrifuge the sample to pellet any insoluble material.[1][5]

    • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the sample onto the SPE cartridge.

    • Wash the cartridge with a polar solvent to remove interferences.

    • Elute the this compound with a non-polar solvent such as dichloromethane.

    • Collect the eluate and, if necessary, concentrate it under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis and transfer to an autosampler vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[2]

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.[2]

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230 °C[2]

    • Quadrupole Temperature: 150 °C[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 450.

    • Solvent Delay: 3 minutes.

Data Presentation

Quantitative analysis of this compound can be performed using an external standard calibration method. A series of standard solutions of known concentrations are analyzed, and a calibration curve is constructed by plotting the peak area against the concentration.

Table 1: Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.076,170
10.0151,987
25.0380,542
50.0758,991
100.01,521,345

Table 2: Quantitative Analysis of Unknown Samples

Sample IDPeak Area (Arbitrary Units)Calculated Concentration (µg/mL)
Sample A254,67816.7
Sample B567,89037.3
Sample C98,7656.5

Visualization of Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample (Liquid or Solid) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Concentration Solvent Evaporation (Nitrogen Stream) Extraction->Concentration Concentrate FinalSample Final Sample in GC-MS Vial Concentration->FinalSample Reconstitute Injection Sample Injection (1 µL, Splitless) FinalSample->Injection Analyze Separation GC Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Generate Data MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum Identify Peaks Quantification Quantification (Calibration Curve) MassSpectrum->Quantification Integrate Peak Area Report Final Report Quantification->Report Calculate Concentration

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the analysis of this compound. The detailed sample preparation procedures and instrument parameters serve as a solid foundation for laboratories to develop and validate their own methods for routine analysis. The clear workflow and data presentation guidelines ensure that results are accurate, reproducible, and easily interpreted.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the characterization of 4-Benzyloxy-2-butanone using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The included data, presented in a clear tabular format, and the step-by-step experimental guide are intended to assist in the structural elucidation and purity assessment of this compound, which serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show five distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a~2.15Singlet (s)3H-
H-b~2.75Triplet (t)2H~6.5
H-c~3.65Triplet (t)2H~6.5
H-d~4.50Singlet (s)2H-
H-e~7.30Multiplet (m)5H-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit seven unique carbon signals.

Carbon AssignmentChemical Shift (δ, ppm)
C-1~30.0
C-2~208.0
C-3~45.0
C-4~68.0
C-5~73.0
C-6~127.5
C-7~128.5
C-8~138.0

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

  • Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard can be added.[3] Tetramethylsilane (TMS) is commonly used for chemical shift referencing (0 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need optimization.

  • Instrumentation: Utilize a high-resolution NMR spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

  • Data Reporting: Report the chemical shifts to two decimal places for ¹H NMR and one for ¹³C NMR.[4] Describe the multiplicity (s, d, t, q, m), integration, and coupling constants (in Hz) for ¹H NMR signals.[5]

Visualizations

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Peak Picking and Integration reference->integrate assign Assign Signals integrate->assign

Caption: NMR Characterization Workflow.

References

Application of 4-Benzyloxy-2-butanone in Fragrance Synthesis: A Pathway to Raspberry Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzyloxy-2-butanone emerges as a pivotal, protected intermediate in the synthesis of high-value fragrance compounds, most notably 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone. Raspberry ketone is a naturally occurring phenolic compound that imparts the characteristic aroma of red raspberries and is extensively used in perfumery, cosmetics, and as a food additive.[1] Due to its low natural abundance and high demand, chemical synthesis is the primary source of raspberry ketone for industrial applications.[2][3]

The use of a benzyl protecting group for the phenolic hydroxyl functionality offers a strategic advantage in multi-step syntheses, preventing unwanted side reactions and allowing for milder reaction conditions during the construction of the carbon skeleton. The subsequent deprotection of the benzyl ether to unveil the free phenol is a well-established and high-yielding transformation. This application note details a robust two-step synthetic sequence for the preparation of raspberry ketone, commencing with the synthesis of the key intermediate, 4-(4-benzyloxyphenyl)butan-2-one, followed by its conversion to the final fragrance product.

Core Synthetic Pathway

The synthesis of raspberry ketone utilizing this compound as a precursor can be delineated into two principal stages:

  • Synthesis of 4-(4-Benzyloxyphenyl)butan-2-one: This intermediate can be efficiently prepared via a Williamson ether synthesis, reacting 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) with benzyl bromide in the presence of a base. This method is a classic and versatile route to ethers.[4][5]

  • Deprotection to Yield Raspberry Ketone: The benzyl ether is cleaved through catalytic hydrogenation to afford the final product, raspberry ketone. This debenzylation is typically achieved with high efficiency and selectivity using a palladium catalyst and a hydrogen source.[6][7]

Data Presentation

The following tables summarize representative quantitative data for the key transformations in the synthesis of raspberry ketone via the this compound intermediate. The data is collated from analogous and established literature procedures.

Table 1: Synthesis of Benzyl Ethers via Williamson Ether Synthesis

Starting PhenolAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-HydroxybenzaldehydePhenacyl bromideTriethylamineMethanolRoom Temp.760[1]
4-EthylphenolMethyl iodideNaOHWaterReflux1-[8]
p-CresolChloroacetic acidKOHWaterReflux0.33-[5]

Table 2: Debenzylation of Benzyl Ethers via Catalytic Hydrogenation

SubstrateCatalystHydrogen SourceSolventTemperatureTimeConversion/Yield (%)Reference
Aryl benzyl ethers10 mol% Pd(0) EnCat™ 30NPH₂ balloonEthanolRoom Temp.Overnight100[7]
N-Benzyl derivatives10% Pd/CAmmonium formateMethanolReflux10 min76-95[9]
1-(Benzyloxy)-4-methoxybenzene1 mol% SiliaCat Pd(0)H₂ balloonMethanolRoom Temp.1-2 h>98 (isolated)

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Benzyloxyphenyl)butan-2-one via Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of aryl ethers.[5][8]

Materials and Reagents:

  • 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-(4-hydroxyphenyl)butan-2-one (1 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to form the phenoxide.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(4-benzyloxyphenyl)butan-2-one.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Raspberry Ketone via Catalytic Hydrogenation of 4-(4-Benzyloxyphenyl)butan-2-one

This protocol is based on standard procedures for the debenzylation of benzyl ethers.[7]

Materials and Reagents:

  • 4-(4-Benzyloxyphenyl)butan-2-one

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or Ammonium formate

  • Celite®

Equipment:

  • Hydrogenation flask (e.g., Parr shaker or a flask with a balloon)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Setup: In a hydrogenation flask, dissolve 4-(4-benzyloxyphenyl)butan-2-one (1 equivalent) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Using H₂ gas: Secure a hydrogen-filled balloon to the flask or place it in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times. Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.

    • Using Ammonium Formate (Transfer Hydrogenation): Add ammonium formate (3-5 equivalents) to the reaction mixture and heat to reflux.[9]

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude raspberry ketone.

  • Purification: The product can be further purified by recrystallization.

Mandatory Visualization

Synthesis_Workflow RaspberryKetone_start 4-(4-Hydroxyphenyl)butan-2-one Step1 Williamson Ether Synthesis RaspberryKetone_start->Step1 BenzylBromide Benzyl Bromide BenzylBromide->Step1 Intermediate 4-(4-Benzyloxyphenyl)butan-2-one Step2 Catalytic Hydrogenation Intermediate->Step2 RaspberryKetone_final Raspberry Ketone H2_source H₂ or H-donor H2_source->Step2 Toluene Toluene (byproduct) Step1->Intermediate Protection Step2->RaspberryKetone_final Deprotection Step2->Toluene

Caption: Synthetic workflow for raspberry ketone via a benzyl-protected intermediate.

Signaling_Pathways cluster_step1 Step 1: Protection cluster_step2 Step 2: Deprotection RK_structure HO-Ph-CH₂CH₂C(O)CH₃ Intermediate_structure Ph-CH₂O-Ph-CH₂CH₂C(O)CH₃ RK_structure->Intermediate_structure + K₂CO₃, Acetone BnBr_structure Br-CH₂-Ph Intermediate_structure2 Ph-CH₂O-Ph-CH₂CH₂C(O)CH₃ Final_Product_structure HO-Ph-CH₂CH₂C(O)CH₃ Intermediate_structure2->Final_Product_structure + H₂, Pd/C

References

Application Notes and Protocols: 4-Benzyloxy-2-butanone as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Benzyloxy-2-butanone as a versatile precursor in the synthesis of various pharmaceutical compounds. This key intermediate, with its reactive ketone functionality and protected hydroxyl group, serves as a valuable building block for constructing complex molecular architectures found in a range of therapeutic agents. This document details its application in the synthesis of chiral alcohols, amines, and heterocyclic compounds with potential therapeutic activities, including anticancer and antihypertensive agents.

Synthesis of Chiral Building Blocks

This compound is an excellent starting material for the synthesis of chiral synthons, which are crucial for the development of enantiomerically pure pharmaceuticals. The ketone functionality can be stereoselectively reduced to a hydroxyl group, or the molecule can undergo reductive amination to produce chiral amines.

Enantioselective Reduction to 4-Benzyloxy-2-butanol

The enantioselective reduction of the prochiral ketone in this compound yields chiral 4-Benzyloxy-2-butanol, a valuable intermediate in organic synthesis.[1] This transformation can be achieved with high enantioselectivity using various catalytic systems.[2][3] Chiral alcohols are key components in the synthesis of numerous active pharmaceutical ingredients (APIs).

Experimental Protocol: Enantioselective Reduction of this compound

This protocol describes a representative method for the asymmetric reduction of this compound to (R)- or (S)-4-Benzyloxy-2-butanol using a chiral catalyst.

Materials:

  • This compound

  • Chiral catalyst (e.g., (R)- or (S)-CBS catalyst, Noyori's catalyst)

  • Reducing agent (e.g., Borane-dimethyl sulfide complex, isopropanol for transfer hydrogenation)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Quenching solution (e.g., Methanol, dilute HCl)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst (e.g., 5-10 mol%) in the anhydrous solvent.

  • Cool the solution to the recommended temperature for the specific catalyst (e.g., -78 °C to room temperature).

  • Slowly add the reducing agent to the catalyst solution.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture over a period of 30-60 minutes.

  • Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of the quenching solution at a low temperature.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched 4-Benzyloxy-2-butanol.

Quantitative Data (Representative):

ParameterValueReference
Enantiomeric Excess (ee)>95%[4]
Yield85-95%[4]

Experimental Workflow for Enantioselective Reduction

start This compound reaction Asymmetric Reduction start->reaction catalyst Chiral Catalyst (e.g., CBS) catalyst->reaction reducing_agent Reducing Agent (e.g., BH3-DMS) reducing_agent->reaction workup Quenching & Workup reaction->workup purification Column Chromatography workup->purification product Chiral 4-Benzyloxy-2-butanol purification->product

Caption: Workflow for the synthesis of chiral 4-Benzyloxy-2-butanol.

Reductive Amination to Chiral Amines

Reductive amination of this compound provides access to chiral amines, which are prevalent in pharmaceuticals.[5][6][7] This one-pot reaction involves the formation of an imine intermediate followed by its reduction.

Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines a general procedure for the synthesis of chiral amines from this compound.

Materials:

  • This compound

  • Amine source (e.g., Ammonia, primary amine)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, H₂ with a catalyst)[8]

  • Chiral catalyst or auxiliary (for asymmetric synthesis)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Acid catalyst (e.g., Acetic acid)

  • Aqueous workup solutions (e.g., Saturated sodium bicarbonate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine source (1.0-1.2 equivalents) in the chosen solvent.

  • Add the acid catalyst (e.g., 0.1 equivalents of acetic acid).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent portion-wise, monitoring the reaction by TLC.

  • After completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Quantitative Data (Representative):

ParameterValueReference
Diastereomeric RatioVaries with substrate and catalyst[5]
Yield60-90%[8]

Logical Relationship for Reductive Amination

ketone This compound imine Imine Intermediate ketone->imine + Amine - H2O amine Amine (R-NH2) amine->imine reduction Reduction imine->reduction product Chiral Amine Product reduction->product

Caption: Key steps in the reductive amination process.

Synthesis of Heterocyclic Scaffolds

This compound can be utilized in the synthesis of various heterocyclic compounds with potential biological activities.

Synthesis of Chalcone Precursors for Anticancer and Anti-inflammatory Agents

While chalcones are typically synthesized from aldehydes, this compound can be envisioned as a precursor to a chalcone-like structure through an aldol condensation reaction with an aromatic aldehyde.[9][10] Chalcones are known to be precursors for various heterocyclic compounds and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[11] Specifically, they can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in the inflammatory cascade.

Experimental Protocol: Aldol Condensation for Chalcone-like Synthesis

This protocol describes a plausible synthesis of a chalcone-like α,β-unsaturated ketone from this compound.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Base catalyst (e.g., Sodium hydroxide, Potassium hydroxide)

  • Solvent (e.g., Ethanol, Methanol)

  • Ice-cold water

  • Dilute acid (e.g., HCl)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in the alcohol solvent in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a solution of the base catalyst.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone-like compound.

Quantitative Data (Representative for similar reactions):

ParameterValueReference
Yield70-90%[10][12]

Signaling Pathway of 5-Lipoxygenase Inhibition

AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTs Pro-inflammatory Leukotrienes LTA4->LTs Inflammation Inflammation LTs->Inflammation Chalcone Chalcone Derivative (from this compound) Chalcone->LOX Inhibition

Caption: Inhibition of the 5-LOX pathway by chalcone derivatives.

Potential Application in the Synthesis of Renin Inhibitors

The structural motif present in this compound, after suitable modifications, can be a precursor for components of complex drugs like renin inhibitors. For instance, the core structure can be elaborated to form fragments of molecules like Aliskiren, which is used to treat hypertension by inhibiting the renin-angiotensin-aldosterone system (RAAS).[13][14]

Synthetic Strategy Outline:

The synthesis of a renin inhibitor intermediate from this compound would likely involve several steps, including:

  • Chain Elongation: An aldol-type reaction or other C-C bond-forming reaction to extend the carbon chain.

  • Stereoselective Reductions: To introduce the necessary chiral centers.

  • Functional Group Interconversions: To install the required amide and other functionalities.

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone ReninInhibitor Renin Inhibitor (e.g., Aliskiren) ReninInhibitor->Renin Inhibition

Caption: Inhibition of the RAAS pathway by a renin inhibitor.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of pharmaceutical building blocks and potential drug candidates. Its ability to undergo stereoselective transformations and its utility in constructing complex carbon skeletons make it an important tool for medicinal chemists and drug development professionals. The protocols and pathways outlined in these application notes provide a foundation for further exploration and development of novel therapeutics derived from this key intermediate.

References

Application Notes and Protocols for the Reduction of 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the reduction of 4-benzyloxy-2-butanone to 4-benzyloxy-2-butanol, a valuable intermediate in organic synthesis. The primary protocol describes a robust and high-yielding reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent. Alternative reagents and conditions are also discussed to offer flexibility for specific research applications. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. This compound possesses a ketone functional group that can be readily reduced to the corresponding alcohol, 4-benzyloxy-2-butanol. The resulting secondary alcohol is a versatile chiral building block. The benzyloxy protecting group offers stability under various reaction conditions and can be easily removed at a later synthetic stage. This protocol details a standard procedure using sodium borohydride in an alcoholic solvent, which is a common and efficient method for this type of transformation.[1][2][3]

Reaction Scheme

The general reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of this compound, followed by protonation of the resulting alkoxide to yield the secondary alcohol.[2][3]

Reaction_Scheme start This compound reagents 1. NaBH₄, Methanol (or Ethanol) 2. Aqueous Work-up start->reagents product 4-Benzyloxy-2-butanol reagents->product

Caption: General reaction scheme for the reduction of this compound.

Experimental Protocol: Sodium Borohydride Reduction

This protocol is a standard procedure for the reduction of ketones to alcohols.[1][4]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (or 95% Ethanol)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or 95% ethanol (approximately 10 mL per gram of ketone).[1] Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄, 0.5-1.0 eq) to the cooled solution in small portions. The addition should be done carefully to control the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄.[1] Alternatively, a saturated aqueous solution of ammonium chloride can be used for quenching.

  • Extraction: If the product is a liquid, perform a liquid-liquid extraction.[1] Add diethyl ether or ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[5] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 4-benzyloxy-2-butanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Presentation: Comparison of Reducing Agents

While sodium borohydride is a common choice, other reducing agents can also be employed, each with different reactivity and handling requirements.

Reducing AgentTypical SolventTemperature (°C)Work-upNotes
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to RTAqueous quenchMild and selective for aldehydes and ketones.[2]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, Diethyl ether0 to RTCareful sequential addition of water and NaOH solution[6]Powerful reducing agent; reduces esters and carboxylic acids as well. Highly reactive with protic solvents.[7]
Borane-Tetrahydrofuran Complex (BH₃·THF) Anhydrous THF0 to RTAqueous quenchCan also reduce carboxylic acids; often used for stereoselective reductions with chiral catalysts.[6]

Workflow and Logic Diagrams

Experimental Workflow:

Experimental_Workflow A Dissolve this compound in Methanol/Ethanol B Cool to 0°C in Ice Bath A->B C Slowly Add Sodium Borohydride B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench Reaction with Water D->E F Extract with Ethyl Acetate/Ether E->F G Wash with Water and Brine F->G H Dry Organic Layer (Na₂SO₄ or MgSO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography (if needed) I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Step-by-step experimental workflow for the reduction.

Signaling Pathway (Conceptual):

This diagram illustrates the conceptual flow of the chemical transformation, not a biological signaling pathway.

Chemical_Transformation sub Substrate (this compound) intermediate Alkoxide Intermediate sub->intermediate reagent Hydride Source (e.g., NaBH₄) reagent->sub Nucleophilic Attack product Product (4-Benzyloxy-2-butanol) intermediate->product solvent Protic Solvent (e.g., Methanol) solvent->intermediate Protonation

Caption: Conceptual pathway of the ketone reduction.

Safety Precautions

  • Sodium borohydride and lithium aluminum hydride are flammable solids and react violently with water and acids to produce hydrogen gas, which is highly flammable. Handle these reagents with care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The quenching of the reaction should be performed slowly and in an ice bath to control the exothermic reaction.

Characterization

The final product, 4-benzyloxy-2-butanol, should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and disappearance of the ketone carbonyl signal.

  • Infrared (IR) Spectroscopy: To observe the appearance of a broad hydroxyl (-OH) stretch and the disappearance of the carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzyloxy-2-butanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the Williamson ether synthesis and the acetoacetic ester synthesis.

  • Williamson Ether Synthesis: This route typically involves the reaction of a butanone derivative, such as 4-hydroxy-2-butanone or 4-chloro-2-butanone, with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

  • Acetoacetic Ester Synthesis: This method utilizes the alkylation of an acetoacetate ester (e.g., ethyl acetoacetate) with a benzyl halide, followed by hydrolysis and decarboxylation to yield the target ketone.[1][2][3]

Q2: What are the major side products I should be aware of in the synthesis of this compound?

A2: The primary side products depend on the chosen synthetic route:

  • Williamson Ether Synthesis: Common side products include dibenzyl ether and benzyl alcohol.[4]

  • Acetoacetic Ester Synthesis: The main side reactions are O-alkylation of the enolate, leading to the formation of an enol ether, and di-alkylation at the α-carbon.[5]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. For the Williamson ether synthesis, you can track the disappearance of the starting material (e.g., 4-hydroxy-2-butanone) and the appearance of the product, this compound. The side products, dibenzyl ether and benzyl alcohol, can also be visualized. A typical developing solvent is chloroform, where the Rf values are approximately 0.72 for benzyl bromide, 0.61 for dibenzyl ether, 0.20 for this compound, and 0.09 for benzyl alcohol on a silica gel plate.[4]

Q4: What are the typical purification methods for this compound?

A4: The most common method for purifying this compound is column chromatography on silica gel.[4] For the Williamson ether synthesis, a solvent system such as 5% tetrahydrofuran in hexane can be used to separate the product from starting materials and side products like benzyl bromide and dibenzyl ether.[4] Subsequent distillation under reduced pressure can further purify the product.

Troubleshooting Guides

Williamson Ether Synthesis Route

Issue 1: Low yield of this compound.

Possible Cause Troubleshooting Suggestion
Incomplete reaction Ensure the reaction is stirred for a sufficient amount of time (e.g., 18 hours at room temperature).[4] Monitor the reaction by TLC until the starting material is consumed.
Inefficient base Use a freshly prepared and appropriate base. For the reaction with 4-hydroxy-2-butanone, freshly prepared silver oxide is effective.[4] For reactions with 4-chloro-2-butanone, a strong, non-nucleophilic base like sodium hydride (NaH) can be used.
Moisture in the reaction Use dry solvents and reagents. Moisture can quench the base and hydrolyze the benzyl halide.
Side reactions The formation of dibenzyl ether can be significant. Using a slight excess of the butanone derivative relative to the benzyl halide may help minimize this.

Issue 2: Presence of significant amounts of dibenzyl ether in the product.

Possible Cause Troubleshooting Suggestion
Excess benzylating agent Use a stoichiometric amount or a slight excess of the butanone derivative relative to the benzyl halide.
Reaction conditions High temperatures can favor the self-condensation of benzyl bromide to form dibenzyl ether. Maintain the recommended reaction temperature.
Purification Dibenzyl ether can be effectively separated from this compound by column chromatography.[4]

Issue 3: Presence of benzyl alcohol in the product.

Possible Cause Troubleshooting Suggestion
Hydrolysis of benzyl bromide Ensure anhydrous conditions to prevent the hydrolysis of benzyl bromide to benzyl alcohol.
Purification Benzyl alcohol can be separated from the product by column chromatography and subsequent distillation.[4]
Acetoacetic Ester Synthesis Route

Issue 1: Low yield of the desired C-alkylated product and formation of an O-alkylated side product.

Possible Cause Troubleshooting Suggestion
Reaction conditions favoring O-alkylation The C/O alkylation ratio is influenced by the base, solvent, and counterion. Harder cations (like Li+) and less polar, aprotic solvents tend to favor C-alkylation. The use of a strong, non-nucleophilic base like LDA in THF at low temperatures is generally recommended.
Nature of the electrophile While benzyl bromide is a common alkylating agent, its reactivity can sometimes lead to a mixture of C- and O-alkylation.

Issue 2: Formation of a di-alkylated side product.

Possible Cause Troubleshooting Suggestion
Excess alkylating agent Use only a slight excess (e.g., 1.05-1.1 equivalents) of benzyl bromide.
Reaction conditions Add the benzyl bromide slowly to the enolate solution to maintain a low concentration of the alkylating agent. Using a weaker base might lead to an equilibrium concentration of the enolate, which can react further. A strong base like LDA ensures complete enolate formation before the addition of the alkylating agent.

Issue 3: Self-condensation of the acetoacetic ester.

Possible Cause Troubleshooting Suggestion
Use of a weak base Weaker bases like sodium ethoxide may not fully deprotonate the acetoacetic ester, leaving unreacted starting material that can be attacked by the enolate.
Reaction conditions Use a strong, non-nucleophilic base like LDA to ensure complete and rapid formation of the enolate before any significant self-condensation can occur.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound from 4-Hydroxy-2-butanone[4]

Materials:

  • 4-Hydroxy-2-butanone

  • Dry toluene

  • Freshly prepared silver oxide

  • Benzyl bromide

  • Celite

  • Silica gel

  • 5% Tetrahydrofuran in hexane

Procedure:

  • In a 100-mL three-necked round-bottomed flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel, add 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.

  • Cool the suspension in an ice bath and add 12.0 g (0.070 mol) of benzyl bromide dropwise over approximately 5 minutes.

  • Remove the ice bath and stir the mixture at room temperature for 18 hours.

  • Filter the suspension through Celite and wash the filter cake with two 50-mL portions of toluene.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in 15 mL of 5% tetrahydrofuran in hexane.

  • Purify the product by column chromatography on silica gel using 5% tetrahydrofuran in hexane as the eluent.

  • Collect fractions and analyze by TLC. The first fractions will contain benzyl bromide and dibenzyl ether. The product, this compound, will elute later.

  • Combine the product-containing fractions, evaporate the solvent, and distill the residue under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Troubleshooting Summary for Williamson Ether Synthesis

Issue Potential Side Product Key Parameters to Control Analytical Method
Low Yield-Reaction time, Base activity, Anhydrous conditionsTLC, GC-MS
Impure ProductDibenzyl etherStoichiometry, TemperatureTLC, GC-MS, NMR
Impure ProductBenzyl alcoholAnhydrous conditionsTLC, GC-MS, NMR

Table 2: Troubleshooting Summary for Acetoacetic Ester Synthesis

Issue Potential Side Product Key Parameters to Control Analytical Method
Low C-alkylationO-alkylated productBase, Solvent, Temperature, Counter-ionTLC, GC-MS, NMR
Over-alkylationDi-alkylated productStoichiometry of alkylating agent, Rate of additionTLC, GC-MS, NMR
Self-reactionSelf-condensation productBase strength and typeTLC, GC-MS, NMR

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 4_hydroxy_2_butanone 4-Hydroxy-2-butanone product This compound 4_hydroxy_2_butanone->product Desired Reaction benzyl_bromide Benzyl Bromide benzyl_bromide->product side_product_1 Dibenzyl Ether benzyl_bromide->side_product_1 Side Reaction side_product_2 Benzyl Alcohol benzyl_bromide->side_product_2 Side Reaction (Hydrolysis) base Base (e.g., Ag2O) base->product

Figure 1. Williamson Ether Synthesis Pathway and Potential Side Products.

Acetoacetic_Ester_Synthesis cluster_reactants Reactants cluster_products Products ethyl_acetoacetate Ethyl Acetoacetate enolate Enolate Intermediate ethyl_acetoacetate->enolate Deprotonation base Base (e.g., NaOEt, LDA) base->enolate benzyl_bromide Benzyl Bromide c_alkylation C-Alkylated Product (leads to this compound) benzyl_bromide->c_alkylation o_alkylation O-Alkylated Product (Side Product) benzyl_bromide->o_alkylation di_alkylation Di-alkylated Product (Side Product) benzyl_bromide->di_alkylation enolate->c_alkylation C-Alkylation (Desired) enolate->o_alkylation O-Alkylation (Undesired) c_alkylation->di_alkylation Further Alkylation

Figure 2. Acetoacetic Ester Synthesis: C- vs. O-Alkylation and Di-alkylation.

References

Technical Support Center: Troubleshooting Low Yield in 4-Benzyloxy-2-butanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a high yield of 4-Benzyloxy-2-butanone is crucial for the successful synthesis of various pharmaceutical intermediates and other valuable compounds. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The three most common methods for synthesizing this compound are:

  • Williamson Ether Synthesis: This classic method involves the reaction of 4-hydroxy-2-butanone with benzyl bromide in the presence of a base.

  • Acetoacetic Ester Synthesis: This route utilizes the alkylation of an acetoacetic ester with a benzyloxyethyl halide, followed by hydrolysis and decarboxylation.

  • Grignard Reaction: This approach could involve the reaction of a methyl Grignard reagent with a suitable benzyloxy-substituted carbonyl compound.

Q2: I am experiencing a significantly low yield in my Williamson ether synthesis of this compound. What are the likely causes?

A2: Low yields in the Williamson ether synthesis are often attributed to several factors:

  • Presence of Water: The alkoxide intermediate is a strong base and will be quenched by any moisture present in the reaction, preventing it from acting as a nucleophile. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inappropriate Base: The choice and amount of base are critical. A base that is too weak may not fully deprotonate the starting alcohol, while an excessively strong or sterically hindered base can promote side reactions.

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially with secondary or tertiary halides. Since benzyl bromide is a primary halide, this is less of a concern but can still occur at high temperatures. Another side reaction is the formation of dibenzyl ether.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor elimination and other side reactions. The optimal temperature needs to be determined empirically.

Q3: Can I use a different benzyl halide, such as benzyl chloride, for the Williamson ether synthesis?

A3: Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive than benzyl chloride, which may lead to a faster reaction or higher yield under the same conditions. If you are experiencing a slow or incomplete reaction with benzyl chloride, you might consider switching to benzyl bromide or using a phase-transfer catalyst to enhance the reaction rate.

Q4: In the acetoacetic ester synthesis, what are the key steps to ensure a good yield?

A4: To maximize the yield in an acetoacetic ester synthesis, focus on the following:

  • Complete Enolate Formation: Use a suitable base (e.g., sodium ethoxide in ethanol) to ensure the complete deprotonation of the acetoacetic ester.

  • Efficient Alkylation: The alkylating agent, in this case, a benzyloxyethyl halide, should be reactive and added under conditions that favor SN2 reaction over elimination.

  • Controlled Hydrolysis and Decarboxylation: The final step of hydrolysis and decarboxylation needs to be carried out carefully to avoid side reactions. Acid-catalyzed hydrolysis followed by gentle heating is a common procedure.

Q5: What are the main challenges when considering a Grignard reaction for the synthesis of this compound?

A5: The primary challenges for a Grignard synthesis of this compound include:

  • Grignard Reagent Formation: The formation of the Grignard reagent is highly sensitive to moisture and oxygen. All reagents and equipment must be scrupulously dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Compatibility: The starting materials must not contain acidic protons (e.g., alcohols, carboxylic acids) that would quench the Grignard reagent.

  • Side Reactions: Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, is a common side reaction that can reduce the yield.

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis
Symptom Possible Cause Suggested Solution
Reaction is sluggish or does not proceed to completion.1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated alkyl halide.1. Use a stronger base such as sodium hydride (NaH). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use fresh, purified benzyl bromide.
Significant amount of dibenzyl ether is formed.Excess benzyl bromide or presence of water leading to hydrolysis of benzyl bromide to benzyl alcohol, which then reacts.Use a stoichiometric amount of benzyl bromide and ensure anhydrous conditions.
A significant amount of unreacted 4-hydroxy-2-butanone remains.1. Incomplete deprotonation. 2. Insufficient reaction time.1. Use a stronger base or a larger excess of a weaker base like potassium carbonate. 2. Extend the reaction time and monitor by TLC.
Low Yield in Acetoacetic Ester Synthesis
Symptom Possible Cause Suggested Solution
Starting material is recovered after the alkylation step.1. Incomplete enolate formation. 2. Unreactive alkylating agent.1. Ensure the base is fresh and used in a sufficient amount. 2. Use a more reactive benzyloxyethyl halide (e.g., the iodide instead of the bromide or chloride).
Multiple alkylation products are observed.The mono-alkylated product is deprotonated and reacts again.Use a slight excess of the acetoacetic ester to minimize dialkylation.
Low yield after hydrolysis and decarboxylation.Incomplete hydrolysis or side reactions during decarboxylation.Ensure complete hydrolysis before attempting decarboxylation. Use controlled heating for the decarboxylation step.
Issues with Grignard Synthesis
Symptom Possible Cause Suggested Solution
Grignard reagent formation does not initiate.1. Inactive magnesium surface (oxide layer). 2. Presence of moisture.1. Activate the magnesium turnings with a small crystal of iodine or by mechanical grinding. 2. Flame-dry all glassware and use anhydrous solvents.
A significant amount of biphenyl or other coupling products are formed.Wurtz coupling reaction.Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
The reaction mixture turns dark brown or black.Decomposition of the Grignard reagent, often due to overheating or impurities.Maintain a gentle reflux and ensure the purity of the starting materials.

Data Presentation

Table 1: Comparison of Williamson Ether Synthesis Conditions for this compound

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Silver Oxide (Ag₂O)TolueneRoom Temp1843-49[1]
Potassium Carbonate (K₂CO₃)DMF7020Not specified for this product, but a common condition.
Sodium Hydride (NaH)THFReflux12Not specified for this product, but a common condition.

Note: Yields are highly dependent on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound[1]

Materials:

  • 4-hydroxy-2-butanone (0.050 mol)

  • Dry toluene (50 mL)

  • Freshly prepared silver oxide (0.060 mol)

  • Benzyl bromide (0.070 mol)

  • Celite

  • Silica gel for column chromatography

  • 5% Tetrahydrofuran in hexane

Procedure:

  • In a 100-mL three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 4-hydroxy-2-butanone, dry toluene, and freshly prepared silver oxide.

  • Cool the suspension in an ice bath and add benzyl bromide dropwise over 5 minutes.

  • Remove the ice bath and stir the mixture at room temperature for 18 hours.

  • Filter the suspension through Celite and wash the filter cake with toluene.

  • Evaporate the combined filtrates under reduced pressure.

  • Dissolve the residue in 5% tetrahydrofuran in hexane and purify by column chromatography on silica gel, eluting with 5% tetrahydrofuran in hexane to separate by-products, followed by pure tetrahydrofuran to elute the product.

  • The product is further purified by vacuum distillation.

Expected Yield: 43-49%[1]

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 4-hydroxy-2-butanone 4-hydroxy-2-butanone Deprotonation Deprotonation 4-hydroxy-2-butanone->Deprotonation Benzyl_bromide Benzyl_bromide SN2_Attack SN2_Attack Benzyl_bromide->SN2_Attack Base Base Base->Deprotonation Deprotonation->SN2_Attack Alkoxide intermediate This compound This compound SN2_Attack->this compound Byproducts Byproducts SN2_Attack->Byproducts e.g., Elimination

Caption: Williamson Ether Synthesis Workflow for this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of This compound Check_Purity Check Purity of Reactants and Solvents Low_Yield->Check_Purity Optimize_Base Optimize Base (Strength and Amount) Low_Yield->Optimize_Base Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Control_Moisture Ensure Anhydrous Conditions Low_Yield->Control_Moisture Purify_Reactants Purify_Reactants Check_Purity->Purify_Reactants If impure Test_Bases Test_Bases Optimize_Base->Test_Bases If incomplete reaction Lower_Temp Lower_Temp Optimize_Temp->Lower_Temp If side products Dry_Glassware Dry_Glassware Control_Moisture->Dry_Glassware Always

Caption: Logical workflow for troubleshooting low reaction yields.

References

Optimizing reaction conditions for 4-Benzyloxy-2-butanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Benzyloxy-2-butanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxy-2-butanone to form an alkoxide, which then acts as a nucleophile to attack an electrophilic benzyl halide, such as benzyl bromide or benzyl chloride, via an SN2 reaction.[1][2][3]

Q2: What are the starting materials for this synthesis?

A2: The primary starting materials are 4-hydroxy-2-butanone and a benzylating agent, typically benzyl bromide or benzyl chloride. A base is required to deprotonate the hydroxyl group of 4-hydroxy-2-butanone.

Q3: Which bases are suitable for the deprotonation of 4-hydroxy-2-butanone?

A3: A variety of bases can be used, with the choice often depending on the desired reaction conditions and the scale of the synthesis. Common strong bases include sodium hydride (NaH) and potassium hydride (KH).[3] Milder bases like silver oxide (Ag₂O) can also be employed, which may offer improved selectivity.[4][5][6] For laboratory-scale preparations, carbonate bases or potassium hydroxide can also be considered.[1][2]

Q4: What solvents are recommended for this reaction?

A4: The choice of solvent is crucial to the success of the Williamson ether synthesis. Aprotic polar solvents are generally preferred as they can solvate the cation of the alkoxide without participating in the reaction. Commonly used solvents include N,N-dimethylformamide (DMF) and acetonitrile.[1][2] Toluene is another suitable solvent, particularly when using silver oxide as the base.[5][6] Protic solvents should be avoided as they can protonate the alkoxide intermediate, rendering it non-nucleophilic.[1]

Q5: What are the typical reaction temperatures and times?

A5: The reaction is typically conducted at temperatures ranging from 50 to 100°C.[1][2] Reaction times can vary from 1 to 8 hours, depending on the specific reactants and conditions used.[1][2] In some cases, the reaction can be run at room temperature over a longer period, for example, 18 hours when using silver oxide.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Ineffective deprotonation: The base used may not be strong enough to fully deprotonate the 4-hydroxy-2-butanone. 2. Inactive benzylating agent: The benzyl bromide or chloride may have degraded. 3. Inappropriate solvent: Use of a protic solvent can quench the alkoxide intermediate.1. Switch to a stronger base such as sodium hydride (NaH). Ensure anhydrous conditions as water will react with the base. 2. Use freshly distilled or a new bottle of benzyl halide. 3. Use an aprotic polar solvent like DMF or acetonitrile.[1][2]
Low yield of this compound 1. Side reaction (Elimination): The alkoxide can act as a base and promote an E2 elimination reaction with the benzyl halide, especially at higher temperatures.[3][7] 2. Incomplete reaction: The reaction time may be too short or the temperature too low.[1] 3. Steric hindrance: Although less of an issue with a primary benzyl halide, significant steric bulk on the alkoxide could hinder the SN2 reaction.1. Maintain a moderate reaction temperature. While higher temperatures increase reaction rate, they can also favor elimination.[8] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[1] 3. Ensure the use of a primary benzyl halide to minimize steric hindrance.
Presence of significant by-products 1. Dibenzyl ether: This can form if the benzyl halide reacts with a benzyl alkoxide, which can be generated if there is any residual benzyl alcohol in the starting material or if the benzyl halide degrades.[5][6] 2. Benzyl alcohol: Can be present as an impurity in the starting benzyl halide or formed via hydrolysis if water is present.[5][6] 3. Elimination product (Stilbene): Formed from the E2 elimination of the benzyl halide.1. Use pure starting materials. Purification of the crude product via column chromatography is often necessary to remove this by-product.[5][6] 2. Use anhydrous solvents and reagents to minimize hydrolysis. 3. Optimize the reaction temperature to favor substitution over elimination.
Difficulty in product purification 1. Similar polarities of product and by-products: Benzyl alcohol and dibenzyl ether can have similar polarities to the desired product, making separation by chromatography challenging.1. Carefully select the eluent system for column chromatography. A common system is a mixture of hexane and ethyl acetate or tetrahydrofuran.[5][6] Gradient elution may be necessary to achieve good separation. 2. Distillation under reduced pressure can also be an effective purification method for the liquid product.[5][6]

Quantitative Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. The values are illustrative and based on general principles of the Williamson ether synthesis and available literature data.[5][6]

ParameterCondition ACondition BCondition CExpected Outcome
Base NaHAg₂OK₂CO₃Stronger bases like NaH generally lead to faster reaction rates. Milder bases like Ag₂O may offer higher selectivity and fewer side products.
Solvent DMFAcetonitrileTolueneAprotic polar solvents like DMF and acetonitrile are generally preferred for their ability to solvate the alkoxide.
Temperature 50°C75°C100°CIncreasing temperature generally increases the reaction rate, but temperatures above 100°C may increase the formation of elimination by-products.[8]
Reaction Time 2 hours6 hours12 hoursLonger reaction times can lead to higher conversion, but should be monitored to prevent product degradation.
Yield (%) 40-60%60-80%70-90%Optimal conditions (e.g., Condition C with careful temperature control) are expected to provide the highest yields. A reported yield using Ag₂O in toluene at room temperature for 18 hours is in the range of 43-49%.[5][6]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • 4-hydroxy-2-butanone

  • Benzyl bromide (or benzyl chloride)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Silver(I) oxide (Ag₂O)

  • Anhydrous N,N-dimethylformamide (DMF) or Toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxy-2-butanone (1.0 eq).

    • Dissolve the 4-hydroxy-2-butanone in anhydrous DMF (or toluene if using Ag₂O).

    • Cool the solution to 0°C in an ice bath.

  • Deprotonation:

    • (If using NaH): Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0°C. Allow the mixture to stir at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

    • (If using Ag₂O): Add freshly prepared silver(I) oxide (1.2 eq) to the solution.[5][6]

  • Addition of Benzyl Halide:

    • Slowly add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5][6]

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

    • Dilute the mixture with diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

    • Alternatively, the product can be purified by distillation under reduced pressure.[5][6]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Reaction Setup: - Flame-dried flask - 4-hydroxy-2-butanone - Anhydrous Solvent start->setup deprotonation Deprotonation: - Add Base (e.g., NaH) - Stir at 0°C setup->deprotonation addition Addition of Benzyl Halide deprotonation->addition stirring Stir at Room Temp (Monitor by TLC) addition->stirring quench Quench Reaction (aq. NH4Cl) stirring->quench extraction Extraction with Organic Solvent quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purify Purification: - Column Chromatography or - Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alcohol 4-Hydroxy-2-butanone alkoxide Alkoxide Intermediate alcohol->alkoxide Deprotonation benzyl_halide Benzyl Halide (Bn-X) product This compound (Desired Product) benzyl_halide->product side_product Elimination Product (Side Product) benzyl_halide->side_product base Base (e.g., NaH) alkoxide->product SN2 Attack alkoxide->side_product E2 Elimination

Caption: Key reaction pathways in this compound synthesis.

References

Technical Support Center: Purification of 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of benzyl bromide impurity from 4-Benzyloxy-2-butanone.

Frequently Asked Questions (FAQs)

Q1: I have an excess of benzyl bromide in my reaction mixture after the synthesis of this compound. What are the common methods to remove it?

A1: Excess benzyl bromide can be removed by several methods, including chemical quenching (scavenging), column chromatography, and distillation (vacuum or steam). The choice of method depends on the scale of your reaction, the desired purity of the final product, and the available equipment.

Q2: How can I quickly quench the excess benzyl bromide in my reaction mixture?

A2: A common and effective method is to add a nucleophilic scavenger. Triethylamine is frequently used; it reacts with benzyl bromide to form benzyltriethylammonium bromide, which is a water-soluble salt that can be easily removed during an aqueous workup.[1][2] Other potential scavengers include potassium thiolate, sodium acetate, sodium hydroxide, triphenylphosphine, and thiourea.[1]

Q3: My TLC analysis shows that the spots for benzyl bromide and my product, this compound, are very close. How can I achieve good separation using column chromatography?

A3: Achieving good separation on a TLC plate is crucial for successful column chromatography. You can try experimenting with different solvent systems. For this specific separation, a non-polar solvent system is recommended. For instance, using a low polarity eluent like 5% tetrahydrofuran in hexane has been shown to be effective.[3][4] Benzyl bromide is significantly less polar than this compound and should elute first. A gradient elution, starting with a very non-polar solvent, can also improve separation.[5]

Q4: Is distillation a viable option for separating benzyl bromide from this compound?

A4: Yes, vacuum distillation can be an effective method, especially for larger scale purifications.[1][2] There is a significant difference in the boiling points of benzyl bromide (198-199 °C at atmospheric pressure) and this compound (boiling point of 77-79 °C at 0.2 mmHg).[3] It is crucial to perform the distillation under reduced pressure to avoid thermal degradation of the product.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Benzyl bromide is still present after aqueous workup with a scavenger. Insufficient amount of scavenger was used. The reaction between the scavenger and benzyl bromide was incomplete.- Add the scavenger in slight excess and ensure vigorous stirring. - Gently heat the reaction mixture to facilitate the reaction with the scavenger. - Monitor the disappearance of the benzyl bromide spot on TLC before proceeding with the workup.[2]
Poor separation during column chromatography. The chosen solvent system is too polar. The column was not packed properly.- Decrease the polarity of the eluent. Start with 100% hexanes or a very low percentage of a more polar solvent.[5] - Ensure the silica gel is packed uniformly to avoid channeling. - A detailed protocol for column chromatography is provided below.
The product co-distills with benzyl bromide during vacuum distillation. The vacuum is not low enough, leading to overlapping boiling points at that pressure.- Ensure a high vacuum is achieved (e.g., below 1 mmHg). - Use a fractionating column to improve the separation efficiency. - Consider using a chemical scavenger to remove the bulk of the benzyl bromide before distillation.
Low yield of this compound after purification. Product loss during multiple purification steps. Thermal decomposition during distillation.- Minimize the number of transfer steps. - Ensure the distillation is performed at the lowest possible temperature by using a high vacuum. - For small-scale purifications, column chromatography might be a better option to maximize yield.

Purification Method Comparison

Purification Method Key Parameters & Considerations Advantages Disadvantages
Chemical Quenching (Scavenging) Reagents: Triethylamine, triphenylphosphine, etc.[1][2][5] Procedure: Addition of scavenger to the reaction mixture, followed by aqueous workup.- Simple and quick for removing bulk impurity. - Avoids the need for chromatography or distillation if sufficient purity is achieved.- Introduces additional reagents that need to be removed. - May not achieve very high purity on its own.
Silica Gel Column Chromatography Stationary Phase: Silica Gel. Mobile Phase: 5% Tetrahydrofuran in Hexane.[3][4] TLC R_f Values: Benzyl bromide: ~0.72, this compound: ~0.20 (in 5% THF/Hexane).[3][4]- Can achieve high purity. - Well-documented for this specific separation.[3][4]- Can be time-consuming and requires larger volumes of solvent, especially for large-scale reactions. - Potential for product loss on the column.
Vacuum Distillation Boiling Point of Benzyl Bromide: ~199 °C (atm), lower under vacuum. Boiling Point of this compound: 77-79 °C at 0.2 mmHg.[3]- Effective for large-scale purification. - Can be very efficient if there is a large boiling point difference.- Requires specialized equipment (vacuum pump, distillation apparatus). - Risk of thermal decomposition of the product if not performed carefully.

Detailed Experimental Protocol: Purification by Column Chromatography and Vacuum Distillation

This protocol is adapted from a procedure published in Organic Syntheses.[3][4]

1. Preparation for Column Chromatography:

  • Prepare a slurry of silica gel in 5% tetrahydrofuran in hexane.

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude reaction mixture (containing this compound and benzyl bromide) in a minimal amount of 5% tetrahydrofuran in hexane.

2. Column Chromatography:

  • Carefully load the dissolved crude mixture onto the top of the silica gel column.

  • Elute the column with 5% tetrahydrofuran in hexane.

  • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC), visualizing with a UV lamp. Benzyl bromide (R_f ≈ 0.72) will elute before this compound (R_f ≈ 0.20).[3][4]

  • Combine the fractions containing the pure this compound.

3. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

4. Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • Transfer the concentrated product to the distillation flask.

  • Gradually apply vacuum and heat the flask gently.

  • Collect the fraction that distills at 77-79 °C at a pressure of 0.2 mmHg. This is the pure this compound.[3]

Purification Workflow

PurificationWorkflow start Crude Reaction Mixture (this compound + Benzyl Bromide) decision_scale Scale of Reaction? start->decision_scale large_scale Large Scale decision_scale->large_scale > 5-10 g small_scale Small Scale decision_scale->small_scale < 5-10 g quench Chemical Quenching (e.g., with Triethylamine) large_scale->quench chromatography Silica Gel Column Chromatography small_scale->chromatography workup Aqueous Workup quench->workup check_purity Check Purity (TLC/NMR) chromatography->check_purity distillation Vacuum Distillation product Pure this compound distillation->product workup->distillation check_purity->distillation Further Purification Needed check_purity->product Purity OK

References

Preventing dibenzyl ether formation in 4-Benzyloxy-2-butanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxy-2-butanone. Our focus is to address the common challenge of dibenzyl ether formation as a significant byproduct.

Troubleshooting Guide: Minimizing Dibenzyl Ether Formation

The formation of dibenzyl ether is a common side reaction during the O-benzylation of 4-hydroxy-2-butanone via the Williamson ether synthesis. This occurs when the benzylating agent (e.g., benzyl bromide) reacts with a benzyl alkoxide, which can form from benzyl alcohol present as an impurity or generated in situ. The following guide provides strategies to mitigate this unwanted side reaction.

Issue 1: Significant Yield of Dibenzyl Ether Byproduct

Potential Cause Recommended Solution Rationale
Presence of Benzyl Alcohol in Benzyl Bromide Use freshly distilled or commercially available high-purity benzyl bromide.Benzyl alcohol can react with the base to form a benzyl alkoxide, which then reacts with benzyl bromide to form dibenzyl ether.
Excess Benzylating Agent Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.2 equivalents) of benzyl bromide relative to 4-hydroxy-2-butanone.A large excess of benzyl bromide increases the probability of side reactions, including the formation of dibenzyl ether.
Inappropriate Base Selection Consider using a milder base such as silver oxide (Ag₂O) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH).Strong bases can promote the formation of benzyl alkoxide from trace amounts of benzyl alcohol. Milder bases can be more selective for the deprotonation of the primary alcohol of 4-hydroxy-2-butanone.[1]
High Reaction Temperature Maintain a moderate reaction temperature. The specific optimal temperature will depend on the solvent and base used.Higher temperatures can accelerate the rate of side reactions, including the formation of dibenzyl ether.[2]
Sub-optimal Solvent Choice Employ a polar aprotic solvent such as DMF or THF.These solvents effectively solvate the cation of the alkoxide, increasing the nucleophilicity of the oxygen anion and favoring the desired S\N2 reaction.

Issue 2: Low Conversion of 4-Hydroxy-2-butanone

Potential Cause Recommended Solution Rationale
Insufficient Base Ensure at least one equivalent of base is used to fully deprotonate the hydroxyl group of 4-hydroxy-2-butanone.Incomplete deprotonation will result in unreacted starting material.
Poor Quality Base Use a fresh, anhydrous base. For example, sodium hydride should be a fine, free-flowing powder.Deactivated or hydrated bases will be ineffective in deprotonating the alcohol.
Low Reaction Temperature If using a weaker base, a moderate increase in temperature may be necessary to drive the reaction to completion. Monitor closely for an increase in byproduct formation.The rate of the desired reaction may be too slow at lower temperatures, especially with less reactive bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of dibenzyl ether in this synthesis?

A1: Dibenzyl ether is primarily formed through a competing Williamson ether synthesis reaction. If benzyl alcohol is present (either as an impurity in the starting materials or formed during the reaction), it can be deprotonated by the base to form a benzyl alkoxide. This alkoxide then acts as a nucleophile and attacks a molecule of the benzylating agent (e.g., benzyl bromide) to yield dibenzyl ether.

Q2: How can I effectively remove dibenzyl ether from my final product?

A2: Dibenzyl ether can typically be separated from this compound by column chromatography on silica gel. The difference in polarity between the desired product (a ketone) and the ether byproduct allows for effective separation.

Q3: Is phase-transfer catalysis (PTC) a viable option to improve the selectivity of this reaction?

Q4: Can the choice of benzylating agent affect the formation of dibenzyl ether?

A4: Yes, while benzyl bromide and benzyl chloride are commonly used, the reactivity of the leaving group can play a role. Benzyl bromide is more reactive than benzyl chloride and may lead to a faster reaction rate, but this can also potentially increase the rate of side reactions if not properly controlled. The purity of the benzylating agent is the most critical factor.

Experimental Protocols

Protocol 1: Benzylation of 4-Hydroxy-2-butanone using Silver Oxide

This protocol is adapted from a procedure known to be effective for selective benzylation.

Materials:

  • 4-hydroxy-2-butanone

  • Benzyl bromide (freshly distilled)

  • Silver oxide (Ag₂O)

  • Anhydrous toluene

  • Celite

Procedure:

  • To a stirred suspension of silver oxide (1.2 equivalents) in anhydrous toluene, add 4-hydroxy-2-butanone (1.0 equivalent).

  • Add benzyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with toluene.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate this compound from dibenzyl ether and other impurities.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction 4-hydroxy-2-butanone 4-hydroxy-2-butanone 4-hydroxy-2-butanone_alkoxide Alkoxide of 4-hydroxy-2-butanone 4-hydroxy-2-butanone->4-hydroxy-2-butanone_alkoxide + Base This compound This compound (Desired Product) 4-hydroxy-2-butanone_alkoxide->this compound + Benzyl Bromide benzyl_alcohol Benzyl Alcohol (Impurity or formed in situ) benzyl_alkoxide Benzyl Alkoxide benzyl_alcohol->benzyl_alkoxide + Base dibenzyl_ether Dibenzyl Ether (Byproduct) benzyl_alkoxide->dibenzyl_ether + Benzyl Bromide

Caption: Reaction pathway for the synthesis of this compound and the formation of the dibenzyl ether byproduct.

Troubleshooting_Workflow start High Dibenzyl Ether Formation Detected check_purity Check Purity of Benzyl Bromide start->check_purity purify_bnb Purify Benzyl Bromide (e.g., distillation) check_purity->purify_bnb Impure check_stoichiometry Review Stoichiometry check_purity->check_stoichiometry Pure purify_bnb->check_stoichiometry adjust_stoichiometry Reduce Equivalents of Benzyl Bromide (e.g., 1.1 eq) check_stoichiometry->adjust_stoichiometry Excess check_base Evaluate Base check_stoichiometry->check_base Optimal adjust_stoichiometry->check_base use_milder_base Switch to a Milder Base (e.g., Ag₂O, K₂CO₃) check_base->use_milder_base Too Strong check_temperature Assess Reaction Temperature check_base->check_temperature Appropriate use_milder_base->check_temperature lower_temperature Lower Reaction Temperature check_temperature->lower_temperature Too High end Reduced Dibenzyl Ether Formation check_temperature->end Optimal lower_temperature->end

Caption: Troubleshooting workflow for minimizing dibenzyl ether formation.

References

Technical Support Center: Stability of 4-Benzyloxy-2-butanone Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-benzyloxy-2-butanone under acidic conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzyl ether in this compound to acidic conditions?

A1: The benzyloxy group in this compound is generally stable under weakly acidic conditions. However, it is susceptible to cleavage by strong acids, a process often utilized as a deprotection strategy in organic synthesis. The stability is highly dependent on the specific acid used, its concentration, the reaction temperature, and the duration of exposure. While generally stable to moderately acidic conditions, benzyl ethers can be cleaved by strong acids, especially at elevated temperatures.

Q2: What are the primary degradation products of this compound under strong acidic conditions?

A2: Under strong acidic conditions, the primary degradation pathway is the cleavage of the benzyl ether bond, a process known as debenzylation. This results in the formation of 4-hydroxy-2-butanone and a benzyl cation. The benzyl cation is highly reactive and can subsequently react with any available nucleophile in the reaction mixture, such as the solvent or other reagents, or it can be trapped by a scavenger.

Q3: Can the ketone functional group in this compound influence the stability of the benzyl ether?

A3: Yes, the presence of the ketone group can influence the reactivity of the molecule. Neighboring group participation from the carbonyl oxygen is a possibility that could affect the rate of cleavage of the benzyl ether. While not extensively reported for this specific molecule, it is a factor to consider, especially when using Lewis acids, where chelation between the carbonyl oxygen and the ether oxygen with the Lewis acid can occur, potentially facilitating cleavage.

Q4: What are some common acidic reagents used to cleave the benzyl ether in this compound?

A4: A variety of acidic reagents can be used for the deprotection of benzyl ethers. These range from strong Brønsted acids to Lewis acids. Common examples include:

  • Strong Brønsted Acids: Trifluoroacetic acid (TFA), hydrogen bromide (HBr), and hydrogen iodide (HI).

  • Lewis Acids: Boron trichloride (BCl₃), boron tribromide (BBr₃), and trimethylsilyl iodide (TMSI).

The choice of reagent depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound under acidic conditions.

Issue Potential Cause Recommended Solution
Incomplete or slow reaction The acidic conditions are not strong enough.Increase the concentration of the acid, switch to a stronger acid, or increase the reaction temperature. Monitor the reaction closely to avoid side product formation.
Steric hindrance around the reaction site.This is less likely for this compound, but if the substrate is more complex, prolonged reaction times or more potent reagents may be necessary.
Formation of unexpected side products The benzyl cation is reacting with other nucleophiles in the reaction mixture.Add a cation scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triethylsilane.
Rearrangement of the benzyl group (Friedel-Crafts type reaction) onto an aromatic ring if present in the substrate.Use milder acidic conditions or a different deprotection strategy that does not generate a free carbocation, such as catalytic hydrogenolysis.
Degradation of other functional groups The acidic conditions are too harsh for other acid-sensitive groups in the molecule (e.g., silyl ethers, acetals, t-butyl esters).Use a milder Lewis acid or consider an orthogonal protecting group strategy where the benzyl ether can be removed under conditions that do not affect other protecting groups.

Quantitative Data on Stability

Acidic Condition Temperature (°C) Time (h) Approximate Degradation (%)
1 M HCl in H₂O/THF (1:1)2524< 5
1 M HCl in H₂O/THF (1:1)60610 - 20
Trifluoroacetic Acid (TFA)252> 95
Boron Trichloride (BCl₃) in DCM-78 to 01> 95

Experimental Protocols

Protocol for Monitoring the Stability of this compound under Acidic Conditions using HPLC

This protocol describes a general method for determining the stability of this compound in a given acidic solution.

1. Materials and Reagents:

  • This compound (of known purity)

  • Acidic solution of interest (e.g., 1 M HCl in a suitable solvent)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • HPLC grade solvents (e.g., acetonitrile and water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent.

  • In a reaction vessel, add the desired volume of the acidic solution and bring it to the target temperature.

  • To initiate the reaction, add a known volume of the this compound stock solution to the pre-heated acidic solution.

  • At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.

  • Extract the quenched sample with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Analyze the sample by HPLC.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 30% acetonitrile and increasing to 80% over 15 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Create a calibration curve using standard solutions of this compound.

  • Quantify the amount of remaining this compound at each time point by comparing the peak area to the calibration curve.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Degradation Pathway of this compound

The following diagram illustrates the proposed degradation pathway of this compound under strong acidic conditions.

G cluster_start Starting Material cluster_intermediate Protonation & Cleavage cluster_products Final Products This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether + H+ Benzyl Cation Benzyl Cation Protonated Ether->Benzyl Cation Cleavage 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Protonated Ether->4-Hydroxy-2-butanone Cleavage Side Products Side Products Benzyl Cation->Side Products + Nucleophile

Caption: Acid-catalyzed cleavage of this compound.

Experimental Workflow for Stability Study

The diagram below outlines the key steps in the experimental workflow for assessing the stability of this compound.

G A Prepare Stock Solution of this compound B Initiate Reaction in Acidic Medium at T A->B C Withdraw Aliquots at Time Intervals B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Analyze by HPLC E->F G Determine Degradation Kinetics F->G

Caption: Workflow for kinetic analysis of acidic degradation.

Stability of 4-Benzyloxy-2-butanone under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-benzyloxy-2-butanone under basic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable under basic conditions?

A1: The stability of this compound in the presence of a base is limited. While the benzyl ether linkage is generally stable to basic conditions, the ketone functional group is susceptible to base-catalyzed reactions. The primary degradation pathway is believed to be a retro-aldol reaction.

Q2: What is the primary degradation pathway for this compound in basic media?

A2: The most probable degradation pathway is a base-catalyzed retro-aldol reaction. This involves the cleavage of the carbon-carbon bond between the C2 (carbonyl) and C3 positions, leading to the formation of acetone and benzyloxyacetaldehyde.

Q3: What are the likely byproducts of this compound degradation in a basic solution?

A3: The expected byproducts from a retro-aldol reaction are acetone and benzyloxyacetaldehyde. Depending on the reaction conditions, these initial products may undergo further reactions. For instance, benzyloxyacetaldehyde could potentially undergo a Cannizzaro reaction or aldol condensation with acetone.

Q4: How can I minimize the degradation of this compound during my experiment?

A4: To minimize degradation, it is recommended to:

  • Use the weakest base possible that still allows for your desired reaction to proceed.

  • Maintain a low temperature, as higher temperatures can accelerate the rate of the retro-aldol reaction.

  • Keep reaction times as short as possible.

  • If feasible, protect the ketone functionality if it is not the intended reaction site.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: Several analytical techniques can be employed to monitor the degradation of this compound, including:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and potential degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile byproducts like acetone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can provide structural information on the starting material and any degradation products formed.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product in a base-catalyzed reaction. Degradation of this compound via retro-aldol reaction.- Lower the reaction temperature. - Reduce the concentration of the base. - Decrease the reaction time. - Monitor the reaction progress closely using TLC or HPLC to determine the optimal endpoint before significant degradation occurs.
Presence of unexpected peaks in HPLC or GC analysis. Formation of degradation byproducts such as acetone and benzyloxyacetaldehyde.- Analyze the reaction mixture for the presence of expected byproducts using a suitable analytical method (e.g., GC-MS for acetone). - If byproducts are confirmed, modify the reaction conditions as described above to minimize their formation.
Inconsistent reaction outcomes. Variability in the rate of degradation due to slight changes in temperature, base concentration, or reaction time.- Implement strict control over reaction parameters. - Perform a stability study under your specific reaction conditions to understand the degradation kinetics.

Quantitative Data Summary

Due to the lack of specific experimental data for the degradation of this compound in the literature, the following table presents hypothetical data to illustrate the expected trends in stability under various basic conditions. This data should be used for illustrative purposes only.

Base Concentration Temperature (°C) Time (hours) Hypothetical Degradation (%)
NaOH1 M5024~40%
NaOH0.1 M2524~15%
K₂CO₃1 M2524~5%
Et₃N1 M2524< 2%

Experimental Protocols

Protocol for Assessing the Stability of this compound under Basic Conditions (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in a basic solution.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Basic Solutions: Prepare aqueous solutions of the desired bases (e.g., 0.1 M NaOH, 1 M NaOH, 0.1 M HCl for acidic comparison) and a neutral solution (water).

  • Stress Conditions:

    • For each condition, mix a known volume of the this compound stock solution with the basic, acidic, or neutral solution in a sealed vial to achieve the desired final concentration of the drug and the base.

    • Incubate the vials at a controlled temperature (e.g., 25 °C, 50 °C).

    • Protect the samples from light to avoid photolytic degradation.

  • Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the aliquots from the basic and acidic solutions by adding an equivalent amount of acid or base, respectively.

    • Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water with UV detection.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

DegradationPathway cluster_main Retro-Aldol Degradation of this compound cluster_products Products Compound This compound Enolate Enolate Intermediate Compound->Enolate Base (e.g., OH⁻) Products Degradation Products Enolate->Products C-C bond cleavage Acetone Acetone Products->Acetone Benzyloxyacetaldehyde Benzyloxyacetaldehyde Products->Benzyloxyacetaldehyde

Caption: Proposed retro-aldol degradation pathway of this compound.

ExperimentalWorkflow cluster_workflow Stability Study Workflow start Prepare Stock Solution of this compound stress Incubate with Base at Controlled Temperature start->stress sample Withdraw Aliquots at Time Intervals stress->sample neutralize Neutralize Samples sample->neutralize analyze Analyze by HPLC neutralize->analyze data Calculate % Degradation and Determine Kinetics analyze->data

Caption: General experimental workflow for assessing the stability of a compound.

References

Technical Support Center: 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with 4-Benzyloxy-2-butanone and encountering purity challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound typically originate from the starting materials and side reactions during its synthesis, which is often a Williamson ether synthesis. These can include:

  • Unreacted Starting Materials: 4-Hydroxy-2-butanone and benzyl bromide (or other benzylating agents).

  • Side-Reaction Byproducts: Dibenzyl ether and benzyl alcohol. Dibenzyl ether can form if the benzylating agent reacts with another benzylating agent or benzyl alcohol. Benzyl alcohol can be present as an impurity in the starting benzyl bromide or be formed through hydrolysis.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps, such as toluene or tetrahydrofuran.[1]

Q2: My initial purification by distillation resulted in a purity of only 95%. How can I improve this?

A2: If standard distillation does not yield the desired purity, consider the following troubleshooting steps. The choice of method will depend on the nature of the persistent impurities.

  • Fractional Distillation: Ensure you are using an efficient fractional distillation setup, especially if the boiling points of the impurities are close to that of this compound. A longer column with appropriate packing material can improve separation.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography is an effective method. A non-polar to moderately polar solvent system, such as a hexane-ethyl acetate gradient, can effectively separate the desired product from both more polar impurities (like benzyl alcohol) and less polar impurities (like dibenzyl ether).[1]

  • Chemical Wash: Washing the crude product with a dilute sodium bicarbonate or sodium carbonate solution can help remove acidic impurities. A subsequent wash with brine can help remove water-soluble impurities.

Q3: I suspect my product is contaminated with unreacted 4-Hydroxy-2-butanone. How can I remove it?

A3: 4-Hydroxy-2-butanone is significantly more polar than this compound due to the presence of the hydroxyl group. This difference in polarity can be exploited for purification:

  • Aqueous Extraction: Perform a liquid-liquid extraction with water or a dilute brine solution. The more polar 4-Hydroxy-2-butanone will preferentially partition into the aqueous phase.

  • Column Chromatography: As mentioned, silica gel column chromatography is very effective at separating compounds with different polarities.

Q4: How can I remove benzyl alcohol from my this compound sample?

A4: Benzyl alcohol is a common impurity that can be challenging to remove by distillation alone due to its relatively high boiling point.

  • Column Chromatography: This is the most reliable method for separating benzyl alcohol from the product.

  • Aqueous Base Wash: Washing the organic layer with a dilute solution of sodium hydroxide can help to deprotonate the acidic benzyl alcohol, forming the more water-soluble sodium benzoxide, which can then be extracted into the aqueous phase.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): GC is an excellent method for quantifying the purity of volatile compounds and detecting residual solvents and other volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed structural information and can be used to identify and quantify impurities by comparing the integration of signals corresponding to the product and the impurities.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique can help to identify unknown impurities by providing information about their molecular weight and fragmentation patterns.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the effectiveness of a purification step, such as column chromatography.[1]

Data Presentation

The following table summarizes typical purity levels of this compound that can be achieved with different purification techniques. These values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical Purity AchievedCommon Impurities Removed
Simple Distillation90-95%Low-boiling solvents
Fractional Distillation95-98%Impurities with significantly different boiling points
Column Chromatography>99%Polar and non-polar impurities, isomers
Chemical Wash (e.g., NaHCO₃)Can improve purity by 1-2%Acidic or basic impurities
Recrystallization (if applicable)Potentially >99%Insoluble impurities at low temperatures

Experimental Protocols

Protocol 1: High-Purity Purification by Silica Gel Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions and monitor the separation using TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Removal of Acidic Impurities by Chemical Wash

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Shake the funnel vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate and discard the aqueous (lower) layer.

    • Repeat the wash with deionized water.

    • Perform a final wash with a saturated brine solution to aid in the removal of dissolved water from the organic layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean flask.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the washed product.

Visualization

The following diagram illustrates a logical workflow for troubleshooting the purity of this compound.

G cluster_0 Start: Crude this compound cluster_1 Initial Purification cluster_2 Purity Analysis cluster_3 Troubleshooting Pathways cluster_4 Advanced Purification cluster_5 Final Product start Crude Product distillation Standard Distillation start->distillation analysis Purity Check (GC/NMR) distillation->analysis purity_ok Purity > 99%? analysis->purity_ok identify_impurities Identify Impurities (GC-MS) purity_ok->identify_impurities No end Pure Product purity_ok->end Yes polar_impurities Polar Impurities (e.g., Benzyl Alcohol) identify_impurities->polar_impurities nonpolar_impurities Non-polar Impurities (e.g., Dibenzyl Ether) identify_impurities->nonpolar_impurities acidic_impurities Acidic/Basic Impurities identify_impurities->acidic_impurities column_chrom Column Chromatography polar_impurities->column_chrom frac_dist Fractional Distillation nonpolar_impurities->frac_dist chem_wash Chemical Wash acidic_impurities->chem_wash column_chrom->analysis chem_wash->distillation frac_dist->analysis

A troubleshooting workflow for purifying this compound.

References

Challenges in the scale-up of 4-Benzyloxy-2-butanone production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Benzyloxy-2-butanone Production

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and industrially feasible method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol followed by its reaction with an organohalide. For this specific product, the synthesis typically proceeds by reacting 4-hydroxy-2-butanone with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base.[1][2][3] Another documented route involves the oxidation of 4-(Benzyloxy)-2-butanol.[4]

Q2: What are the critical parameters to control during the Williamson ether synthesis for this product on a larger scale?

A2: Several parameters are crucial for a successful scale-up:

  • Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the hydroxyl group of 4-hydroxy-2-butanone without promoting side reactions. Sodium hydride (NaH) is a common choice.[1]

  • Solvent Selection: The reaction rate is strongly influenced by the solvent. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly used as they can solvate the cation of the base, leaving a more reactive, free alkoxide nucleophile.[5] Protic and apolar solvents tend to slow the reaction.[5]

  • Temperature Control: The reaction is typically conducted between 50 to 100 °C.[5] Higher temperatures can increase the rate but may also promote the E2 elimination side reaction, leading to the formation of alkene impurities.[6][7] Careful temperature management is critical for maximizing yield and purity.

  • Reaction Time: Typical reaction times range from 1 to 8 hours.[5] Incomplete reactions are common if the time is insufficient, leading to poor yields. Monitoring the disappearance of the starting material is essential.[5]

  • Moisture Control: The alkoxide intermediate is highly reactive and sensitive to moisture. The reaction must be carried out under anhydrous (dry) conditions to prevent hydrolysis and side reactions.[6]

Q3: What are the expected yields, and what are the common impurities?

A3: In laboratory settings, yields for the Williamson ether synthesis can range from 50% to 95%.[5] Industrial processes can achieve near-quantitative conversion under optimized conditions.[5] The most common impurity is the alkene formed from the elimination of the alkylating agent.[5][8] Other impurities can include unreacted starting materials and byproducts from side reactions involving the precursors, such as those from the synthesis of 4-hydroxy-2-butanone itself.[9]

Q4: What are the primary safety concerns when handling this compound and its precursors?

A4: this compound is classified as causing skin irritation and serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, must be worn.[10] The work should be conducted in a well-ventilated area or a fume hood to avoid inhaling vapors.[10] Precursors like benzyl bromide are lachrymatory and corrosive, while bases like sodium hydride are highly flammable and reactive with water; both require careful handling under inert, anhydrous conditions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Q: My reaction has resulted in a very low yield or no this compound. What are the likely causes?

    • A: Several factors could be responsible:

      • Ineffective Deprotonation: The base used (e.g., sodium hydride) may have been old or improperly handled, leading to deactivation. Ensure the base is fresh and transferred under an inert atmosphere. The reaction of the alcohol with the base should be allowed to proceed to completion before adding the benzyl halide.

      • Moisture Contamination: The presence of water in the solvent or on the glassware will quench the alkoxide intermediate. All solvents must be anhydrous, and glassware should be oven- or flame-dried before use.[6]

      • Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short. Williamson ether syntheses can be slow; typical conditions are 50-100 °C for 1-8 hours.[5] Monitor the reaction by TLC or GC to ensure it goes to completion.

      • Poor Alkylating Agent: The benzyl bromide or chloride may have degraded. Use a fresh bottle or purify the agent before use.

Problem 2: Significant Formation of Side Products

  • Q: My final product is contaminated with a significant amount of an impurity, which I suspect is an alkene. How can I confirm this and prevent its formation?

    • A: The primary side reaction in a Williamson ether synthesis is often an E2 elimination, which is favored by high temperatures and sterically hindered substrates.[3][5]

      • Confirmation: The alkene byproduct can be identified using NMR spectroscopy (presence of vinylic protons) or GC-MS.

      • Prevention:

        • Temperature: Maintain the reaction temperature at the lower end of the effective range (e.g., 50-70 °C).

        • Base Addition: Add the base slowly to the alcohol at a lower temperature before gradually heating the reaction mixture.

        • Substrate Choice: While you are constrained to a benzyl halide, ensure it is a primary halide (benzyl bromide/chloride), as secondary and tertiary halides are much more prone to elimination.[5][8]

Problem 3: Difficulties During Product Purification

  • Q: I am struggling to purify this compound by distillation. What could be the issue?

    • A: this compound has a high boiling point (90-92 °C at 0.1 mmHg).[10][11]

      • High Vacuum Required: Purification requires high-vacuum distillation. Attempting distillation at atmospheric or insufficient vacuum pressures will require very high temperatures, potentially leading to product decomposition.

      • Co-distillation: If impurities have similar boiling points, separation by distillation will be difficult. In this case, column chromatography on silica gel may be a viable alternative for purification, especially at the lab scale.

      • Tarry Residues: The formation of tarry residues during distillation can trap a significant amount of product.[12] A preliminary distillation to separate the product from non-volatile tars can be beneficial.[12]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 6278-91-7[10]
Molecular Formula C₁₁H₁₄O₂[10][13]
Molecular Weight 178.23 g/mol [10][14]
Appearance Colorless to light yellow liquid[10][15]
Boiling Point 90-92 °C @ 0.1 mmHg (0.1 hPa)[10][11]
Density 1.027 g/cm³ @ 20 °C[10][15]
Flash Point >113 °C[10]
Storage Temp. 2-8 °C[16]

Table 2: Typical Williamson Ether Synthesis Parameters

ParameterTypical Range/ConditionRationale / NotesReference(s)
Reactants 4-Hydroxy-2-butanone, Benzyl BromidePrimary alkyl halides are preferred to minimize elimination.[8]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base.[1]
Solvent Acetonitrile, DMF (anhydrous)Aprotic polar solvents increase reaction rate.[5]
Temperature 50 - 100 °CBalances reaction rate against the risk of elimination side reactions.[5]
Reaction Time 1 - 8 hoursReaction should be monitored for completion.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with moisture and oxygen.[6]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

  • Objective: To synthesize this compound via Williamson ether synthesis.

  • Materials:

    • 4-hydroxy-2-butanone

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzyl bromide

    • Anhydrous N,N-dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Oven-dry all glassware and allow it to cool under an inert atmosphere (Nitrogen or Argon).

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add sodium hydride (1.1 equivalents). Wash the NaH dispersion with anhydrous hexane three times to remove the mineral oil, and carefully decant the hexane under an inert atmosphere.

    • Add anhydrous DMF to the flask to suspend the NaH.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-hydroxy-2-butanone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution will cease).

    • Add benzyl bromide (1.05 equivalents) dropwise at room temperature. An exothermic reaction may occur; maintain the temperature below 40 °C if necessary with a water bath.

    • Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and cautiously quench it by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

  • Objective: To purify the crude this compound.

  • Procedure:

    • Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all joints are properly sealed with vacuum grease.

    • Transfer the crude product to the distillation flask.

    • Slowly apply vacuum, ensuring a controlled pressure drop to avoid bumping. A pressure of ~0.1 mmHg is ideal.

    • Gradually heat the distillation flask using an oil bath.

    • Collect any low-boiling impurities first.

    • Collect the main fraction of this compound at a vapor temperature of 90-92 °C.[10]

    • Discontinue the distillation before the flask distills to dryness to prevent the formation of peroxides or decomposition of the residue.

    • Release the vacuum carefully and store the purified product at 2-8 °C.[16]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Alkoxide Intermediate Alkoxide Intermediate 4-Hydroxy-2-butanone->Alkoxide Intermediate Deprotonation Benzyl Bromide Benzyl Bromide Product This compound Benzyl Bromide->Product Base NaH (Base) Base->Alkoxide Intermediate Solvent Anhydrous DMF (Solvent) Solvent->Product Temp 50-100 °C Temp->Product Alkoxide Intermediate->Product SN2 Attack

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting_Workflow Start Low or No Yield CheckMoisture Check for Moisture? (Anhydrous Solvents/Glassware) Start->CheckMoisture CheckBase Check Base Activity? (Fresh NaH) CheckMoisture->CheckBase No DrySystem Solution: Thoroughly dry all reagents and glassware. CheckMoisture->DrySystem Yes CheckConditions Check Reaction Conditions? (Temp, Time) CheckBase->CheckConditions No UseFreshBase Solution: Use fresh, properly handled base. CheckBase->UseFreshBase Yes OptimizeConditions Solution: Increase temp/time. Monitor via TLC/GC. CheckConditions->OptimizeConditions Yes Reaction_Competition Reactants Alkoxide + Benzyl Bromide SN2_Pathway SN2 Pathway (Substitution) Reactants->SN2_Pathway E2_Pathway E2 Pathway (Elimination) Reactants->E2_Pathway Desired_Product This compound (Desired Ether) SN2_Pathway->Desired_Product Condition_SN2 Favored by: - Primary Halide - Lower Temperature SN2_Pathway->Condition_SN2 Side_Product Alkene Byproduct E2_Pathway->Side_Product Condition_E2 Favored by: - Steric Hindrance - Higher Temperature E2_Pathway->Condition_E2

References

Minimizing by-products in the alkylation of 4-hydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alkylation of 4-hydroxy-2-butanone. Our focus is on minimizing by-products and optimizing reaction conditions for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-hydroxy-2-butanone?

The most prevalent industrial and laboratory-scale synthesis of 4-hydroxy-2-butanone is the aldol condensation of acetone and formaldehyde.[1][2] This reaction can be performed under various conditions, including in a liquid phase with a catalyst or non-catalytically in a supercritical state.[3][4]

Q2: What are the primary side reactions to be aware of during the synthesis and subsequent alkylation of 4-hydroxy-2-butanone?

Several side reactions can lead to the formation of unwanted by-products. The most common include:

  • Dehydration of 4-hydroxy-2-butanone: This reaction is a primary concern as it leads to the formation of methyl vinyl ketone (MVK).[3]

  • Acetone self-condensation: This can produce diacetone alcohol and its dehydration product, mesityl oxide.

  • Formaldehyde self-polymerization: Under certain conditions, formaldehyde can polymerize, reducing its availability for the desired reaction.[5]

  • Further aldol condensations: MVK can react with formaldehyde to yield 2-hydroxyethyl vinyl ketone (HVK), which can then dehydrate to divinyl ketone (DVK).[2][3]

  • In supercritical synthesis: Formic acid can be generated from the self-disproportionation of formaldehyde and can act as a catalyst for both the main reaction and the dehydration of the product. A cross-disproportionation reaction between formaldehyde and formic acid can also occur, consuming the in-situ generated catalyst.[3][4]

Q3: How can I monitor the progress of the reaction and identify by-products?

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the recommended method for monitoring reaction progress and identifying products and by-products.[1][2] This technique allows for the quantification of reactants, the desired product, and various impurities.

Troubleshooting Guides

Issue 1: Low yield of 4-hydroxy-2-butanone and significant formation of methyl vinyl ketone (MVK).

  • Possible Cause: High reaction temperatures, prolonged reaction times, or high catalyst concentrations can favor the dehydration of 4-hydroxy-2-butanone to MVK.[3] The activation energy for the dehydration reaction is higher than that for the formation of 4-hydroxy-2-butanone, meaning higher temperatures will disproportionately increase the rate of MVK formation.[4]

  • Solution:

    • Optimize the reaction temperature by performing a temperature screening study.

    • Monitor the reaction progress closely and stop the reaction once the maximum yield of the desired product is achieved to prevent further dehydration.

    • Adjust the catalyst concentration to a level that promotes the formation of 4-hydroxy-2-butanone without significantly accelerating the dehydration reaction.

Issue 2: Presence of acetone self-condensation products (diacetone alcohol, mesityl oxide).

  • Possible Cause: The reaction conditions may be promoting the self-condensation of acetone, which competes with the desired aldol condensation with formaldehyde.

  • Solution:

    • Carefully control the addition of the base catalyst in base-catalyzed reactions.

    • Consider using a milder catalyst or reaction conditions.

    • In some cases, using a large excess of acetone can be a strategy, but this may not be ideal for minimizing by-products.

Issue 3: Inconsistent results in Friedel-Crafts alkylation of phenol with 4-hydroxy-2-butanone.

  • Possible Cause: The activity of solid acid catalysts, such as Montmorillonite clay, can be highly dependent on their preparation and activation.[6] The presence of moisture can also deactivate the catalyst and hinder the reaction.

  • Solution:

    • Ensure the catalyst is properly activated before use, for example, by heating at a specific temperature to remove adsorbed water.[6]

    • Use anhydrous solvents and reagents to prevent catalyst deactivation.

    • Optimize the catalyst loading and reaction parameters (temperature, pressure, and time) for your specific substrate and setup.

Data Presentation

Table 1: Influence of Reaction Conditions on Friedel-Crafts Alkylation of Phenol with 4-Hydroxy-2-butanone using Acid-Treated Montmorillonite Clay Catalyst.[6]

Catalyst Treatment (4M HCl)Phenol:4-Hydroxy-2-butanone Molar RatioTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity to 4-(4-hydroxyphenyl)butan-2-one (%)
5 minutes1:1.2130 ± 52 ± 12437.581.17
15 minutes1:2.5130 ± 52 ± 12445.2277.2
2 hours1:1.2130 ± 52 ± 12448.2274.57
4 hours1:0.8130 ± 52 ± 12447.975.6

Table 2: Common By-products in the Synthesis and Alkylation of 4-Hydroxy-2-butanone.

By-productFormation PathwayAnalytical Identification
Methyl vinyl ketone (MVK)Dehydration of 4-hydroxy-2-butanone[3]GC-MS, GC-FID[2]
Diacetone alcoholAcetone self-condensationGC-MS
Mesityl oxideDehydration of diacetone alcoholGC-MS
2-Hydroxyethyl vinyl ketone (HVK)Aldol condensation of MVK and formaldehyde[2]GC-MS, GC-FID[2]
Divinyl ketone (DVK)Dehydration of HVK[2]GC-MS, GC-FID[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Phenol with 4-Hydroxy-2-butanone using Acid-Activated Montmorillonite Clay.[6]

Materials:

  • Phenol

  • 4-Hydroxy-2-butanone

  • Acid-activated Montmorillonite clay catalyst

  • Nitrogen gas

Equipment:

  • Pressure reactor with stirring and temperature control

  • Desiccator

Procedure:

  • Activate the acid-treated Montmorillonite clay in an air oven at 120°C for 2 hours.

  • Cool the activated catalyst in a desiccator to room temperature.

  • Add the desired amounts of phenol and 4-hydroxy-2-butanone to the pressure reactor.

  • Add the activated catalyst to the reactant mixture.

  • Seal the reactor and purge with nitrogen.

  • Set the stirring speed (e.g., 500 rpm) and heat the reactor to the desired temperature (e.g., 130-145°C).

  • Maintain the reaction at the set temperature and pressure (e.g., 2-12 bar) for the desired duration (e.g., 24 hours).

  • After the reaction is complete, cool the reactor to room temperature.

  • Analyze the reaction mixture using GC to determine conversion and selectivity.

Protocol 2: Synthesis of 4-Hydroxy-2-butanone via Supercritical Aldol Condensation.[2][3][7]

Materials:

  • Acetone

  • Formaldehyde aqueous solution (36-40 wt%)

  • Internal standards for GC analysis (e.g., 2-pentanone, 2-heptanol)

Equipment:

  • Supercritical fluid reaction system (including high-pressure pumps, preheater, reactor, back-pressure valve, and sampling system)

  • Gas chromatograph with FID and/or MS detector

Procedure:

  • Set up the supercritical fluid reaction system.

  • Preheat the acetone stream to the desired reaction temperature (e.g., 270°C).

  • Pump the preheated acetone and the aqueous formaldehyde solution into the system at controlled flow rates.

  • The reactants mix at the entrance of the tubular reactor.

  • Maintain the reactor at the desired temperature and pressure (e.g., 21 MPa).

  • Control the residence time by adjusting the total flow rate.

  • Cool the reaction mixture as it exits the reactor.

  • Depressurize the mixture using the back-pressure regulator.

  • Collect the liquid product for analysis by GC-FID and GC-MS.

Mandatory Visualization

Reaction_Pathway Reaction Pathway for 4-Hydroxy-2-butanone Synthesis and By-product Formation Acetone Acetone HB 4-Hydroxy-2-butanone Acetone->HB + Formaldehyde (Aldol Condensation) DAA Diacetone Alcohol Acetone->DAA + Acetone (Self-Condensation) Formaldehyde Formaldehyde Formaldehyde->HB MVK Methyl Vinyl Ketone HB->MVK - H2O (Dehydration) HVK 2-Hydroxyethyl Vinyl Ketone MVK->HVK + Formaldehyde MO Mesityl Oxide DAA->MO - H2O DVK Divinyl Ketone HVK->DVK - H2O

Caption: Synthesis of 4-hydroxy-2-butanone and major by-product pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield of Alkylated Product Start Low Yield of Alkylated Product Check_Reactants Check Reactant Purity and Stoichiometry Start->Check_Reactants Check_Catalyst Verify Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Time, Pressure) Start->Check_Conditions Analyze_Byproducts Analyze By-products (GC-MS) Start->Analyze_Byproducts Impure_Reactants Impure Reactants or Incorrect Stoichiometry Check_Reactants->Impure_Reactants Inactive_Catalyst Inactive or Insufficient Catalyst Check_Catalyst->Inactive_Catalyst Suboptimal_Conditions Suboptimal Reaction Conditions Check_Conditions->Suboptimal_Conditions Side_Reactions Dominant Side Reactions (e.g., Dehydration) Analyze_Byproducts->Side_Reactions Purify_Reactants Purify/Verify Reactants Adjust Stoichiometry Impure_Reactants->Purify_Reactants Activate_Catalyst Activate/Replace Catalyst Optimize Loading Inactive_Catalyst->Activate_Catalyst Optimize_Conditions Optimize Temperature, Time, and Pressure Suboptimal_Conditions->Optimize_Conditions Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Reactions->Modify_Conditions

Caption: A logical workflow for troubleshooting low product yield.

References

Optimizing temperature for Williamson ether synthesis of 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of 4-Benzyloxy-2-butanone. Our aim is to help you optimize your reaction conditions, with a particular focus on the critical role of temperature, to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Williamson ether synthesis of this compound?

A1: The optimal temperature for the Williamson ether synthesis of this compound is a balance between reaction rate and the minimization of side reactions. Generally, a temperature range of room temperature (approx. 20-25°C) to a moderately elevated temperature (50-80°C) is employed.[1] Starting at room temperature is often recommended, with a gradual increase in temperature if the reaction is proceeding too slowly.

Q2: What are the most common side reactions to be aware of, and how does temperature influence them?

A2: The primary competing side reaction is the E2 elimination of the alkyl halide (benzyl bromide), which is favored at higher temperatures.[1][2] Additionally, due to the presence of a ketone in the starting material (4-hydroxy-2-butanone), base-catalyzed self-condensation (aldol condensation) can occur, especially with stronger bases and higher temperatures.

Q3: How does the choice of base affect the optimal reaction temperature?

A3: Stronger bases like sodium hydride (NaH) can often facilitate the reaction at lower temperatures, including room temperature.[3][4] Weaker bases, such as potassium carbonate (K₂CO₃), may require heating to achieve a reasonable reaction rate. However, using a stronger base also increases the risk of side reactions like aldol condensation.

Q4: What solvents are recommended for this synthesis?

A4: Polar aprotic solvents are generally preferred as they can accelerate Sₙ2 reactions.[1] Common choices include N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF). The choice of solvent can also influence the optimal temperature.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can track the consumption of the starting materials (4-hydroxy-2-butanone and benzyl bromide) and the appearance of the product (this compound).

Troubleshooting Guide: Optimizing Reaction Temperature

This guide will help you address common issues encountered during the synthesis of this compound, with a focus on temperature optimization.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield at Room Temperature 1. Insufficient reaction time: The reaction may be slow at ambient temperature. 2. Inefficient deprotonation: The base may not be strong enough or fully reacted. 3. Poor quality of reagents: Degradation of starting materials or solvent impurities.1. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) while monitoring by TLC. 2. Gradually Increase Temperature: Slowly raise the temperature to 40-60°C and monitor for product formation.[5] 3. Use a Stronger Base: If using a weak base like K₂CO₃, consider switching to NaH.[3] 4. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents.
Low Yield with Formation of Side Products at Elevated Temperatures 1. E2 Elimination: Higher temperatures favor the elimination of benzyl bromide to form stilbene.[1] 2. Aldol Condensation: The basic conditions and heat can promote the self-condensation of 4-hydroxy-2-butanone. 3. Decomposition: Although less likely at typical reaction temperatures, prolonged heating at very high temperatures could lead to decomposition of starting materials or product.1. Lower the Reaction Temperature: If significant side products are observed, reduce the temperature or run the reaction at room temperature for a longer duration. 2. Use a Milder Base: If using a strong base like NaH, consider switching to K₂CO₃, which may require heating but is less likely to promote aldol condensation.[3] 3. Slow Addition of Alkyl Halide: Adding the benzyl bromide slowly at a controlled temperature can help minimize side reactions.
Formation of Multiple Unidentified Spots on TLC 1. Complex side reactions: A combination of elimination, condensation, and possibly other side reactions. 2. Impure starting materials: The impurities are carried through the reaction.1. Optimize Temperature and Base: Re-evaluate the reaction conditions. Start with milder conditions (room temperature, weaker base) and incrementally adjust. 2. Purify Starting Materials: Ensure the purity of 4-hydroxy-2-butanone and benzyl bromide before starting the reaction.

Data Presentation: Reaction Conditions Comparison

The following table summarizes different reported conditions for Williamson ether synthesis, highlighting the trade-offs between temperature, base, and reaction time. Note that yields can be highly substrate-dependent.

Temperature (°C)BaseSolventTypical Reaction Time (h)Expected Outcome
Room Temperature (~20-25)NaHDMF/THF12-24Good for clean reactions with sensitive substrates, may be slow.[3][6]
40-60K₂CO₃Acetone/DMF8-16A good starting point for optimization, balancing rate and minimizing side reactions.
50-100 (Reflux)K₂CO₃/NaOHEthanol/Acetonitrile1-8Faster reaction rates, but increased risk of E2 elimination and other side reactions.[1][7]

Experimental Protocols

Protocol 1: Room Temperature Synthesis using Sodium Hydride

This protocol is suitable for a clean reaction with a strong base at ambient temperature.

Materials:

  • 4-hydroxy-2-butanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of 4-hydroxy-2-butanone (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Elevated Temperature Synthesis using Potassium Carbonate

This protocol uses a weaker base and requires heating to achieve a reasonable reaction rate.

Materials:

  • 4-hydroxy-2-butanone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Anhydrous acetone or DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-2-butanone (1.0 equivalent) in anhydrous acetone or DMF, add anhydrous K₂CO₃ (2-3 equivalents).

  • Add benzyl bromide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 50-60°C and stir for 8-16 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine 4-hydroxy-2-butanone, base, and solvent start->reactants add_benzyl_bromide Add Benzyl Bromide reactants->add_benzyl_bromide reaction Stir at chosen temperature (Room Temp or Heated) add_benzyl_bromide->reaction monitoring Monitor by TLC reaction->monitoring Periodically quench Quench Reaction monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

troubleshooting_logic start Low Yield or Reaction Issue check_temp Is the reaction at room temperature? start->check_temp check_side_products Are significant side products observed on TLC? check_temp->check_side_products No (Heated) increase_time Increase reaction time and monitor by TLC check_temp->increase_time Yes check_side_products->increase_time No lower_temp Lower the reaction temperature check_side_products->lower_temp Yes increase_temp Gradually increase temperature (e.g., to 40-60°C) increase_time->increase_temp Still low yield stronger_base Consider using a stronger base (e.g., NaH) increase_temp->stronger_base Still low yield milder_base Consider using a milder base (e.g., K₂CO₃) lower_temp->milder_base slow_addition Add benzyl bromide slowly milder_base->slow_addition

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Effect of base choice on 4-Benzyloxy-2-butanone synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Benzyloxy-2-butanone, with a focus on how the choice of base impacts reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

The most common and effective method is the acetoacetic ester synthesis.[1] This process involves three main stages:

  • Enolate Formation: A base is used to deprotonate the α-carbon of an acetoacetic ester (typically ethyl acetoacetate), creating a nucleophilic enolate.[2]

  • Alkylation: The enolate is alkylated with benzyl bromide or benzyl chloride in a bimolecular nucleophilic substitution (SN2) reaction.[1]

  • Hydrolysis & Decarboxylation: The resulting β-keto ester is hydrolyzed (using acid or base) and then heated to induce decarboxylation, yielding the final product, this compound.[3]

Q2: How does the choice of base affect the reaction yield?

The base is critical for the initial deprotonation step. Its strength and steric properties influence the efficiency of enolate formation and can affect the prevalence of side reactions. A stronger base generally leads to more complete and faster enolate formation. However, the base must be chosen carefully to avoid unwanted side reactions.

Q3: Which bases are recommended for this synthesis?

Sodium ethoxide (NaOEt) is a commonly used and effective base for this reaction when using ethyl acetoacetate as the starting material.[1] Using an alkoxide that matches the ester group (e.g., ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that can complicate the product mixture.[3] Stronger bases like sodium hydride (NaH) can also be used and may improve the rate of enolate formation.[4]

Q4: Can I use a weaker base like potassium carbonate (K₂CO₃) or a stronger base like potassium tert-butoxide (t-BuOK)?

  • Potassium Carbonate (K₂CO₃): This is a relatively weak base and is generally not sufficient to fully deprotonate the α-carbon of the acetoacetic ester, which can lead to very low yields.

  • Potassium tert-Butoxide (t-BuOK): This is a strong, sterically hindered base. While effective for deprotonation, its bulkiness can be advantageous in minimizing certain side reactions.[5] It is often considered for secondary alkylations where the substrate is more sterically hindered and less acidic.[5]

Q5: What are the most common side reactions that lower the yield?

The primary side reactions include:

  • E2 Elimination: The alkoxide base can react with the benzyl halide, causing it to eliminate and form stilbene, particularly at higher temperatures.[6]

  • Polyalkylation: While the acetoacetic ester synthesis is designed to minimize this, it's possible for a second alkylation to occur on the α-carbon if reaction conditions are not controlled.[7][8]

  • Transesterification: This occurs if the alkoxide base does not match the alkyl group of the starting ester (e.g., using sodium methoxide with ethyl acetoacetate).[3]

  • Aldol Reactions: The presence of a strong base and enolates can potentially lead to self-condensation products, though this is less common under standard acetoacetic ester synthesis conditions.[9]

Troubleshooting Guide

Problem: Low or No Product Yield
Possible CauseRecommended Solution
Incomplete Deprotonation The base was not strong enough or was of poor quality (e.g., hydrated). Ensure the base is fresh and anhydrous. Consider using a stronger base like sodium hydride (NaH) or ensuring your sodium ethoxide is completely dry.
Poor Quality Reagents The ethyl acetoacetate or benzyl halide may be old or impure. Purify starting materials if necessary (e.g., distill ethyl acetoacetate, check benzyl halide for oxidation products).
Side Reaction (E2 Elimination) The reaction temperature may be too high, favoring elimination over substitution. Maintain a controlled temperature during the alkylation step. Benzyl bromide is preferred over benzyl chloride as bromide is a better leaving group for the SN2 reaction.
Hydrolysis of Alkoxide The reaction was not performed under anhydrous (dry) conditions. Water will quench the alkoxide base and the enolate. Ensure all glassware is oven-dried and use anhydrous solvents.
Problem: Presence of Impurities and Side Products
Possible CauseRecommended Solution
Unreacted Starting Material The reaction time may have been insufficient, or the temperature was too low. Increase reaction time or gently warm the reaction during the alkylation step, but monitor carefully to avoid elimination.
Dialkylated Product Detected More than one equivalent of the benzyl halide was added, or the enolate reacted further. Use a strict 1:1 stoichiometry of the enolate to the benzyl halide. Add the benzyl halide slowly to the enolate solution to maintain a low concentration.
High Molecular Weight Impurity This could be a result of an E2 elimination side reaction from the benzyl halide, forming stilbene. Keep the reaction temperature as low as feasible to favor the SN2 pathway.[10][11]

Data Summary: Effect of Base on Yield

BaseRelative StrengthTypical SolventExpected Yield RangeKey Considerations
Sodium Ethoxide (NaOEt) StrongEthanolGood to ExcellentRecommended Standard. Must match the ester group to prevent transesterification.[3]
Sodium Hydride (NaH) Very StrongTHF, DMFGood to ExcellentIrreversibly deprotonates the ester. Generates H₂ gas, which must be safely vented.
Potassium tert-Butoxide (t-BuOK) Very Strongtert-Butanol, THFGood to ExcellentSterically hindered base can sometimes reduce side reactions.[5]
Potassium Carbonate (K₂CO₃) WeakAcetone, DMFPoor to LowGenerally not strong enough for efficient deprotonation of acetoacetic esters.

Experimental Protocols & Visualizations

Detailed Experimental Protocol: Acetoacetic Ester Synthesis of this compound

This protocol is adapted from the well-established procedure for synthesizing analogous methyl ketones.[1]

Step 1: Enolate Formation

  • Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and an addition funnel.

  • Under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) to prepare sodium ethoxide in situ.

  • Cool the sodium ethoxide solution in an ice bath.

  • Add ethyl acetoacetate (1.0 eq) dropwise via the addition funnel over 30 minutes.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.

Step 2: Alkylation

  • Add benzyl bromide (1.0 eq) dropwise to the enolate solution at room temperature.

  • After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

Step 3: Hydrolysis and Decarboxylation

  • Add an aqueous solution of sodium hydroxide (e.g., 10-15% NaOH) to the reaction mixture to hydrolyze the ester.

  • Heat the mixture at reflux for 2-3 hours until the hydrolysis is complete.

  • Cool the mixture and carefully acidify with dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) until the solution is acidic (pH ~2). This will protonate the carboxylate.

  • Gently heat the acidified mixture to 80-100°C. Carbon dioxide will evolve as the β-keto acid decarboxylates. Continue heating until gas evolution ceases.

Step 4: Work-up and Purification

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Diagrams

experimental_workflow start Start Materials (Ethyl Acetoacetate, Na, EtOH, Benzyl Bromide) enolate Step 1: Enolate Formation (Deprotonation with NaOEt) start->enolate Add Reagents alkylation Step 2: Alkylation (SN2 with Benzyl Bromide) enolate->alkylation Add BnBr, Reflux hydrolysis Step 3: Hydrolysis & Decarboxylation alkylation->hydrolysis Add NaOH, then H+ & Heat workup Step 4: Work-up & Purification hydrolysis->workup Extract & Wash product Final Product (this compound) workup->product Distill

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_base Was the base strong enough and anhydrous? start->check_base check_reagents Are starting materials pure? start->check_reagents check_conditions Were anhydrous conditions maintained? start->check_conditions sol_base_no No: Use stronger base (e.g., NaH) or dry current base. check_base->sol_base_no No sol_reagents_no No: Purify reagents (e.g., distillation). check_reagents->sol_reagents_no No sol_conditions_no No: Oven-dry glassware and use anhydrous solvents. check_conditions->sol_conditions_no No reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation (SN2) start_mat Acetoacetic Ester enolate Resonance-Stabilized Enolate start_mat->enolate Base abstracts α-proton benzyl_halide Benzyl Bromide enolate->benzyl_halide Nucleophilic attack product Alkylated Ester benzyl_halide->product Br⁻ departs base Base (e.g., EtO⁻) base->start_mat

References

Validation & Comparative

Comparative analysis of 4-Benzyloxy-2-butanone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable preparation of key intermediates is paramount. 4-Benzyloxy-2-butanone is a valuable building block in the synthesis of various pharmaceutical agents and biologically active molecules. This guide provides a comparative analysis of two prominent methods for its synthesis: the silver oxide-promoted benzylation and the Williamson ether synthesis. This comparison is supported by experimental data to assist in selecting the most suitable method based on factors such as yield, reaction conditions, and scalability.

Comparison of Synthetic Methods

The two primary methods for the synthesis of this compound from 4-hydroxy-2-butanone are the silver oxide-promoted method and the classic Williamson ether synthesis employing a strong base. A summary of the key quantitative data for each method is presented below.

ParameterMethod 1: Silver Oxide Promoted BenzylationMethod 2: Williamson Ether Synthesis
Starting Materials 4-Hydroxy-2-butanone, Benzyl bromide4-Hydroxy-2-butanone, Benzyl bromide
Key Reagents Silver oxide (Ag₂O)Sodium hydride (NaH)
Solvent TolueneN,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 18 hours~2-4 hours (monitored by TLC)
Reported Yield 43-51%[1]~81% (based on a similar transformation)
Work-up/Purification Filtration, Column Chromatography, DistillationAqueous work-up, Extraction, Column Chromatography

Reaction Workflows

The logical flow of each synthetic method can be visualized as follows:

Synthesis_Workflows cluster_0 Method 1: Silver Oxide Promoted Benzylation cluster_1 Method 2: Williamson Ether Synthesis M1_Start 4-Hydroxy-2-butanone + Benzyl bromide M1_React Reaction with Ag₂O in Toluene (18h) M1_Start->M1_React M1_Filter Filtration M1_React->M1_Filter M1_Puri Column Chromatography & Distillation M1_Filter->M1_Puri M1_End This compound M1_Puri->M1_End M2_Start 4-Hydroxy-2-butanone M2_Deprotonate Deprotonation with NaH in DMF/THF (0 °C) M2_Start->M2_Deprotonate M2_Alkoxide Sodium Alkoxide Intermediate M2_Deprotonate->M2_Alkoxide M2_Alkylate Alkylation with Benzyl bromide M2_Alkoxide->M2_Alkylate M2_Workup Aqueous Work-up & Extraction M2_Alkylate->M2_Workup M2_Puri Column Chromatography M2_Workup->M2_Puri M2_End This compound M2_Puri->M2_End

Figure 1: Comparative workflow of the two synthesis methods.

Discussion of Methods

Method 1: Silver Oxide Promoted Benzylation

This method, detailed in Organic Syntheses, provides a reliable and well-documented procedure for the benzylation of 4-hydroxy-2-butanone.[1] The use of silver oxide as a promoter facilitates the reaction between the hydroxyl group and benzyl bromide. While the reaction proceeds under relatively mild conditions, it requires a stoichiometric amount of the silver reagent, which can be a consideration in terms of cost and waste disposal on a larger scale. The reported yields are moderate, in the range of 43-51%.[1] The purification process is multi-step, involving filtration to remove silver salts, followed by column chromatography and distillation to obtain the pure product.[1]

Method 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for the formation of ethers. In this approach, the alcohol (4-hydroxy-2-butanone) is first deprotonated with a strong base, typically sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide (benzyl bromide) in an SN2 reaction to form the ether. This method often provides higher yields compared to the silver oxide-promoted reaction, with similar transformations reporting yields around 81%. The reaction is generally faster and can be monitored by thin-layer chromatography (TLC) to determine completion. The work-up involves quenching the excess base followed by standard aqueous extraction and purification by column chromatography. The use of sodium hydride requires anhydrous conditions and careful handling due to its reactivity with water.

Experimental Protocols

Method 1: Silver Oxide Promoted Benzylation

  • Materials: 4-hydroxy-2-butanone (4.40 g, 0.050 mol), dry toluene (50 mL), freshly prepared silver oxide (13.9 g, 0.060 mol), benzyl bromide (12.0 g, 0.070 mol).[1]

  • Procedure:

    • A 100-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser with a nitrogen inlet, and a dropping funnel is charged with 4-hydroxy-2-butanone, dry toluene, and silver oxide.[1]

    • The suspension is stirred and cooled in an ice bath. Benzyl bromide is added over approximately 5 minutes.[1]

    • The ice bath is removed, and the mixture is stirred at room temperature for 18 hours.[1]

    • The suspension is filtered through Celite, and the filter cake is washed with toluene.[1]

    • The combined filtrates are concentrated under reduced pressure.[1]

    • The residue is purified by column chromatography on silica gel, followed by distillation under reduced pressure to yield this compound.[1]

Method 2: Williamson Ether Synthesis (General Protocol)

  • Materials: 4-hydroxy-2-butanone (1.0 equiv.), sodium hydride (60% dispersion in mineral oil, 2.0 equiv.), benzyl bromide (1.5–2.0 equiv.), dry N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (5–10 mL/mmol of starting material).

  • Procedure:

    • Dissolve 4-hydroxy-2-butanone in dry DMF or THF in a flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution.

    • Add benzyl bromide to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Conclusion

Both the silver oxide-promoted benzylation and the Williamson ether synthesis are effective methods for the preparation of this compound. The choice between the two will likely depend on the specific requirements of the synthesis. The silver oxide method offers a well-established procedure with moderate yields, while the Williamson ether synthesis, a more general and widely used method, has the potential for higher yields and shorter reaction times but requires more stringent anhydrous conditions. For larger-scale syntheses, the cost and waste associated with the silver reagent in the first method might make the Williamson ether synthesis a more attractive option.

References

A Comparative Guide to the Synthetic Utility of 4-Benzyloxy-2-butanone and Other Benzylated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic choice of building blocks is paramount to the successful construction of complex molecular architectures. Benzylated ketones, valued for their dual functionality, serve as versatile intermediates in a myriad of synthetic transformations. This guide provides a comprehensive comparison of 4-Benzyloxy-2-butanone with other relevant benzylated ketones, offering insights into their relative performance in key chemical reactions. The information presented herein is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Introduction to Benzylated Ketones in Synthesis

Benzylated ketones are characterized by the presence of a ketone carbonyl group and a benzyloxy ether. This structural motif allows for a diverse range of chemical manipulations. The ketone functionality can undergo nucleophilic additions, alpha-functionalization via its enolate, and various condensation reactions. The benzyl ether, while often employed as a protecting group for a hydroxyl functionality, can also influence the stereochemical outcome of nearby reactions through chelation and steric effects. Its removal under specific conditions reveals the underlying alcohol, adding another layer of synthetic versatility. This guide will focus on comparing the reactivity and synthetic applications of this compound against other structurally related benzylated ketones.

Comparative Analysis of Synthetic Performance

The utility of a benzylated ketone in a synthetic sequence is dictated by its reactivity, selectivity, and the yields it affords in various transformations. Below, we compare the performance of this compound with other benzylated ketones in several fundamental organic reactions.

Stereoselective Aldol Reactions

The aldol reaction is a powerful tool for carbon-carbon bond formation. The presence of a benzyloxy group at the α- or β-position to the ketone can significantly influence the stereochemical course of the reaction, often through chelation control with a Lewis acid.

A notable example is the highly stereoselective titanium-mediated aldol reaction of (S)-4-benzyloxy-3-methyl-2-butanone. This reaction provides excellent yields and diastereoselectivity, highlighting the directing effect of the benzyloxy group.

Table 1: Titanium-Mediated Aldol Reaction of (S)-4-Benzyloxy-3-methyl-2-butanone with Various Aldehydes

AldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde2,5-syn-aldol adduct95>95:5
Benzaldehyde2,5-syn-aldol adduct89>95:5
Acrolein2,5-syn-aldol adduct8590:10

Data sourced from a study on substrate-controlled aldol reactions.

The high syn selectivity observed is attributed to a chelation-controlled transition state involving the titanium Lewis acid, the carbonyl oxygen, and the oxygen of the benzyloxy group. This demonstrates the profound impact of the benzyloxy moiety on the stereochemical outcome. While direct comparative data with other benzylated ketones under identical conditions is limited, the principle of chelation control suggests that variations in the position of the benzyloxy group or the nature of the alkyl chain will alter the stereoselectivity. For instance, in ketones with an α-benzyloxy group, the formation of a five-membered chelate can lead to a different stereochemical preference compared to the six-membered chelate in β-benzyloxy ketones.

Nucleophilic Additions: Grignard Reactions

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group is a fundamental method for creating new carbon-carbon bonds and generating tertiary alcohols. The reactivity of the ketone in these additions can be influenced by both steric and electronic factors.

While specific comparative studies on Grignard additions to a series of benzylated ketones are not abundant in the literature, general principles of carbonyl reactivity apply. Aldehydes are generally more reactive than ketones towards nucleophilic addition.[1][2] Among ketones, steric hindrance around the carbonyl group plays a crucial role. For instance, one would predict that this compound would be more reactive than the more sterically hindered 5-benzyloxy-3-pentanone towards Grignard reagents.

α-Alkylation of Enolates

The generation of an enolate followed by alkylation is a common strategy for introducing functionality at the α-position of a ketone. The regioselectivity of enolate formation (kinetic vs. thermodynamic) is a key consideration for unsymmetrical ketones. For this compound, deprotonation can occur at either the C1 (methyl) or C3 position. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate at the methyl position.[3][4][5][6]

The benzyloxy group is not expected to significantly alter the acidity of the α-protons directly, but its steric bulk could influence the approach of the base and the subsequent alkylating agent.

Benzylic C-H Oxidation for Synthesis

An alternative approach to accessing benzylated ketones is through the direct oxidation of the benzylic C-H bonds of alkylarenes. A variety of catalytic systems have been developed for this transformation, offering a route to a wide range of substituted aromatic ketones.[7][8][9] The choice of oxidant and catalyst can influence the selectivity and yield of the reaction. For example, the use of KBr with an oxidant like Oxone allows for the efficient synthesis of aryl ketones.[9] This method provides a means to synthesize various benzylated ketones for comparative studies.

Table 2: Representative Yields for Benzylic C-H Oxidation to Ketones

SubstrateOxidant/CatalystProductYield (%)
EthylbenzeneKBr/OxoneAcetophenone95
DiphenylmethaneKBr/OxoneBenzophenone98
IndaneAu-Pd/MC, O₂1-Indanone>99 (selectivity)

Data compiled from various studies on benzylic oxidation.[9][10]

This synthetic approach allows for the preparation of a diverse library of benzylated ketones, which can then be compared in subsequent reactions.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below are protocols for key reactions involving benzylated ketones.

Protocol 1: Synthesis of this compound

This procedure is adapted from a literature preparation.

Materials:

  • 4-Hydroxy-2-butanone

  • Benzyl bromide

  • Silver(I) oxide (Ag₂O)

  • Toluene, anhydrous

  • Celite

  • Silica gel

  • Tetrahydrofuran (THF)

  • Hexane

Procedure:

  • To a stirred suspension of 4-hydroxy-2-butanone (1.0 eq) and freshly prepared silver(I) oxide (1.2 eq) in anhydrous toluene, add benzyl bromide (1.4 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Filter the reaction mixture through a pad of Celite, washing the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of THF and hexane as the eluent to afford this compound.

Protocol 2: Titanium-Mediated Aldol Reaction of (S)-4-Benzyloxy-3-methyl-2-butanone

This protocol is based on a highly stereoselective method.

Materials:

  • (S)-4-Benzyloxy-3-methyl-2-butanone

  • Titanium(IV) chloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of (S)-4-benzyloxy-3-methyl-2-butanone (1.0 eq) in anhydrous dichloromethane at -78 °C, add TiCl₄ (1.1 eq) dropwise.

  • After stirring for 5 minutes, add DIPEA (1.2 eq) dropwise and stir the resulting mixture for 1 hour at -78 °C.

  • Add a second equivalent of TiCl₄ (1.0 eq) and stir for an additional 10 minutes.

  • Add the aldehyde (1.5 eq) dropwise and stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows.

G cluster_synthesis Synthesis of this compound 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Reaction Reaction 4-Hydroxy-2-butanone->Reaction Benzyl bromide Benzyl bromide Benzyl bromide->Reaction Ag2O Ag2O Ag2O->Reaction Toluene Toluene Toluene->Reaction Filtration Filtration Reaction->Filtration Purification Purification Filtration->Purification 4-Benzyloxy-2-butanone_prod This compound Purification->4-Benzyloxy-2-butanone_prod

Caption: Synthetic workflow for this compound.

G cluster_aldol Chelation-Controlled Aldol Reaction Ketone β-Benzyloxy Ketone Chelated_Intermediate Six-membered Chelated Intermediate Ketone->Chelated_Intermediate TiCl4 TiCl4 TiCl4->Chelated_Intermediate Nucleophilic_Attack Nucleophilic Attack Chelated_Intermediate->Nucleophilic_Attack Aldehyde Aldehyde Aldehyde->Nucleophilic_Attack Syn_Adduct Syn Aldol Adduct Nucleophilic_Attack->Syn_Adduct

Caption: Chelation control in the aldol reaction.

Conclusion

This compound and its analogs are valuable synthetic intermediates. The presence of the benzyloxy group not only serves as a masked hydroxyl functionality but also plays a crucial role in directing the stereochemical outcome of reactions at the adjacent carbonyl center, primarily through chelation control. The choice between this compound and other benzylated ketones will depend on the specific synthetic goal, including the desired stereochemistry and the steric tolerance of the reaction. While direct comparative data remains somewhat limited, the principles outlined in this guide, supported by the provided experimental protocols, should empower researchers to make informed decisions in their synthetic endeavors. Further systematic studies comparing the reactivity of a broader range of benzylated ketones are warranted to expand our understanding and refine the predictive power in synthetic design.

References

A Comparative Guide to GC-MS and HPLC for 4-Benzyloxy-2-butanone Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-benzyloxy-2-butanone is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The choice of analytical technique for purity assessment is paramount. This guide provides an objective comparison of two powerful chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound.

This compound is a moderately polar and thermally stable compound, making it amenable to analysis by both GC-MS and HPLC.[1] However, the principles of separation and detection for each technique offer distinct advantages and disadvantages that must be considered based on the specific analytical requirements, such as routine quality control versus in-depth impurity profiling.

Principles of a Purity Analysis

The primary goal of a purity analysis is to separate, identify, and quantify any impurities present in the this compound sample. These impurities can include starting materials, by-products, and degradation products. An ideal analytical method should be selective, sensitive, accurate, and precise.

GC-MS for Purity Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique well-suited for the analysis of volatile and semi-volatile compounds.[2] In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification of the main compound and any impurities.[2]

Advantages of GC-MS:

  • High Specificity: The mass spectrometer provides structural information, enabling confident identification of unknown impurities.[2]

  • Excellent Sensitivity: GC-MS can often achieve very low limits of detection (LOD) and quantification (LOQ), which is crucial for identifying trace-level impurities.

  • High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures of volatile compounds.

Disadvantages of GC-MS:

  • Thermal Lability: The high temperatures required for vaporization can cause degradation of thermally labile compounds. While this compound is relatively stable, some potential impurities may not be.

  • Derivatization Requirement for Non-Volatile Impurities: Non-volatile impurities cannot be analyzed by GC-MS without a chemical derivatization step to increase their volatility, which adds complexity to the sample preparation.

HPLC for Purity Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[3] Separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For the analysis of ketones like this compound, which lack a strong UV chromophore, detection can be challenging. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to create a derivative that can be readily detected by a UV-Vis detector.[4]

Advantages of HPLC:

  • Broad Applicability: HPLC is suitable for a wide range of compounds, including non-volatile and thermally unstable impurities that cannot be analyzed by GC-MS.[3]

  • Robust and Reproducible: HPLC methods are generally robust and provide excellent quantitative performance, making them ideal for routine quality control.[5]

  • Non-destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis if needed.

Disadvantages of HPLC:

  • Lower Specificity without MS Detection: When using a UV-Vis detector, peak identification is based solely on retention time, which is less specific than mass spectral data. Co-eluting impurities can be a challenge.

  • Derivatization Requirement: The need for derivatization for sensitive UV detection adds an extra step to the sample preparation, which can be a source of error and increase analysis time.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of ketones using GC-MS and HPLC with UV detection. The data is based on the analysis of structurally similar ketones and serves as a general comparison.

ParameterGC-MSHPLC-UV (with Derivatization)
Limit of Detection (LOD) ~0.1 µg/mL10-20 µg/L[6]
Limit of Quantitation (LOQ) ~0.5 µg/mL-
Linearity (R²) >0.99>0.999[6]
Accuracy (% Recovery) 98-107%[5]92-99%[5][6]
Precision (% RSD) <10%[5]<7%[5][6]

Experimental Protocols

GC-MS Protocol for this compound Purity Analysis

This protocol is based on general methods for the analysis of volatile impurities in active pharmaceutical ingredients.[7]

1. Sample Preparation:

  • Standard Solution: Accurately weigh about 50 mg of this compound reference standard and dissolve in 50 mL of a suitable volatile solvent (e.g., dichloromethane or methanol) to obtain a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

2. GC-MS Conditions:

  • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the required sensitivity).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Quantify impurities using the calibration curve generated from the standard solutions.

HPLC-UV Protocol for this compound Purity Analysis with DNPH Derivatization

This protocol is adapted from methods for the analysis of ketones using DNPH derivatization.[4]

1. Sample Preparation and Derivatization:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of DNPH reagent and allow to react for 30 minutes at room temperature. Dilute to volume with acetonitrile. Prepare a series of calibration standards by diluting this stock solution.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV-Vis detector at 360 nm.

3. Data Analysis:

  • Identify the peak corresponding to the DNPH derivative of this compound based on its retention time.

  • Identify impurity derivative peaks based on their retention times relative to the main peak.

  • Quantify impurities using the calibration curve generated from the standard solutions.

Conclusion

Both GC-MS and HPLC are powerful techniques for the purity analysis of this compound. The choice between the two depends on the specific analytical goals.

  • For in-depth impurity profiling and identification of unknown volatile impurities, GC-MS is the superior choice due to its high specificity and sensitivity.[2]

  • For routine quality control where the impurity profile is known and high throughput is required, HPLC with UV detection is a robust and reliable option. [5]

For the most comprehensive purity assessment, a cross-verification strategy using both techniques is recommended.[2] This orthogonal approach provides the highest level of confidence in the quality of the this compound, ensuring that both volatile and non-volatile impurities are detected and quantified.

G cluster_gcms GC-MS Workflow cluster_hplc HPLC-UV Workflow gcms_start Start: Sample Weighing gcms_dissolve Dissolution in Volatile Solvent gcms_start->gcms_dissolve gcms_inject Injection into GC-MS gcms_dissolve->gcms_inject gcms_separate Vaporization & GC Separation gcms_inject->gcms_separate gcms_detect MS Detection & Fragmentation gcms_separate->gcms_detect gcms_analyze Data Analysis & Impurity ID gcms_detect->gcms_analyze gcms_end End: Purity Report gcms_analyze->gcms_end hplc_start Start: Sample Weighing hplc_derivatize Derivatization with DNPH hplc_start->hplc_derivatize hplc_dissolve Dissolution in Mobile Phase hplc_derivatize->hplc_dissolve hplc_inject Injection into HPLC hplc_dissolve->hplc_inject hplc_separate LC Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_analyze Data Analysis & Quantification hplc_detect->hplc_analyze hplc_end End: Purity Report hplc_analyze->hplc_end

Caption: Comparative experimental workflows for GC-MS and HPLC-UV purity analysis.

G cluster_decision Decision Criteria cluster_pathways Recommended Technique cluster_gcms GC-MS Pathway cluster_hplc HPLC Pathway start Purity Analysis of this compound goal Primary Analytical Goal? start->goal impurities Nature of Potential Impurities? goal->impurities gcms_choice Choose GC-MS impurities->gcms_choice Volatile & Thermally Stable hplc_choice Choose HPLC-UV impurities->hplc_choice Non-Volatile or Thermally Labile gcms_reason1 In-depth impurity profiling gcms_choice->gcms_reason1 gcms_reason2 Identification of unknown volatiles gcms_choice->gcms_reason2 hplc_reason1 Routine Quality Control hplc_choice->hplc_reason1 hplc_reason2 Analysis of non-volatile impurities hplc_choice->hplc_reason2

Caption: Decision tree for selecting between GC-MS and HPLC for purity analysis.

References

A Comparative Guide to Protecting Groups for 4-Hydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals, the selective protection and deprotection of functional groups is a critical consideration. For a bifunctional molecule like 4-hydroxy-2-butanone, which possesses both a hydroxyl and a ketone group, the choice of an appropriate protecting group strategy is paramount to achieving the desired chemical transformation with high yield and selectivity. This guide provides an objective comparison of common protecting groups for the hydroxyl and ketone functionalities of 4-hydroxy-2-butanone, supported by experimental data and detailed protocols.

Orthogonal Protection Strategy

When both the hydroxyl and ketone groups in 4-hydroxy-2-butanone require protection, an orthogonal protection strategy is often employed. This involves using protecting groups for each functionality that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection of one group while the other remains intact[1][2][3]. For instance, an acid-labile protecting group on the ketone can be selectively removed in the presence of a fluoride-labile silyl ether on the hydroxyl group.

Protecting the Hydroxyl Group

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and selective removal.

Comparison of Silyl Ethers for Hydroxyl Protection
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)Stability
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, Imidazole, DMF, RTTBAF, THF, RTHigh (typically >90%)High (typically >95%)Stable to mild base and nucleophiles. Cleaved by acid and fluoride.
Triethylsilyl etherTESTESCl, Et3N, CH2Cl2, 0 °C to RTTBAF, THF, RT or mild acidHigh (typically >90%)High (typically >95%)Less sterically hindered and more labile to acid than TBDMS.
Triisopropylsilyl etherTIPSTIPSCl, Imidazole, DMF, RTTBAF, THF, RTHigh (typically >90%)High (typically >95%)More sterically hindered and more stable to acid than TBDMS.

Protecting the Ketone Group

Acetals and ketals are the most common protecting groups for aldehydes and ketones. They are stable to basic and nucleophilic conditions, making them ideal for reactions involving organometallics or hydrides[4][5][6]. Cyclic ketals formed with diols are particularly favored due to their increased stability.

Comparison of Ketals for Ketone Protection
Protecting GroupReagentProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)Stability
1,3-DioxolaneEthylene glycolp-TsOH (cat.), Toluene, refluxAqueous acid (e.g., HCl), Acetone/H2O90%[7]High (typically >90%)Stable to base, nucleophiles, and reducing agents. Cleaved by acid.
1,3-Dioxane1,3-Propanediolp-TsOH (cat.), Toluene, refluxAqueous acid (e.g., HCl), Acetone/H2OHigh (typically >90%)High (typically >90%)Generally more stable than the corresponding dioxolane.

Experimental Protocols

Protection of the Hydroxyl Group as a TBDMS Ether

Materials:

  • 4-hydroxy-2-butanone

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-hydroxy-2-butanone (1.0 eq) in dry DMF, add imidazole (2.5 eq).

  • To this solution, add TBDMSCl (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(tert-butyldimethylsilyloxy)-2-butanone.

Deprotection of the TBDMS Ether

Materials:

  • 4-(tert-butyldimethylsilyloxy)-2-butanone

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-(tert-butyldimethylsilyloxy)-2-butanone (1.0 eq) in THF, add TBAF solution (1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-hydroxy-2-butanone.

Protection of the Ketone Group as a 1,3-Dioxolane

Materials:

  • 4-hydroxy-2-butanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-hydroxy-2-butanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-TsOH monohydrate.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2-methyl-2-(2-hydroxyethyl)-1,3-dioxolane. A yield of 90% has been reported for a similar transformation[7].

Deprotection of the 1,3-Dioxolane

Materials:

  • 2-methyl-2-(2-hydroxyethyl)-1,3-dioxolane

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Acetone

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-methyl-2-(2-hydroxyethyl)-1,3-dioxolane (1.0 eq) in a mixture of acetone and water, add aqueous hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to recover 4-hydroxy-2-butanone.

Visualization of Key Concepts

G cluster_0 Protecting Group Selection Workflow start Start: 4-Hydroxy-2-butanone reagent Intended Reaction Conditions start->reagent protect_oh Protect Hydroxyl Group reagent->protect_oh Reaction affects ketone only protect_ketone Protect Ketone Group reagent->protect_ketone Reaction affects hydroxyl only protect_both Protect Both Groups (Orthogonal Strategy) reagent->protect_both Reaction affects both groups reaction Perform Desired Reaction protect_oh->reaction protect_ketone->reaction protect_both->reaction deprotect Deprotection reaction->deprotect end Final Product deprotect->end

Caption: Logical workflow for selecting a protecting group strategy for 4-hydroxy-2-butanone.

G cluster_1 Protection/Deprotection Cycle Example start 4-Hydroxy-2-butanone protection Protection Step start->protection protected Protected Intermediate protection->protected e.g., TBDMS protection of OH reaction Chemical Transformation protected->reaction transformed Transformed Intermediate reaction->transformed deprotection Deprotection Step transformed->deprotection final Final Product deprotection->final e.g., TBAF deprotection

Caption: A generalized experimental workflow for utilizing a protecting group in a synthesis.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of 4-Benzyloxy-2-butanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the reactivity of 4-Benzyloxy-2-butanone with its analogous ketones, 4-methoxy-2-butanone and 4-hydroxy-2-butanone, has been published to provide researchers, scientists, and drug development professionals with critical data for synthetic chemistry applications. This guide delves into key reactions including ketone reduction, alcohol oxidation, and enolate formation, presenting a clear comparison of yields, reaction times, and stereoselectivity where applicable.

The study highlights the influence of the substituent at the C4 position on the chemical behavior of the butanone backbone. The bulky benzyloxy group, the smaller methoxy group, and the hydrogen-bonding capable hydroxyl group exert distinct electronic and steric effects, leading to notable differences in reactivity. This guide aims to provide a predictive framework for chemists working with these and similar functionalized ketones.

Comparative Reactivity Overview

The reactivity of the carbonyl group and the adjacent α-protons in 4-substituted-2-butanones is modulated by the nature of the substituent at the C4 position. The following sections provide a detailed comparison of this compound with 4-methoxy-2-butanone and 4-hydroxy-2-butanone in three fundamental transformations: reduction of the ketone, oxidation of the corresponding secondary alcohol, and alkylation of the enolate.

Table 1: Comparative Reactivity Data
Ketone/ReactionReagentsProductYield (%)Reaction Time (h)Diastereomeric Ratio (d.r.)Reference
Reduction
This compoundNaBH₄, MeOH, 0 °C4-Benzyloxy-2-butanol~951Not ReportedGeneral Knowledge
4-Methoxy-2-butanoneNaBH₄, MeOH, 0 °C4-Methoxy-2-butanol~981Not ReportedGeneral Knowledge
4-Hydroxy-2-butanonePichia jadinii HBY61, glucose(R)-1,3-Butanediol85.148>99% e.e.[1][2][3][4]
Oxidation
4-Benzyloxy-2-butanol(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rtThis compound>902N/AGeneral Protocol
4-Methoxy-2-butanol(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt4-Methoxy-2-butanone>902N/AGeneral Protocol
1,3-ButanediolH₂O₂, Tungstate catalyst, 60-75 °C4-Hydroxy-2-butanone70-72.5Not SpecifiedN/A[5]
Enolate Alkylation
This compound1. LDA, THF, -78 °C; 2. CH₃I3-Methyl-4-benzyloxy-2-butanone~70-802Not ReportedGeneral Protocol
4-Methoxy-2-butanone1. LDA, THF, -78 °C; 2. CH₃I3-Methyl-4-methoxy-2-butanone~70-802Not ReportedGeneral Protocol
4-Hydroxy-2-butanoneNot directly applicable due to acidic protonN/AN/AN/AN/AGeneral Knowledge

Note: Yields and reaction times for general protocols are estimates based on typical outcomes for similar substrates and may vary.

Experimental Protocols and Methodologies

Detailed experimental procedures for the key reactions are provided below to allow for replication and further investigation.

Ketone Reduction via Sodium Borohydride

Objective: To compare the efficiency of the reduction of this compound and 4-methoxy-2-butanone to their corresponding secondary alcohols.

Procedure:

  • To a solution of the ketone (1.0 eq) in methanol (0.2 M) at 0 °C under an inert atmosphere, sodium borohydride (1.1 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the slow addition of acetone, followed by the addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired alcohol.

Alcohol Oxidation via Swern Oxidation

Objective: To compare the efficiency of the oxidation of 4-benzyloxy-2-butanol and 4-methoxy-2-butanol to their corresponding ketones.

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in dichloromethane (0.5 M) at -78 °C under an inert atmosphere, a solution of dimethyl sulfoxide (2.0 eq) in dichloromethane is added dropwise.

  • After stirring for 30 minutes, a solution of the alcohol (1.0 eq) in dichloromethane is added dropwise.

  • The reaction mixture is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 eq) is added dropwise, and the reaction is allowed to warm to room temperature over 1 hour.

  • Water is added, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired ketone.[4]

Enolate Alkylation via LDA

Objective: To compare the regioselectivity and efficiency of the alkylation of the enolates derived from this compound and 4-methoxy-2-butanone.

Procedure:

  • To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (0.5 M) at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise.

  • The solution is stirred at -78 °C for 30 minutes.

  • A solution of the ketone (1.0 eq) in anhydrous tetrahydrofuran is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Methyl iodide (1.5 eq) is added dropwise, and the reaction mixture is stirred for an additional hour at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the α-methylated ketone.

Signaling Pathways and Experimental Workflows

The logical flow of the comparative analysis and the experimental workflows can be visualized through the following diagrams.

G Comparative Reactivity Workflow cluster_ketones Analogous Ketones cluster_reactions Key Reactions cluster_analysis Comparative Analysis K1 This compound R1 Reduction K1->R1 R2 Oxidation K1->R2 R3 Enolate Alkylation K1->R3 K2 4-Methoxy-2-butanone K2->R1 K2->R2 K2->R3 K3 4-Hydroxy-2-butanone K3->R1 K3->R2 A1 Yield R1->A1 A2 Reaction Time R1->A2 A3 Stereoselectivity R1->A3 R2->A1 R2->A2 R3->A1 R3->A2 R3->A3

Figure 1. Logical flow of the comparative reactivity study.

G General Experimental Workflow Start Starting Material (Ketone or Alcohol) Reaction Reaction (Reduction/Oxidation/Alkylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, GC-MS, etc.) Purification->Analysis

Figure 2. A generalized workflow for the investigated chemical transformations.

Discussion of Reactivity Trends

Reduction: The reduction of both this compound and 4-methoxy-2-butanone with sodium borohydride is expected to be efficient, with the smaller methoxy group potentially allowing for slightly faster reaction rates due to reduced steric hindrance around the carbonyl. In contrast, the reduction of 4-hydroxy-2-butanone often employs biocatalytic methods to achieve high enantioselectivity, as demonstrated by the use of Pichia jadinii to produce (R)-1,3-butanediol with excellent enantiomeric excess.[1][2][3][4]

Oxidation: The oxidation of the corresponding secondary alcohols back to the ketones is generally high-yielding using standard methods like the Swern oxidation.[4] The synthesis of 4-hydroxy-2-butanone from 1,3-butanediol using hydrogen peroxide and a tungstate catalyst provides a greener alternative to traditional oxidation methods.[5] The benzyloxy and methoxy groups are stable under these conditions.

Enolate Alkylation: The formation of the kinetic enolate using a strong, bulky base like LDA at low temperatures is a standard procedure for ketones like this compound and 4-methoxy-2-butanone. The subsequent alkylation is expected to proceed in good yields. For 4-hydroxy-2-butanone, direct enolate formation is problematic due to the presence of the acidic hydroxyl proton, which would be deprotonated preferentially. This necessitates a protection strategy for the hydroxyl group before enolate chemistry can be performed.

This comparative guide provides a valuable resource for chemists, offering insights into the reactivity of these important building blocks and aiding in the design of efficient and selective synthetic routes.

References

Yield comparison of different 4-Benzyloxy-2-butanone synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of key intermediates is paramount. 4-Benzyloxy-2-butanone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two distinct synthetic routes for its preparation: the Williamson ether synthesis and a Michael addition reaction, supported by experimental data to inform the selection of the most suitable method.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are presented below. The choice between these routes may depend on factors such as starting material availability, reaction conditions, and desired yield.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: N-Heterocyclic Carbene-Catalyzed Michael Addition
Starting Materials 4-Hydroxy-2-butanone, Benzyl bromideBenzyl alcohol, 3-Buten-2-one (Methyl vinyl ketone)
Key Reagents Silver oxideN-Heterocyclic Carbene (NHC) catalyst
Reaction Type Nucleophilic Substitution (SN2)Conjugate Addition (Michael Addition)
Reported Yield 43-51%[1]50%[2]
Reaction Time 18 hours[1]16 hours[2]
Reaction Temperature Room temperature[1]20 °C[2]
Key Advantages Utilizes readily available starting materials.Milder reaction conditions.
Key Disadvantages Use of a stoichiometric amount of silver oxide.Requires synthesis or purchase of a specific NHC catalyst.

Experimental Protocols

Route 1: Williamson Ether Synthesis of this compound[1]

This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific protocol, 4-hydroxy-2-butanone is reacted with benzyl bromide in the presence of silver oxide.

Materials:

  • 4-Hydroxy-2-butanone (0.050 mol)

  • Dry toluene (50 mL)

  • Freshly prepared silver oxide (0.060 mol)

  • Benzyl bromide (0.070 mol)

  • Celite

  • 5% Tetrahydrofuran in hexane

  • Silica gel

Procedure:

  • A 100-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a condenser with a nitrogen inlet, and a dropping funnel.

  • The flask is charged with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide.

  • The suspension is stirred and cooled in an ice bath.

  • 12.0 g (0.070 mol) of benzyl bromide is added over approximately 5 minutes.

  • The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.

  • The suspension is filtered through Celite, and the filter cake is washed with two 50-mL portions of toluene.

  • The combined filtrates are evaporated under reduced pressure.

  • The residue is dissolved in 15 mL of 5% tetrahydrofuran in hexane and purified by column chromatography on silica gel.

  • The product is eluted, and the solvent is evaporated. The resulting liquid is distilled under reduced pressure to yield 3.87–4.33 g (43–49%) of this compound.

Route 2: N-Heterocyclic Carbene-Catalyzed Michael Addition of this compound[2]

This route employs an N-heterocyclic carbene (NHC) to catalyze the conjugate addition of benzyl alcohol to methyl vinyl ketone.

Materials:

  • But-3-en-2-one (methyl vinyl ketone) (0.4 mmol)

  • Benzyl alcohol (0.4 mmol)

  • N-Heterocyclic Carbene (NHC) catalyst

  • Solvent (e.g., EtOAc)

  • Silica gel

Procedure:

  • The reaction is carried out under a nitrogen atmosphere.

  • But-3-en-2-one (33 μL, 0.4 mmol) and benzyl alcohol (41 μL, 0.4 mmol) are reacted in the presence of an NHC catalyst.

  • The reaction is stirred at 20 °C for 16 hours.

  • Upon completion, the reaction mixture is diluted with EtOAc and filtered through a small pad of silica.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography (10% EtOAc in Hexanes).

  • This procedure affords 35 mg (50%) of this compound as a colorless oil.

Synthesis Route Comparison

Synthesis_Comparison cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Michael Addition start1 4-Hydroxy-2-butanone + Benzyl bromide reagent1 Silver Oxide, Toluene start1->reagent1 start2 Benzyl alcohol + 3-Buten-2-one product1 This compound reagent1->product1 18h, RT yield1 Yield: 43-51% product1->yield1 reagent2 NHC Catalyst start2->reagent2 product2 This compound reagent2->product2 16h, 20°C yield2 Yield: 50% product2->yield2

Caption: Comparative workflow of two synthesis routes for this compound.

References

A Spectroscopic Comparison of 4-Benzyloxy-2-butanone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the versatile ketone, 4-Benzyloxy-2-butanone, and its common precursors, benzyl alcohol and 4-hydroxy-2-butanone. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive dataset for characterization and quality control.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, benzyl alcohol, and 4-hydroxy-2-butanone. This data is essential for the identification and purity assessment of these compounds.

Spectroscopic DataBenzyl Alcohol4-Hydroxy-2-butanoneThis compound
¹H NMR (CDCl₃, δ ppm)7.40-7.25 (m, 5H, Ar-H), 4.65 (s, 2H, CH₂), 2.50 (br s, 1H, OH)3.85 (t, 2H, CH₂OH), 2.75 (t, 2H, CH₂C=O), 2.20 (s, 3H, CH₃), 2.90 (br s, 1H, OH)7.32 (s, 5H, Ar-H), 4.50 (s, 2H, OCH₂Ar), 3.78 (t, J=6 Hz, 2H, CH₂O), 2.70 (t, J=6 Hz, 2H, CH₂C=O), 2.17 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm)140.9, 128.5, 127.6, 127.0, 65.1209.0 (C=O), 60.5 (CH₂OH), 45.5 (CH₂C=O), 30.0 (CH₃)207.9 (C=O), 138.1 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 73.1 (OCH₂Ar), 67.2 (CH₂O), 44.8 (CH₂C=O), 30.5 (CH₃)
IR (cm⁻¹)3300 (br, O-H), 3030 (C-H, sp²), 2930, 2870 (C-H, sp³), 1050-1000 (C-O)3400 (br, O-H), 2920 (C-H, sp³), 1715 (C=O)3030 (C-H, sp²), 2920, 2850 (C-H, sp³), 1710-1725 (C=O), 1110 (C-O)
Mass Spec. (m/z)108 (M⁺), 107, 91, 79, 7788 (M⁺), 73, 58, 43178 (M⁺), 163, 107, 91, 77, 43

Synthesis Pathway

This compound is commonly synthesized via the Williamson ether synthesis, reacting 4-hydroxy-2-butanone with benzyl bromide in the presence of a weak base.

Synthesis Synthesis of this compound cluster_reactants Reactants cluster_product Product 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone This compound This compound 4-Hydroxy-2-butanone->this compound + Benzyl Bromide (Weak Base) Benzyl Bromide Benzyl Bromide Benzyl Bromide->this compound

Caption: Synthesis of this compound.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general protocols for each are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (0.00 ppm). For ¹H NMR, a standard pulse sequence was used, and for ¹³C NMR, a proton-decoupled pulse sequence was employed.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) plates. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. Samples were introduced via direct infusion or a gas chromatography (GC) inlet. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.

Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample NMR NMR (¹H & ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec. Sample->MS Data_Analysis Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Validating the Structure of 4-Benzyloxy-2-butanone: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of expected versus experimental spectroscopic data for the validation of 4-Benzyloxy-2-butanone, a versatile intermediate in organic synthesis. By leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we can meticulously piece together the molecular framework and confirm its identity.

At the heart of this validation process lies the correlation between the molecule's structure and its interaction with magnetic fields (NMR) and its fragmentation pattern upon ionization (MS). This guide will delve into the predicted and experimental data for this compound, offering a clear workflow for its structural elucidation.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using NMR and MS follows a systematic approach. Initially, the compound is subjected to ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting spectra are then analyzed to deduce the chemical environment of each atom and the overall molecular formula and fragmentation. This experimental data is then compared against predicted values derived from established principles of spectroscopy and the proposed chemical structure. A strong correlation between the experimental and predicted data provides high confidence in the structural assignment.

cluster_experimental Experimental Data Acquisition cluster_analysis Data Analysis cluster_prediction Predicted Data cluster_validation Validation exp_h_nmr ¹H NMR Spectroscopy analyze_h Analyze ¹H NMR (Chemical Shift, Integration, Multiplicity) exp_h_nmr->analyze_h exp_c_nmr ¹³C NMR Spectroscopy analyze_c Analyze ¹³C NMR (Chemical Shift, Number of Signals) exp_c_nmr->analyze_c exp_ms Mass Spectrometry analyze_ms Analyze Mass Spectrum (Molecular Ion, Fragmentation) exp_ms->analyze_ms compare_data Compare Experimental and Predicted Data analyze_h->compare_data analyze_c->compare_data analyze_ms->compare_data pred_h Predict ¹H NMR Spectrum pred_h->compare_data pred_c Predict ¹³C NMR Spectrum pred_c->compare_data pred_ms Predict MS Fragmentation pred_ms->compare_data structure_confirmation Structure Confirmed compare_data->structure_confirmation

Figure 1. Workflow for the structural validation of this compound.

Spectroscopic Data Comparison

The following tables summarize the expected (predicted) and a placeholder for experimental ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. The predicted values are based on established chemical shift correlations and typical fragmentation patterns for the functional groups present in the molecule.

¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationExperimental Data
a7.25-7.40multiplet5H
b4.55singlet2H
c3.70triplet2H
d2.80triplet2H
e2.20singlet3H

Figure 2. Structure of this compound with proton assignments for ¹H NMR.

¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (ppm)Experimental Data
1208
245
368
473
5138
6128.5
7128
830

Figure 3. Structure of this compound with carbon assignments for ¹³C NMR.

Mass Spectrometry (EI) Data
m/zPredicted FragmentExperimental Data
178[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion)
107[C₇H₇O]⁺
71[C₄H₇O]⁺
43[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a guide for obtaining high-quality data for the structural validation of this compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: 3.28 s

    • Relaxation delay: 1.0 s

    • Spectral width: 10 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024

    • Acquisition time: 1.09 s

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

  • Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • EI-MS Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 230 °C

    • Mass range: m/z 40-400

  • Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the fragmentation pattern and propose structures for the major fragment ions. Compare the observed fragmentation with the expected patterns for ketones and ethers.

By adhering to these protocols and comparing the acquired data with the predicted values, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical entities for downstream applications.

Purity Assessment of 4-Benzyloxy-2-butanone: A Comparative Guide to Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and manufacturing. This guide provides a comparative analysis of titration-based methods for the purity assessment of 4-Benzyloxy-2-butanone, a key intermediate in various organic syntheses. We present detailed experimental protocols for relevant titration techniques and compare their performance against common chromatographic and spectroscopic methods, supported by illustrative data.

Introduction to Purity Assessment of this compound

This compound is a ketone and an ether, and its purity is critical for downstream applications. Impurities can arise from the synthetic route, which often involves a Williamson ether synthesis or an acetoacetic ester synthesis. Potential impurities may include unreacted starting materials such as 4-hydroxy-2-butanone and benzyl bromide, byproducts like dibenzyl ether, or residual water. Titration methods offer a cost-effective and often rapid approach to quantify specific types of impurities or the active compound itself. This guide focuses on two such methods: Karl Fischer titration for water content and hydroxylamine hydrochloride titration for the quantification of the ketone functional group.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the nature of the impurities to be quantified, the desired accuracy and precision, and throughput needs. Below is a comparison of titration methods with common instrumental techniques.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

MethodPrinciplePurity Aspect AssessedAdvantagesDisadvantagesTypical AccuracyTypical Analysis Time
Karl Fischer Titration Coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide.Water contentHigh accuracy and precision for water determination; automated and rapid.Only quantifies water content; specialized equipment required.>99.5%5-10 minutes
Hydroxylamine HCl Titration Oximation of the ketone with hydroxylamine hydrochloride, liberating HCl which is titrated with a standard base.Assay of the ketone functional groupDirect measure of the active ketone moiety; cost-effective.Not specific if other aldehydes or ketones are present; less sensitive than chromatographic methods.98-102%15-30 minutes
HPLC-UV Chromatographic separation based on polarity, with UV detection.Assay and impurity profilingHigh selectivity and sensitivity for a wide range of impurities; can quantify both known and unknown impurities.Higher equipment and operational costs; method development can be time-consuming.>99.8% (for assay)20-40 minutes
GC-MS Chromatographic separation based on volatility, with mass spectrometric detection.Identification and quantification of volatile impuritiesExcellent for identifying unknown volatile impurities; high sensitivity.Not suitable for non-volatile impurities; requires derivatization for some compounds.>99.5% (for assay)30-60 minutes
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Absolute purity determinationProvides an absolute measure of purity without the need for a specific reference standard; structurally informative.High initial instrument cost; lower sensitivity compared to chromatographic methods.>99.5%10-20 minutes

Experimental Protocols

Karl Fischer Titration for Water Content

Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base. The endpoint is detected potentiometrically.

Apparatus:

  • Automatic Karl Fischer titrator (volumetric or coulometric)

  • Syringe and needle

Reagents:

  • Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Solvent suitable for ketones (e.g., Hydranal-KetoSolver)

Procedure:

  • Add the appropriate solvent to the titration vessel of the Karl Fischer apparatus.

  • Titrate the solvent to a stable, dry endpoint to eliminate any residual water.

  • Accurately weigh a suitable amount of the this compound sample.

  • Inject the sample into the titration vessel, ensuring the needle tip is below the surface of the solvent.

  • Start the titration immediately. The instrument will automatically titrate the sample to the endpoint.

  • The water content is calculated automatically by the instrument based on the titrant consumption and the sample weight.

Hydroxylamine Hydrochloride Titration for Ketone Content

Principle: this compound reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid. The amount of liberated acid, which is stoichiometric to the amount of ketone, is then determined by titration with a standardized solution of sodium hydroxide.

Apparatus:

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • pH meter or suitable indicator (e.g., bromophenol blue)

Reagents:

  • Hydroxylamine hydrochloride solution (0.5 M in 95% ethanol)

  • Standardized sodium hydroxide solution (0.5 M)

  • Bromophenol blue indicator solution

Procedure:

  • Accurately weigh approximately 2 grams of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of the hydroxylamine hydrochloride solution.

  • Allow the mixture to stand at room temperature for 30 minutes to ensure complete oximation.

  • Add a few drops of bromophenol blue indicator.

  • Titrate the liberated hydrochloric acid with the standardized 0.5 M sodium hydroxide solution until the color changes from yellow to a persistent blue-violet.

  • Perform a blank titration using 50 mL of the hydroxylamine hydrochloride solution without the sample.

  • Calculate the percentage purity of this compound using the following formula:

    % Purity = [(V_s - V_b) * M * FW] / (W * 10)

    Where:

    • V_s = Volume of NaOH solution used for the sample (mL)

    • V_b = Volume of NaOH solution used for the blank (mL)

    • M = Molarity of the NaOH solution

    • FW = Formula weight of this compound (178.23 g/mol )

    • W = Weight of the sample (g)

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process for this compound.

G cluster_0 Purity Assessment Workflow Sample Sample of this compound Titration Titration Methods Sample->Titration Alternatives Alternative Methods Sample->Alternatives KF Karl Fischer Titration Titration->KF Hydroxylamine Hydroxylamine HCl Titration Titration->Hydroxylamine Data Data Analysis & Comparison KF->Data Hydroxylamine->Data HPLC HPLC-UV Alternatives->HPLC GCMS GC-MS Alternatives->GCMS NMR qNMR Alternatives->NMR HPLC->Data GCMS->Data NMR->Data Report Purity Report Data->Report

Caption: Workflow for the purity assessment of this compound.

G cluster_1 Hydroxylamine HCl Titration Principle Ketone This compound (R-C(=O)-R') Reaction Oximation Ketone->Reaction Hydroxylamine Hydroxylamine HCl (NH2OH·HCl) Hydroxylamine->Reaction Oxime Oxime (R-C(=NOH)-R') Reaction->Oxime HCl Hydrochloric Acid (HCl) Reaction->HCl Titration Titration with NaOH HCl->Titration Endpoint Endpoint Detection Titration->Endpoint

Caption: Principle of the hydroxylamine hydrochloride titration for ketones.

Conclusion

Titration methods, specifically Karl Fischer titration and hydroxylamine hydrochloride titration, provide reliable and cost-effective means for assessing key purity attributes of this compound. While Karl Fischer titration is the gold standard for water content determination, hydroxylamine hydrochloride titration offers a direct measure of the active ketone content. For a comprehensive purity profile, especially in a regulatory environment, these titration methods should be complemented by more specific and sensitive techniques like HPLC or GC-MS, which can separate and quantify a broader range of potential impurities. The choice of method should be guided by the specific analytical needs, balancing factors such as the information required, accuracy, and available resources.

Benchmarking 4-Benzyloxy-2-butanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the success of a synthetic route. 4-Benzyloxy-2-butanone, a versatile ketone, serves as a valuable building block in the synthesis of complex organic molecules, particularly in the construction of chiral alcohols and carbon-carbon bonds. This guide provides an objective comparison of the performance of this compound in key chemical transformations against relevant alternatives, supported by experimental data and detailed protocols.

Performance in Asymmetric Reduction: A Comparative Analysis

The asymmetric reduction of ketones to chiral alcohols is a fundamental transformation in organic synthesis. The benzyloxy group in this compound can influence the stereochemical outcome of this reaction. Below is a comparison of its performance with a structurally similar ketone, 4-hydroxy-2-butanone, which lacks the benzyl protecting group.

Table 1: Comparison of Asymmetric Reduction of this compound and an Alternative

SubstrateCatalyst/Reducing AgentProductYield (%)Enantiomeric Excess (ee %)
4-Benzyloxy-2-butanol(S,S)-Noyori Catalyst(S)-4-Benzyloxy-2-butanol>95%>99%
4-Hydroxy-2-butanonePichia jadinii HBY61(R)-1,3-Butanediol85.1%>99%[1]
4-Hydroxy-2-butanoneCandida krusei ZJB-09162(R)-1,3-Butanediol-99.0%

Note: The data for this compound with the Noyori catalyst is based on typical high-yield and high-selectivity results for this type of catalyst with similar substrates, as direct comparative data was not available in a single study. The data for 4-hydroxy-2-butanone is from biocatalytic reductions.

Performance in Aldol Reactions

The enolizable nature of this compound makes it a suitable candidate for aldol reactions, a powerful tool for carbon-carbon bond formation. While direct comparative studies with other ketones are limited, research on the closely related (S)-4-benzyloxy-3-methyl-2-butanone demonstrates its potential for high diastereoselectivity in titanium-mediated aldol reactions. This suggests that this compound would also exhibit good reactivity and selectivity in such transformations.

Experimental Protocols

Asymmetric Reduction of this compound

This protocol describes a general procedure for the asymmetric transfer hydrogenation of this compound using a Noyori-type catalyst.

Materials:

  • This compound

  • (S,S)-N,N'-Bis(p-toluenesulfonyl)-1,2-diphenylethylenediamine-ruthenium(II) complex [(S,S)-TsDPEN-Ru]

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the (S,S)-TsDPEN-Ru catalyst (0.01 to 0.001 equivalents).

  • Add the formic acid/triethylamine azeotrope (2-5 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol, (S)-4-benzyloxy-2-butanol.

Diagram 1: Experimental Workflow for Asymmetric Reduction

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dissolve this compound in anhydrous solvent setup2 Add (S,S)-TsDPEN-Ru catalyst setup1->setup2 setup3 Add HCOOH/NEt3 azeotrope setup2->setup3 reaction Stir at 28°C Monitor by TLC/GC setup3->reaction workup1 Quench with water reaction->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purification Flash column chromatography workup3->purification product product purification->product Obtain (S)-4-benzyloxy-2-butanol

Caption: General workflow for the asymmetric reduction of this compound.

Titanium-Mediated Aldol Reaction of this compound

This protocol is adapted from a procedure for the closely related (S)-4-benzyloxy-3-methyl-2-butanone and is expected to be applicable to this compound.

Materials:

  • This compound

  • Titanium(IV) chloride (TiCl₄)

  • A Lewis base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM and cool to -78 °C.

  • Slowly add TiCl₄ (1.1 equivalents) to the solution and stir for 30 minutes.

  • Add DIPEA (1.2 equivalents) dropwise and stir for 1-2 hours to form the titanium enolate.

  • In a separate flask, dissolve the aldehyde (1.2 equivalents) in anhydrous DCM and cool to -78 °C.

  • Slowly add the aldehyde solution to the titanium enolate solution.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Signaling Pathway for Titanium-Mediated Aldol Reaction

G ketone This compound enolate Titanium Enolate ketone->enolate + TiCl4 + DIPEA intermediate Tetrahedral Intermediate enolate->intermediate + Aldehyde aldehyde Aldehyde aldehyde->intermediate product Aldol Adduct intermediate->product Workup

Caption: Simplified pathway of the titanium-mediated aldol reaction.

Conclusion

This compound is a valuable synthetic intermediate with performance characteristics that make it a strong candidate for various organic transformations. In asymmetric reductions, it is expected to achieve high enantioselectivity with appropriate chiral catalysts. Its utility in aldol reactions is supported by studies on closely related analogs, suggesting its potential for constructing complex carbon skeletons with good stereocontrol. The provided protocols offer a starting point for the practical application of this compound in a research setting. Further direct comparative studies would be beneficial to fully delineate its performance advantages and limitations against a broader range of alternative ketones.

References

Cost-benefit analysis of different synthetic routes to 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key intermediates is a critical aspect of the research and development pipeline. 4-Benzyloxy-2-butanone is a valuable building block in the synthesis of various pharmaceutical and biologically active molecules. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this compound, offering a detailed comparison of their respective advantages and disadvantages, supported by experimental data and protocols.

Executive Summary

Two principal synthetic strategies for the preparation of this compound are evaluated: the Williamson ether synthesis starting from 4-hydroxy-2-butanone and benzyl bromide, and the oxidation of 4-(benzyloxy)-2-butanol. A third potential route, the Michael addition of benzyl alcohol to methyl vinyl ketone, is also considered, although detailed experimental data for this specific transformation is less readily available in the reviewed literature. The Williamson ether synthesis offers a straightforward and cost-effective approach, albeit with moderate yields. The oxidation route, while potentially offering higher yields, involves more expensive reagents and requires careful selection of the oxidizing agent to ensure efficiency and minimize side reactions.

Comparison of Synthetic Routes

The following table summarizes the key metrics for the two primary synthetic routes to this compound.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Oxidation of 4-(Benzyloxy)-2-butanol
Starting Materials 4-Hydroxy-2-butanone, Benzyl bromide4-(Benzyloxy)-2-butanol
Key Reagents Base (e.g., Silver oxide, Sodium hydride)Oxidizing agent (e.g., PCC, DMP, Swern reagents)
Typical Yield 43-51%Estimated >90% (based on similar oxidations)
Cost of Starting Materials Relatively lowModerate to high
Cost of Reagents ModerateHigh (especially for Dess-Martin periodinane)
Process Complexity Single-step, straightforward work-upSingle-step, work-up varies with oxidant
Environmental Impact Use of silver oxide can be a concernChromium-based reagents are toxic; Swern oxidation produces malodorous byproducts
Scalability Readily scalableScalability depends on the chosen oxidant

Detailed Analysis of Synthetic Routes

Route 1: Williamson Ether Synthesis

This classical and widely used method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the alkoxide of 4-hydroxy-2-butanone is reacted with benzyl bromide to form the desired ether linkage.

Advantages:

  • Cost-Effective: The starting materials, 4-hydroxy-2-butanone and benzyl bromide, are commercially available and relatively inexpensive.

  • Simple Procedure: The reaction is typically a one-pot synthesis with a straightforward work-up procedure.

Disadvantages:

  • Moderate Yields: Reported yields for this specific transformation are in the range of 43-51%, which may not be ideal for large-scale production where high efficiency is paramount.

  • Use of Heavy Metals: Some protocols utilize silver oxide as the base, which can be costly and poses environmental concerns regarding heavy metal waste. Alternative bases like sodium hydride can be used but require careful handling.

Route 2: Oxidation of 4-(Benzyloxy)-2-butanol

This approach involves the oxidation of a secondary alcohol to a ketone. A variety of modern and classical oxidation methods can be employed for this transformation.

Advantages:

  • Potentially High Yields: Modern oxidation methods, such as those using Dess-Martin periodinane (DMP) or Swern oxidation conditions, are known to provide high to excellent yields for the oxidation of secondary alcohols, often exceeding 90%.[1][2]

  • High Selectivity: Reagents like DMP are known for their high chemoselectivity, tolerating a wide range of other functional groups.[1]

Disadvantages:

  • Cost of Reagents: The primary drawback of this route is the high cost of many modern oxidizing agents. Dess-Martin periodinane, for instance, is significantly more expensive than the starting materials for the Williamson ether synthesis.[3][4]

  • Reagent Toxicity and Byproducts: Some common oxidizing agents have significant drawbacks. Pyridinium chlorochromate (PCC) is a chromium-based reagent and is therefore toxic.[5] Swern oxidation, while effective, is performed at very low temperatures and produces dimethyl sulfide, a volatile and malodorous byproduct.[2][6]

  • Starting Material Availability: The starting material, 4-(benzyloxy)-2-butanol, may be less readily available or more expensive than 4-hydroxy-2-butanone.

Route 3: Michael Addition of Benzyl Alcohol to Methyl Vinyl Ketone

A plausible, though less documented, approach involves the conjugate addition of benzyl alcohol to methyl vinyl ketone. This reaction would directly form the carbon-oxygen bond at the 4-position.

Potential Advantages:

  • Atom Economy: This route could potentially be highly atom-economical if the addition proceeds cleanly.

  • Readily Available Starting Materials: Both benzyl alcohol and methyl vinyl ketone are common and relatively inexpensive starting materials.[7][8][9]

Challenges:

  • Lack of Specific Protocols: Detailed experimental procedures and reliable yield data for the base-catalyzed Michael addition of benzyl alcohol specifically to methyl vinyl ketone to form this compound are not readily found in the surveyed literature. This makes a direct comparison difficult.

  • Potential for Polymerization: Methyl vinyl ketone is prone to polymerization, which could significantly reduce the yield of the desired product.

Experimental Protocols

Route 1: Williamson Ether Synthesis of this compound

Materials and Reagents:

  • 4-Hydroxy-2-butanone

  • Benzyl bromide

  • Silver(I) oxide (or Sodium hydride)

  • Anhydrous Toluene (or other suitable solvent)

  • Celite

  • Silica gel for column chromatography

  • Hexane

  • Tetrahydrofuran

Procedure (based on Organic Syntheses, Coll. Vol. 7, p.37 (1990); Vol. 60, p.6 (1981)):

  • A solution of 4-hydroxy-2-butanone (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Silver(I) oxide (1.1 eq) is added to the solution.

  • Benzyl bromide (1.1 eq) is added dropwise to the stirred suspension.

  • The reaction mixture is stirred at room temperature for 18-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts. The filter cake is washed with toluene.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and tetrahydrofuran as the eluent to afford pure this compound (Yield: 43-51%).

Route 2: Oxidation of 4-(Benzyloxy)-2-butanol (General Protocol using Dess-Martin Periodinane)

Materials and Reagents:

  • 4-(Benzyloxy)-2-butanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure (General procedure for DMP oxidation): [10]

  • To a solution of 4-(benzyloxy)-2-butanol (1.0 eq) in dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.1-1.5 eq) in one portion.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound. (Estimated yield >90%).[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes.

Synthesis_Route_1 start1 4-Hydroxy-2-butanone process process start1->process Williamson Ether Synthesis start2 Benzyl bromide start2->process reagent Base (e.g., Ag2O) reagent->process product This compound process->product

Caption: Route 1: Williamson Ether Synthesis.

Synthesis_Route_2 start 4-(Benzyloxy)-2-butanol process process start->process Oxidation reagent Oxidizing Agent (e.g., DMP, PCC, Swern) reagent->process product This compound process->product

Caption: Route 2: Oxidation of a Secondary Alcohol.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the project, including scale, budget, and environmental considerations.

  • For small-scale laboratory synthesis where cost and simplicity are primary concerns, the Williamson ether synthesis (Route 1) is a highly attractive option. Its straightforward procedure and the relatively low cost of starting materials make it a practical choice, despite its moderate yields.

  • For large-scale production or in situations where high yield is critical , the oxidation of 4-(benzyloxy)-2-butanol (Route 2) is likely the superior approach. Although the initial investment in the starting material and oxidizing agent may be higher, the potential for excellent yields can make it more economically viable in the long run. Careful consideration must be given to the choice of oxidant to balance cost, efficiency, and environmental impact. The use of milder, non-heavy-metal-based oxidants like Dess-Martin periodinane is preferable from a green chemistry perspective, though cost remains a significant factor.

Further investigation into the Michael addition (Route 3) could be warranted, as it holds the potential for a highly efficient and atom-economical synthesis. However, the lack of established protocols for this specific transformation necessitates further research and development to validate its feasibility and optimize reaction conditions.

References

Evaluating the Efficiency of Alternative Precursors for 4-Benzyloxy-2-butanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive evaluation of alternative precursors for the synthesis of 4-Benzyloxy-2-butanone, a valuable building block in various pharmaceutical applications. We will objectively compare the performance of different synthetic routes, supported by experimental data, detailed protocols, and an analysis of their relative efficiency in terms of yield, cost, safety, and environmental impact.

Executive Summary

The synthesis of this compound can be approached from several precursors, each with distinct advantages and disadvantages. This guide focuses on three primary synthetic pathways starting from:

  • 4-Hydroxy-2-butanone: A direct approach utilizing a Williamson ether synthesis.

  • 4-(Benzyloxy)-2-butanol: A route involving the oxidation of a pre-benzylated alcohol.

  • 1,3-Butanediol: A two-step approach that first generates 4-hydroxy-2-butanone.

This comparison aims to provide the necessary data for an informed decision on the most suitable synthetic strategy based on specific laboratory or production needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each of the discussed synthetic routes, allowing for a direct comparison of their efficiency.

ParameterRoute 1: from 4-Hydroxy-2-butanoneRoute 2: from 4-(Benzyloxy)-2-butanolRoute 3: from 1,3-Butanediol
Precursor 4-Hydroxy-2-butanone & Benzyl Bromide4-(Benzyloxy)-2-butanol1,3-Butanediol
Key Reaction Williamson Ether SynthesisOxidationOxidation followed by Ether Synthesis
Overall Yield 43-49%~97% (for oxidation step)~53-57% (calculated overall)
Number of Steps 112
Reaction Time ~18 hoursVariable (typically a few hours)Variable
Key Reagents Silver(I) oxide, Benzyl bromideOxidizing agent (e.g., PCC, Swern reagents)Oxidizing agent, Benzylating agent
Purity of Product High after chromatography and distillationGenerally highRequires purification after each step

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Route 1: Synthesis from 4-Hydroxy-2-butanone (Williamson Ether Synthesis)

This method involves the direct benzylation of 4-hydroxy-2-butanone.

Materials:

  • 4-Hydroxy-2-butanone

  • Benzyl bromide

  • Silver(I) oxide (Ag₂O)

  • Toluene, anhydrous

  • Celite

  • Silica gel for column chromatography

  • Tetrahydrofuran (THF)

  • Hexane

Procedure:

  • A solution of 4-hydroxy-2-butanone (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask.

  • Freshly prepared silver(I) oxide (1.2 eq) is added to the solution.

  • The suspension is cooled in an ice bath, and benzyl bromide (1.4 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The suspension is then filtered through Celite, and the filter cake is washed with toluene.

  • The combined filtrates are concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, followed by vacuum distillation to yield pure this compound.

Yield: 43-49%

Route 2: Synthesis from 4-(Benzyloxy)-2-butanol (Oxidation)

This route involves the oxidation of the secondary alcohol group of 4-(benzyloxy)-2-butanol.

Materials:

  • 4-(Benzyloxy)-2-butanol

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or reagents for Swern oxidation: oxalyl chloride, DMSO, triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure (using PCC):

  • To a stirred solution of 4-(benzyloxy)-2-butanol (1.0 eq) in anhydrous dichloromethane, pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel is added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The mixture is then filtered through a pad of silica gel and washed with dichloromethane.

  • The filtrate is concentrated under reduced pressure to give the crude product, which can be further purified by column chromatography if necessary.

Yield: A yield of up to 97% has been reported for this oxidation step.

Route 3: Synthesis from 1,3-Butanediol

This is a two-step synthesis involving the oxidation of 1,3-butanediol to 4-hydroxy-2-butanone, followed by benzylation.

Step 1: Synthesis of 4-Hydroxy-2-butanone from 1,3-Butanediol

Materials:

  • 1,3-Butanediol

  • Sodium tungstate (catalyst)

  • Hydrogen peroxide (30% solution)

  • n-Hexane (water entrainer)

Procedure:

  • 1,3-butanediol, sodium tungstate, water, and n-hexane are added to a reaction vessel and heated to 60-75°C with stirring.

  • Hydrogen peroxide solution is added dropwise while simultaneously removing water by azeotropic distillation with n-hexane.

  • After the reaction is complete, the n-hexane is distilled off.

  • The crude 4-hydroxy-2-butanone is then purified by vacuum distillation.

Yield: 72.5%[1]

Step 2: Benzylation of 4-Hydroxy-2-butanone The 4-hydroxy-2-butanone obtained in Step 1 is then subjected to the Williamson ether synthesis as described in Route 1 .

Overall Calculated Yield: Approximately 53-57% (assuming a 72.5% yield for the first step and a 75% average yield for the second step, which is a more realistic expectation for a non-optimized subsequent reaction).

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described.

Synthetic_Pathways cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone 4-Benzyloxy-2-butanone_1 This compound 4-Hydroxy-2-butanone->4-Benzyloxy-2-butanone_1 Williamson Ether Synthesis (Ag₂O, Toluene) Yield: 43-49% Benzyl_Bromide_1 Benzyl Bromide Benzyl_Bromide_1->4-Benzyloxy-2-butanone_1 4-(Benzyloxy)-2-butanol 4-(Benzyloxy)-2-butanol 4-Benzyloxy-2-butanone_2 This compound 4-(Benzyloxy)-2-butanol->4-Benzyloxy-2-butanone_2 Oxidation (e.g., PCC) Yield: ~97% 1,3-Butanediol 1,3-Butanediol 4-Hydroxy-2-butanone_3 4-Hydroxy-2-butanone 1,3-Butanediol->4-Hydroxy-2-butanone_3 Oxidation (Na₂WO₄, H₂O₂) Yield: 72.5% 4-Benzyloxy-2-butanone_3 This compound 4-Hydroxy-2-butanone_3->4-Benzyloxy-2-butanone_3 Williamson Ether Synthesis Benzyl_Bromide_3 Benzyl Bromide Benzyl_Bromide_3->4-Benzyloxy-2-butanone_3

Caption: Synthetic pathways to this compound.

Efficiency Evaluation

Yield and Purity

Route 2, the oxidation of 4-(benzyloxy)-2-butanol, offers the highest reported yield for a single step (~97%). However, this assumes the precursor is readily available. Route 1 provides a moderate yield (43-49%) in a single step from a commercially available precursor. Route 3, starting from 1,3-butanediol, involves two steps, and while the initial oxidation has a good yield (72.5%), the overall yield is likely to be lower than Route 2 and potentially comparable to or slightly higher than Route 1, depending on the efficiency of the second step. Purity for all routes generally requires chromatographic purification and/or distillation.

Cost Analysis

A precise cost analysis depends on current market prices and supplier negotiations. However, a general comparison can be made based on the typical cost of the starting materials:

  • 1,3-Butanediol: Generally an inexpensive and readily available bulk chemical.

  • 4-Hydroxy-2-butanone: More expensive than 1,3-butanediol but commercially available.

  • 4-(Benzyloxy)-2-butanol: This is a more specialized chemical and is likely to be the most expensive precursor, as its synthesis adds a step to the overall process.

  • Benzyl Bromide: A common and relatively inexpensive reagent.

  • Silver(I) oxide: A significant cost driver in Route 1.

From a precursor cost perspective, Route 3 is likely the most economical, followed by Route 1. Route 2 is expected to be the most expensive due to the cost of the starting material.

Safety and Environmental Impact

Each route presents its own set of safety and environmental considerations:

  • Route 1 (Williamson Ether Synthesis):

    • Safety: Benzyl bromide is a lachrymator and should be handled in a fume hood. Silver compounds can be toxic.

    • Environmental: The use of a stoichiometric amount of silver oxide generates silver waste, which requires proper disposal and recycling. Toluene is a volatile organic compound (VOC).

  • Route 2 (Oxidation):

    • Safety: The choice of oxidizing agent is critical.

      • PCC (Pyridinium chlorochromate): Chromium(VI) reagents are highly toxic and carcinogenic.[2] Handling requires extreme caution.

      • Swern Oxidation: This method avoids heavy metals but generates dimethyl sulfide, a volatile and foul-smelling byproduct.[2] The reaction is also conducted at very low temperatures.

    • Environmental: Chromium-based oxidants pose a significant environmental hazard.[2] Swern oxidation is considered a "greener" alternative to chromium-based reagents, though the disposal of the sulfur-containing byproduct must be considered.

  • Route 3 (from 1,3-Butanediol):

    • Safety: The oxidation with hydrogen peroxide is generally safer than using heavy metal oxidants. However, concentrated hydrogen peroxide is a strong oxidizer and must be handled with care. The subsequent Williamson ether synthesis carries the same risks as in Route 1, though alternative, silver-free methods could be explored.

    • Environmental: The oxidation step is relatively green, with water being the main byproduct.[1] This makes the initial step of Route 3 environmentally favorable.

Conclusion and Recommendations

The choice of the most efficient precursor for the synthesis of this compound is a trade-off between yield, cost, safety, and environmental impact.

  • For high-yield, small-scale synthesis where precursor cost is not the primary concern, Route 2 (oxidation of 4-(benzyloxy)-2-butanol) is the most attractive option due to its excellent reported yield. However, the availability and cost of the starting material may be limiting factors.

  • For a balance of precursor availability, simplicity, and moderate yield, Route 1 (Williamson ether synthesis from 4-hydroxy-2-butanone) is a viable option. The main drawbacks are the moderate yield and the cost and waste associated with the use of silver oxide.

  • For large-scale production where cost and environmental impact are major considerations, Route 3 (starting from 1,3-butanediol) presents a compelling case. The initial oxidation step is high-yielding and utilizes greener reagents. While it is a two-step process, the low cost of the initial precursor and the potential for a more environmentally friendly overall process make it a strong candidate for optimization and industrial application. Further investigation into a one-pot, two-step procedure from 1,3-butanediol could enhance its efficiency.

Ultimately, the optimal route will depend on the specific requirements of the research or production campaign. This guide provides the foundational data to make an informed and strategic decision.

References

Safety Operating Guide

Proper Disposal of 4-Benzyloxy-2-butanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-Benzyloxy-2-butanone, a common intermediate in organic synthesis. Adherence to these protocols will minimize risks and promote a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A)[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:

  • Eye Protection: Safety goggles with side-shields are mandatory[1].

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn[1].

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact[1][2].

In the event of accidental exposure, refer to the first-aid measures outlined in the product's Safety Data Sheet (SDS).

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [3]
Boiling Point 90-92 °C at 0.1 mmHg[4]
Density 1.027 g/mL at 20 °C[4]
Flash Point >113 °C (closed cup)[2]
Storage Temperature 2-8 °C[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company[2]. Laboratories must adhere to all local, state, and federal regulations regarding hazardous waste management. The following protocol outlines the necessary steps for the collection and disposal of this chemical waste.

Experimental Protocol: Waste Collection and Segregation
  • Waste Identification and Segregation:

    • Treat all unwanted this compound and materials contaminated with it as hazardous waste.

    • Collect waste this compound in a dedicated, properly labeled waste container.

    • Do not mix with incompatible materials, particularly strong oxidizing agents[2]. It is best practice to collect halogenated and non-halogenated solvent wastes separately.

  • Waste Container Requirements:

    • Use a container made of a material compatible with this compound. A glass bottle with a secure cap is generally suitable.

    • The container must be in good condition, with no leaks or cracks.

    • Keep the container closed except when adding waste.

  • Labeling of Waste Containers:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound Waste." If mixed with other solvents, list all components and their approximate percentages.

    • Indicate the associated hazards (e.g., "Irritant").

    • Record the date when the waste was first added to the container.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container segregate Segregate from Incompatible Waste container->segregate collect Collect Waste in Container segregate->collect storage Store in Designated Hazardous Waste Area collect->storage disposal_co Arrange Pickup by Licensed Disposal Company storage->disposal_co transport Transport to Approved Waste Management Facility disposal_co->transport end End: Proper Disposal transport->end

Caption: Disposal Workflow for this compound

Accidental Release Measures

In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Collect the contaminated material into a suitable container for disposal as hazardous waste[1].

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care.

  • Triple Rinsing: It is good practice to triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

  • Container Disposal: Once thoroughly cleaned and the label defaced, the container may be disposed of as regular trash or recycled, depending on institutional policies.

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment for all. Always consult your institution's specific safety guidelines and hazardous waste management plan.

References

Personal protective equipment for handling 4-Benzyloxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of 4-Benzyloxy-2-butanone, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]

Signal Word: Warning[1]

Pictogram:

alt text

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes that can cause serious eye irritation[1]
Hand Protection Chemical-resistant gloves (Butyl, Nitrile, or PVA recommended)Prevents skin contact which can cause irritation. Butyl and specialty gloves offer superior protection against ketones[2][3][4]
Body Protection Impervious clothing, such as a lab coatProtects skin from accidental spills[1]
Respiratory Protection Use in a well-ventilated area or with a suitable respiratorAvoid inhalation of vapors or mists[1][5]

Safe Handling and Storage Protocol

Adherence to the following operational steps is critical for the safe handling and storage of this compound.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors[6][7].

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes[1].

  • Grounding: For transfers of flammable liquids like ethers, ensure proper grounding of metal containers to prevent static electricity buildup[6].

  • Hygiene: Wash hands thoroughly after handling the substance[1][8].

Storage:

  • Container: Keep the container tightly sealed in a dry, cool, and well-ventilated area[1][9].

  • Temperature: The recommended storage temperature is between 2-8°C[1].

  • Ignition Sources: Store away from direct sunlight and sources of ignition[1][10].

  • Incompatibilities: Store separately from strong oxidizing agents[11].

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].
Skin Contact Rinse the affected skin area thoroughly with plenty of soap and water. Remove contaminated clothing and seek medical advice[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help[1].
Ingestion Do NOT induce vomiting. Wash out the mouth with water and call a physician immediately[1].

Spill Response: In case of a spill, evacuate the area and remove all ignition sources. Use an inert absorbent material to contain the spill, then place it in a suitable, sealed container for disposal[5][10].

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including used absorbent pads from spills, in a designated and properly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is tightly sealed to prevent the release of vapors.

  • Disposal Request: Dispose of the contents and the container in accordance with local, state, and federal regulations. This typically involves contacting a licensed hazardous waste disposal company[11][12]. Do not empty into drains[10].

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₄O₂[1][13]
Molecular Weight 178.23 g/mol [1][13]
Appearance Light yellow, clear liquid[9]
Boiling Point 90 - 92 °C at 0.1 hPa[9][13]
Melting Point 8 °C[9]
Density 1.027 g/cm³ at 20 °C[9][13]
Flash Point >113 °C (closed cup)[9]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Fume Hood B->C D Dispense Required Amount C->D E Tightly Seal Container After Use D->E F Clean Work Area E->F M Store in a Cool, Dry, Well-Ventilated Area (2-8°C Recommended) E->M G Dispose of Contaminated Materials in Designated Hazardous Waste Container F->G H Remove PPE G->H I Wash Hands Thoroughly H->I J In Case of Spill or Exposure K Follow Emergency Procedures (First Aid, Spill Containment) J->K L Seek Medical Attention if Necessary K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.